1,4-Bis(diphenylphosphino)butane
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-diphenylphosphanylbutyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJVBDBJSMFBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064769 | |
| Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
| Record name | 1,4-Bis(diphenylphosphino)butane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7688-25-7 | |
| Record name | 1,4-Bis(diphenylphosphino)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(diphenylphosphino)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, 1,1'-(1,4-butanediyl)bis[1,1-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,4-diylbis[diphenylphosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HP6LTD2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,4-Bis(diphenylphosphino)butane synthesis protocol
An In-depth Technical Guide to the Synthesis of 1,4-Bis(diphenylphosphino)butane (dppb)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound (dppb), a widely used bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis.
Introduction
This compound, commonly known as dppb, is an organophosphorus compound with the chemical formula (C₆H₅)₂P(CH₂)₄P(C₆H₅)₂.[1] It serves as a chelating ligand in a variety of transition metal complexes, finding applications in catalysis, including cross-coupling reactions and hydrogenation.[2][3] The butane (B89635) backbone provides flexibility, allowing it to form stable complexes with various metals.
Synthesis Pathway
The most common and efficient synthesis of dppb involves a two-step process. The first step is the preparation of an alkali metal diphenylphosphide, typically lithium diphenylphosphide (LiPPh₂). The second step is the nucleophilic substitution reaction of the diphenylphosphide with a 1,4-dihalobutane.
Caption: Overall synthesis pathway for this compound (dppb).
Experimental Protocols
Preparation of Lithium Diphenylphosphide (LiPPh₂) in Tetrahydrofuran (THF)
This procedure is adapted from the preparation of tertiary phosphines using lithium diphenylphosphide.[4][5]
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Lithium metal (wire or dispersion)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), place freshly cut lithium metal into a flask containing anhydrous THF.
-
To this suspension, add chlorodiphenylphosphine dropwise with stirring. The reaction is exothermic.
-
The reaction mixture will turn a characteristic red-orange color, indicating the formation of lithium diphenylphosphide.
-
Stir the reaction mixture at room temperature until all the lithium metal has been consumed.
Synthesis of this compound (dppb)
This procedure is based on the reaction of lithium diphenylphosphide with a dihaloalkane.[4]
Materials:
-
Lithium diphenylphosphide (LiPPh₂) solution in THF (from step 3.1)
-
1,4-Dichlorobutane or 1,4-Dibromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
Ethanol (B145695) or Methanol
Procedure:
-
To the freshly prepared solution of lithium diphenylphosphide in THF at room temperature and under an inert atmosphere, add 1,4-dihalobutane dropwise with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or overnight to ensure the reaction goes to completion.
-
Carefully quench the reaction by the slow addition of degassed water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude dppb can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of methylene (B1212753) chloride and methanol, to afford a white crystalline solid.[4]
Data Presentation
Table 1: Physical and Chemical Properties of dppb
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₈P₂ | [1] |
| Molecular Weight | 426.47 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 132-136 °C | [2] |
| CAS Number | 7688-25-7 | [2] |
Table 2: Reagent Quantities for dppb Synthesis (Example Scale)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Chlorodiphenylphosphine | 220.64 | 0.1 | 22.06 g |
| Lithium Metal | 6.94 | 0.2 | 1.39 g |
| 1,4-Dichlorobutane | 127.01 | 0.05 | 6.35 g |
| Anhydrous THF | - | - | ~200 mL |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of dppb.
Safety Precautions
-
Alkali metals such as lithium are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from water.
-
Organophosphines are often air-sensitive and can be toxic. All manipulations should be carried out in a well-ventilated fume hood or using Schlenk line techniques.
-
Chlorodiphenylphosphine is corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Anhydrous solvents are essential for the success of the reaction. Ensure that all glassware and solvents are properly dried before use.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are crucial for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the crystalline product.
This guide provides a foundational protocol for the synthesis of dppb. Researchers may need to optimize conditions based on the scale of the reaction and the specific reagents available.
References
An In-Depth Technical Guide to 1,4-Bis(diphenylphosphino)butane (DPPB): Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, structure, and applications of the organophosphorus compound 1,4-Bis(diphenylphosphino)butane, commonly known as DPPB. As a versatile bidentate phosphine (B1218219) ligand, DPPB is a cornerstone in modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions that are pivotal to pharmaceutical and materials science research.
Core Properties and Structure
DPPB is a white to off-white crystalline solid that is soluble in many organic solvents.[1] Its defining feature is a flexible four-carbon (butane) backbone connecting two diphenylphosphine (B32561) groups. This structure allows it to act as a chelating ligand, forming stable complexes with various transition metals.
Physicochemical Properties
A summary of the key physicochemical properties of DPPB is presented in Table 1.
| Property | Value | References |
| Chemical Formula | C₂₈H₂₈P₂ | [2][3] |
| Molar Mass | 426.47 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 132-136 °C | [1] |
| Solubility | Soluble in chloroform; slightly soluble in water. | [5] |
| CAS Number | 7688-25-7 | [2][4] |
Structural Characteristics
The structural properties of DPPB are central to its function as a ligand. The flexible butane (B89635) chain allows for the formation of a stable chelate ring with a metal center. The "natural bite angle" of DPPB, which is the P-M-P angle in a coordination complex, is approximately 94°.[1] This angle is a critical parameter that influences the catalytic activity and selectivity of the resulting metal complex.
Spectroscopic and Analytical Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of DPPB and its complexes.
-
¹H NMR: The proton NMR spectrum of DPPB typically shows multiplets for the phenyl protons and the methylene (B1212753) protons of the butane backbone. A representative spectrum can be found in various chemical databases.[6]
-
³¹P NMR: The phosphorus-31 NMR spectrum of DPPB exhibits a single sharp peak, indicative of the two equivalent phosphorus atoms. Upon coordination to a metal center, this chemical shift changes significantly, providing valuable information about the electronic environment of the phosphorus atoms and the nature of the metal-ligand bond.[7][8] For instance, in a nickel(II) complex, the ³¹P chemical shift for DPPB was observed at 22.40 ppm.[7]
Synthesis and Handling
DPPB can be synthesized through the reaction of a diphenylphosphine salt, such as sodium diphenylphosphide (NaPPh₂), with 1,4-dichlorobutane (B89584) or 1,4-dibromobutane.[9]
General Synthetic Protocol
A general procedure for the synthesis of DPPB is as follows:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Cool the solution in an ice bath and slowly add a strong base, such as n-butyllithium, to deprotonate the diphenylphosphine and form lithium diphenylphosphide.
-
To this solution, add 1,4-dihalobutane (e.g., 1,4-dichlorobutane) dropwise at a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization, typically from ethanol, to yield DPPB as a white solid.[5]
A visual representation of a general laboratory setup for this type of air-sensitive synthesis is provided below.
Applications in Homogeneous Catalysis
DPPB is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and are extensively used in the pharmaceutical industry.[10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. The DPPB ligand, in conjunction with a palladium precursor, forms a highly active catalyst for this reaction.[10]
The catalytic cycle of the Suzuki-Miyaura reaction with a Pd-DPPB catalyst generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]
A general procedure for a Suzuki-Miyaura coupling using a Pd-DPPB catalyst is as follows:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv).
-
Add a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the DPPB ligand (1-5 mol%).
-
Add a suitable degassed solvent or solvent mixture (e.g., toluene, dioxane, and/or water).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14][15] DPPB is an effective ligand for this transformation.[16]
The mechanism of the Heck reaction involves oxidative addition, migratory insertion (or carbopalladation), and β-hydride elimination.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H28P2 | CID 82124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [Dppb] [commonorganicchemistry.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound(7688-25-7) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diphosphine ligands - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Technical Overview of 1,4-Bis(diphenylphosphino)butane (dppb)
Introduction
1,4-Bis(diphenylphosphino)butane, commonly abbreviated as dppb, is an organophosphorus compound widely utilized as a bidentate phosphine (B1218219) ligand in organometallic chemistry and catalysis.[1][2][3] Its chemical structure features a flexible four-carbon (butane) backbone connecting two diphenylphosphino groups.[4][5] This structural characteristic allows it to chelate to metal centers, forming stable complexes that are instrumental in a variety of catalytic transformations. Dppb is a white, crystalline solid that is soluble in common organic solvents.[1][2]
Core Molecular Properties
The fundamental molecular and physical properties of this compound are summarized below. These data are critical for its application in chemical synthesis and for the characterization of its metallic complexes.
| Identifier | Value | Reference |
| Molecular Formula | C₂₈H₂₈P₂ | [6][7][8] |
| Molecular Weight | 426.47 g/mol | [3][4][7][8] |
| Alternate Names | 1,4-Butanediylbis[diphenylphosphine], dppb | [8] |
| CAS Number | 7688-25-7 | [1][4][6][8] |
| Melting Point | 132-136 °C | [1][3][4] |
| Appearance | White solid | [1][3] |
Applications in Catalysis
As a ligand, dppb plays a crucial role in various transition metal-catalyzed reactions. It is frequently employed in palladium-catalyzed processes such as Suzuki, Heck, Negishi, and Sonogashira couplings.[1] The ligand's bite angle, which is approximately 94° when coordinated to a metal, influences the reactivity and selectivity of the catalytic system.[2] Nickel complexes incorporating dppb are also known and utilized in catalysis.[2] Furthermore, it serves as a ligand in alkylations and isomerization reactions.[1]
Logical Relationship of Synthesis
The synthesis of this compound typically involves the reaction of a diphenylphosphine (B32561) source with a 1,4-dihalobutane. The following diagram illustrates the general logical relationship of the reactants and the product.
Caption: Logical flow from reactants to the final dppb product.
References
- 1. This compound | 7688-25-7 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [Dppb] [commonorganicchemistry.com]
- 4. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. strem.com [strem.com]
- 6. This compound | C28H28P2 | CID 82124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. scbt.com [scbt.com]
An In-depth Technical Guide to 1,4-Bis(diphenylphosphino)butane (CAS: 7688-25-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 1,4-Bis(diphenylphosphino)butane, a versatile bidentate phosphine (B1218219) ligand pivotal in modern synthetic chemistry.
Chemical Identification and Properties
This compound, commonly abbreviated as dppb, is an organophosphorus compound with the CAS registry number 7688-25-7. It is a white to light yellow crystalline solid at room temperature.[1][2][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 7688-25-7[2] |
| Molecular Formula | C₂₈H₂₈P₂[4][5] |
| IUPAC Name | This compound[2] |
| Synonyms | dppb, 1,4-Butanediylbis(diphenylphosphine), Tetramethylenebis(diphenylphosphine)[2] |
| Molecular Weight | 426.47 g/mol [2][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to light yellow crystalline powder[1][3] |
| Melting Point | 132-136 °C[2][3] |
| Boiling Point | 542.0 ± 33.0 °C (Predicted)[3] |
| Solubility | Soluble in chloroform, slightly soluble in water.[3] |
| Stability | Air-stable in solid form; readily oxidized in solution to the phosphine oxide and should be handled under an inert atmosphere (N₂ or Ar).[3] |
Synthesis and Purification
A common synthetic route to dppb involves the reaction of a diphenylphosphide precursor with a 1,4-dihaloalkane.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthesis method.[6]
-
Step 1: Formation of Diphenylphosphine. In a reaction flask under a nitrogen atmosphere, add 80 mL of dry tetrahydrofuran (B95107) (THF). To this, add 14 g of lithium sheet and 26.2 g of triphenylphosphine. Stir the reaction mixture for 3 hours, during which the solution will turn scarlet. Cool the mixture to 0 °C and slowly add 5.4 g of water over 30 minutes, which will cause a whitish crystallization.
-
Step 2: Reaction with 1,4-Dichlorobutane (B89584). After the formation of diphenylphosphine, distill off the THF until the volume is reduced to one-third. Cool the mixture to room temperature and add a solution of 14 g of potassium hydroxide (B78521) in water (56% by mass). Then, add 5.6 mL of 1,4-dichlorobutane dropwise over 15 minutes.
-
Step 3: Work-up and Purification. Heat the reaction mixture to 50 °C and maintain for 3 hours. After cooling, add 100 mL of water, stir, and then filter the solid product. The crude product can be purified by recrystallization from ethanol (B145695) or ethyl acetate (B1210297) to yield white crystals of this compound.[3] The purity can be assessed by HPLC.[6]
Purification Method:
For general use, dppb can be purified by recrystallization from ethanol.[3]
Role in Homogeneous Catalysis
Dppb is a widely used bidentate phosphine ligand in transition metal catalysis, particularly with palladium and rhodium.[2] Its flexibility allows it to form stable chelate complexes with metal centers, influencing the reactivity and selectivity of various cross-coupling reactions.
Diagram 1: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. This compound [Dppb] [commonorganicchemistry.com]
- 3. Industrial Grade this compound 7688-25-7 Crystalline Powder [hcchems.com]
- 4. strem.com [strem.com]
- 5. This compound | C28H28P2 | CID 82124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 1,4-Bis(diphenylphosphino)butane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(diphenylphosphino)butane (dppb) is an organophosphorus compound widely utilized as a bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis.[1] Its efficacy in various chemical transformations, including cross-coupling reactions and hydrogenations, is critically dependent on its solubility and behavior in different solvent systems. Understanding the solubility of dppb is paramount for reaction optimization, catalyst preparation, and product purification. This technical guide provides a summary of the known qualitative solubility of dppb in common organic solvents and offers a detailed experimental protocol for the quantitative determination of its solubility.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The dissolution process involves the overcoming of intermolecular forces within the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions. For a non-polar compound like this compound, solubility is generally favored in non-polar organic solvents.
Qualitative Solubility of this compound (dppb)
| Solvent | Solubility | Reference |
| General Organic Solvents | Soluble | [1][2] |
| Chloroform (B151607) | Soluble | [2][3] |
| Ethanol | Recrystallization possible (implies temperature-dependent solubility) | [3] |
| Water | Slightly Soluble | [2][3] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the gravimetric method for determining the solubility of this compound in an organic solvent of interest. This method is reliable and relies on the precise measurement of mass.
Materials and Equipment
-
This compound (dppb), analytical grade
-
Selected organic solvent(s), HPLC grade
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or magnetic stirrer with hot plate
-
Temperature probe
-
Saturated solution filtration apparatus (e.g., syringe with a chemically inert filter, such as PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Desiccator
Procedure
-
Preparation of a Saturated Solution:
-
Place a known volume of the chosen organic solvent into a sealable flask.
-
Gradually add an excess of dppb to the solvent while stirring or shaking at a constant, controlled temperature. The presence of undissolved solid is necessary to ensure saturation.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation at the desired temperature to ensure the solution is fully saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.
-
Immediately filter the solution through a chemically inert syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used. Avoid excessive heat that could decompose the dppb.
-
-
Drying and Weighing:
-
Once the solvent appears to be fully evaporated, place the evaporation dish in a drying oven at a temperature below the melting point of dppb (typically 132-136 °C) to remove any residual solvent.
-
Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has been removed.
-
-
Calculation of Solubility:
-
The mass of the dissolved dppb is the final constant mass of the dish with the dried residue minus the initial mass of the empty dish.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved dppb.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or g/L of solvent.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of dppb solubility.
Caption: Experimental workflow for determining the solubility of dppb.
Conclusion
While quantitative solubility data for this compound remains a gap in the readily accessible scientific literature, its qualitative behavior as a substance soluble in common organic solvents like chloroform provides a practical starting point for its application. For researchers requiring precise solubility data for process optimization, reaction modeling, or formulation development, the detailed gravimetric protocol provided in this guide offers a robust and reliable method for its determination. Careful execution of this experimental workflow will yield valuable quantitative data, contributing to a more comprehensive understanding of this important ligand's properties.
References
An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of 1,4-Bis(diphenylphosphino)butane (dppb)
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 1,4-bis(diphenylphosphino)butane (dppb), a prominent bidentate phosphine (B1218219) ligand used extensively in coordination chemistry and catalysis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the characteristic ¹H and ³¹P NMR spectral data, provides comprehensive experimental protocols, and visualizes key structural and procedural information.
Introduction to dppb and NMR Spectroscopy
This compound, commonly known as dppb, is an organophosphorus compound with the chemical formula (C₆H₅)₂P(CH₂)₄P(C₆H₅)₂. It serves as a chelating ligand, forming stable complexes with various transition metals.[1] NMR spectroscopy is an indispensable tool for the characterization of dppb and its complexes, providing detailed information about molecular structure, purity, and chemical environment. ¹H NMR is used to identify the proton environments in the molecule, while ³¹P NMR is a highly effective and direct method for probing the phosphorus atoms, which are the coordination centers of the ligand.[2]
¹H NMR Spectrum of dppb
The ¹H NMR spectrum of dppb displays characteristic signals corresponding to the protons of the phenyl groups and the central butane (B89635) chain. The spectrum is typically characterized by two main regions: the aromatic region for the phenyl protons and the aliphatic region for the butyl bridge protons.
Data Presentation: ¹H NMR of dppb
The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the proton signals of dppb, typically recorded in deuterated chloroform (B151607) (CDCl₃).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Protons (Ar-H) | ~ 7.20 - 7.40 | Multiplet (m) | 20H |
| Methylene (B1212753) Protons (-P-CH₂-) | ~ 1.90 - 2.05 | Multiplet (m) | 4H |
| Methylene Protons (-CH₂-CH₂-) | ~ 1.60 - 1.75 | Multiplet (m) | 4H |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent, concentration, and instrument used. The values presented are representative.[3][4]
The phenyl protons appear as a complex multiplet in the aromatic region due to overlapping signals of the ortho, meta, and para protons. The protons of the butane bridge appear as two distinct multiplets in the aliphatic region. The methylene groups adjacent to the phosphorus atoms (-P-CH₂-) are typically deshielded and appear further downfield compared to the central methylene groups (-CH₂-CH₂-).
References
Unveiling the Solid-State Architecture of 1,4-Bis(diphenylphosphino)butane (dppb)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,4-Bis(diphenylphosphino)butane (dppb), an organophosphorus compound widely utilized as a chelating agent in coordination chemistry. Understanding the precise three-dimensional arrangement of this ligand is paramount for predicting its coordination behavior, designing novel metal complexes with specific catalytic or therapeutic properties, and for structure-based drug design.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the tables below, providing a quantitative overview of the solid-state conformation.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₂₈H₂₈P₂ |
| Formula Weight | 426.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.134(2) |
| b (Å) | 8.166(3) |
| c (Å) | 24.634(5) |
| β (°) | 106.4(2) |
| Volume (ų) | 1184 |
| Z | 2 |
| Density (calculated) (g cm⁻³) | 1.196 |
| Density (measured) (g cm⁻³) | 1.20 |
| F(000) | 452 |
| R | 0.051 |
| wR | 0.052 |
Data sourced from Rivera et al. (1988).[1]
Table 2: Selected Bond Distances and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| (Bu)C-P | 1.838(5) |
| (Ph)C-P (mean) | 1.834(5) |
| (Ph)C-C(Ph) (mean) | 1.380 |
| (Ph)C-C(Ph)-C(Ph) (range) | 117.7(5) - 121.6(5) |
Data sourced from Rivera et al. (1988).[1]
Experimental Protocols
The determination of the crystal structure of this compound involved the following key experimental procedures.
Crystal Growth
Greenish transparent parallelepiped crystals of this compound suitable for X-ray diffraction were obtained.[1] While the specific crystallization method for the free ligand is not detailed in the primary reference, a general approach for obtaining single crystals of organophosphorus compounds involves slow evaporation of a saturated solution or solvent layering techniques.[2] For instance, crystals can be grown by dissolving the compound in a "good" solvent and carefully layering a less dense, miscible "anti-solvent" in which the compound is insoluble.[2]
X-ray Data Collection
A single crystal with dimensions of approximately 0.3 x 0.3 x 0.4 mm was mounted on an automated four-circle Philips PW1100 diffractometer.[1] The lattice parameters were determined through a least-squares procedure applied to the setting angles of 25 strong reflections.[1] Intensity data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71069 Å).[1]
Structure Solution and Refinement
The collected diffraction data were processed, and the structure was solved and refined using the SHELX77 system.[1] All non-hydrogen atoms were refined anisotropically. The final refinement converged to an R-factor of 0.051 for 924 unique reflections with I > 3σ(I).[1]
Structural Insights
The crystal structure analysis reveals that the molecule possesses a center of symmetry. The -(CH₂)₄- backbone is nearly planar, with the phosphorus atoms displaced by +0.105(2) and -0.105(2) Å from the mean plane of the butyl chain.[1] The phosphorus atoms exhibit the expected distorted tetrahedral geometry.[1] The conformation of the free ligand is reported to be very similar to its conformation when coordinated to rhodium atoms.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for the single-crystal X-ray diffraction analysis of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Bis(diphenylphosphino)butane (dppb)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(diphenylphosphino)butane, commonly known as dppb, is a prominent organophosphorus compound widely utilized as a bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. Its C4 backbone provides a larger chelate ring compared to its shorter-chain analogues like dppe (1,2-bis(diphenylphosphino)ethane) and dppp (B1165662) (1,3-bis(diphenylphosphino)propane), influencing the steric and electronic properties of its metal complexes. This technical guide provides a comprehensive overview of the physical and chemical properties of the dppb ligand, detailed experimental protocols, and an exploration of its coordination behavior, tailored for professionals in research and development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of dppb are summarized below, providing essential data for its handling, application, and characterization.
General Properties
dppb is a white crystalline solid that is generally stable in air in its solid state. However, solutions of dppb are susceptible to oxidation to the corresponding phosphine oxide and should be handled under an inert atmosphere, such as nitrogen or argon.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₈P₂ | [2][3] |
| Molecular Weight | 426.47 g/mol | [4] |
| Appearance | White solid/crystalline powder | [4][5] |
| Melting Point | 132-136 °C | [4][5] |
| Boiling Point (Predicted) | 542.0 ± 33.0 °C | [5] |
| CAS Number | 7688-25-7 | [4] |
Solubility
dppb exhibits good solubility in many common organic solvents, a crucial property for its application in homogeneous catalysis.[6] While precise quantitative data is not extensively available, its general solubility profile is as follows:
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | [5][7] |
| Water | Slightly soluble | [5][7] |
| Organic Solvents | Generally soluble | [6] |
| Ethanol | Soluble enough for recrystallization | [5] |
| Tetrahydrofuran (THF) | Soluble | [7] |
Spectroscopic Data
The following tables summarize the key spectroscopic signatures of the dppb ligand, which are vital for its identification and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.3-7.5 | m | Phenyl protons |
| ~1.9-2.1 | m | -P-CH₂- protons |
| ~1.5-1.7 | m | -CH₂-CH₂- protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Phenyl C (quaternary, C-P) |
| ~133 | Phenyl C (ortho) |
| ~129 | Phenyl C (para) |
| ~128 | Phenyl C (meta) |
| ~30 | -P-CH₂- |
| ~25 | -CH₂-CH₂- |
³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~ -16 to -17 | PPh₂ |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2930, 2850 | Aliphatic C-H stretch |
| ~1480, 1435 | Phenyl C=C stretch |
| ~1100 | P-C stretch |
| ~740, 695 | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry
| m/z | Assignment |
| 426 | [M]⁺ (Molecular Ion) |
Experimental Protocols
Detailed methodologies for the synthesis and purification of the dppb ligand are crucial for obtaining high-purity material for research and development.
Synthesis of this compound (dppb)
A common method for the synthesis of dppb involves the reaction of a diphenylphosphine (B32561) alkali metal salt with a 1,4-dihalobutane. The following is a representative protocol:
Materials:
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add an equimolar amount of n-butyllithium solution dropwise with stirring. The solution will typically turn orange or red, indicating the formation of lithium diphenylphosphide (LiPPh₂).
-
Allow the solution to warm to room temperature and stir for 1-2 hours.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 0.5 molar equivalents of 1,4-dichlorobutane or 1,4-dibromobutane in anhydrous THF dropwise to the LiPPh₂ solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Separate the organic layer and wash it with degassed water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude dppb can be purified by recrystallization to obtain a white crystalline solid.
Materials:
-
Crude dppb
-
Ethanol
Procedure:
-
Dissolve the crude dppb in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified dppb under vacuum.[5]
Coordination Chemistry and Visualization
The utility of dppb lies in its ability to form stable chelate complexes with a wide range of transition metals. Its coordination behavior is a key determinant of the catalytic activity and selectivity of its metal complexes.
Coordination Modes
dppb predominantly acts as a bidentate chelating ligand, forming a seven-membered ring with the metal center. It can also act as a bridging ligand between two metal centers.
Caption: Common coordination modes of dppb.
Bite Angle
The "natural bite angle" of a diphosphine ligand is a crucial parameter that influences the geometry and reactivity of its metal complexes. The natural bite angle of dppb is approximately 94°.[6] This relatively large bite angle, compared to dppe (~86°) and dppp (~91°), can favor specific geometries and reaction pathways in catalysis.
Structural Data of dppb Metal Complexes
The precise bond lengths and angles within a metal complex provide insight into the steric and electronic interactions between the dppb ligand and the metal center. Below is a comparative table of selected structural parameters for dppb complexes with common transition metals.
| Complex | M-P Bond Length (Å) | M-Cl Bond Length (Å) | P-M-P Bite Angle (°) | Reference(s) |
| [PdCl₂(dppb)] | ~2.24 - 2.26 | ~2.34 - 2.36 | ~93 - 94 | [8] |
| [NiCl₂(dppb)] | ~2.22 - 2.24 | ~2.21 - 2.23 | ~92 - 93 | [9] |
| [PtCl₂(dppb)] | ~2.23 - 2.25 | ~2.33 - 2.35 | ~94 - 95 | [10][11] |
The following diagram illustrates the logical relationship in the synthesis of a generic [MCl₂(dppb)] complex.
Caption: Synthesis of a metal-dppb complex.
Conclusion
This compound (dppb) is a versatile and valuable ligand in the fields of inorganic chemistry, organometallic chemistry, and homogeneous catalysis. Its distinct physical and chemical properties, particularly its solubility and larger bite angle, make it a suitable choice for a variety of catalytic transformations. This guide has provided a detailed overview of its properties, synthesis, purification, and coordination chemistry to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines. A thorough understanding of these fundamental aspects is essential for the effective application and further development of dppb-based catalytic systems.
References
- 1. catalysts.metalor.com [catalysts.metalor.com]
- 2. This compound | C28H28P2 | CID 82124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [Dppb] [commonorganicchemistry.com]
- 5. This compound CAS#: 7688-25-7 [m.chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Correlating Pt–P bond lengths and Pt–P coupling constants - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Correlating Pt-P bond lengths and Pt-P coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 1,4-Bis(diphenylphosphino)butane (dppb)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(diphenylphosphino)butane, commonly referred to as dppb, is a widely utilized organophosphorus compound in the field of chemical synthesis. It serves as a bidentate phosphine (B1218219) ligand in transition metal catalysis, playing a crucial role in various carbon-carbon and carbon-heteroatom bond-forming reactions. Its applications are particularly prominent in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Negishi couplings, which are foundational in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2]
This guide provides an in-depth overview of the safety, handling, and disposal of this compound, tailored for laboratory personnel. Adherence to these guidelines is critical to ensure a safe working environment and the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory tract irritation.[1][3][4][5][6][7] While the solid form is air-stable, solutions are susceptible to oxidation and should be handled under an inert atmosphere.[1]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for dppb:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |
| Acute Toxicity, Oral (Potential) | 4 |
| Skin Sensitization (Potential) | 1 |
| Hazardous to the Aquatic Environment, Acute Hazard (Potential) | 1 |
Note: Percentages for some classifications indicate that not all data sources concur.[4]
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[4][6][7] |
| H319 | Causes serious eye irritation.[4][6] | |
| H335 | May cause respiratory irritation.[4][6] | |
| H302 | Harmful if swallowed.[4] | |
| H317 | May cause an allergic skin reaction.[4] | |
| H400 | Very toxic to aquatic life.[4] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[6] | |
| P271 | Use only outdoors or in a well-ventilated area.[6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6][7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[7] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₈H₂₈P₂ |
| Molecular Weight | 426.47 g/mol [6][8] |
| Appearance | White to off-white solid/crystalline powder[1][2][7][8] |
| Melting Point | 132-136 °C[1][2][6][8] |
| Boiling Point | 542.0 ± 33.0 °C (Predicted)[1][2] |
| Solubility | Soluble in organic solvents such as chloroform.[1][2][9] Slightly soluble in water.[1][2] |
| Stability | The solid is air-stable. Solutions are readily oxidized and should be handled under an inert atmosphere (e.g., Nitrogen or Argon).[1][5][7] |
Experimental Protocols: Safe Handling in a Laboratory Setting
The following protocols outline the safe handling of this compound for common laboratory procedures.
General Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection : Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., in a glovebox or a desiccator with an inert gas purge) is recommended, especially for opened containers.[5] Keep away from strong oxidizing agents.[5][7]
Detailed Protocol for Use in a Suzuki Cross-Coupling Reaction
This protocol provides a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction using this compound as a ligand. Note: This is a representative protocol and may require optimization for specific substrates.
Objective : To safely set up a Suzuki cross-coupling reaction involving the handling of solid this compound.
Materials :
-
Aryl halide
-
Arylboronic acid
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound (dppb)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Syringes and needles for liquid transfers
Procedure :
-
Glassware Preparation : Ensure all glassware is thoroughly dried in an oven (e.g., 125 °C overnight) to remove adsorbed moisture.[10][11][12] Assemble the glassware while still hot and allow it to cool under a stream of inert gas.
-
Inert Atmosphere : Assemble the reaction apparatus (e.g., Schlenk flask with a condenser and gas inlet/outlet). Purge the entire system with a slow, steady stream of inert gas (Nitrogen or Argon). This can be done by evacuating the vessel and backfilling with the inert gas multiple times. The system should be vented through a bubbler to maintain a slight positive pressure.[12]
-
Addition of Solids :
-
In a fume hood, weigh the required amounts of the aryl halide, arylboronic acid, palladium precursor, This compound , and base in a weighing boat or directly into the reaction vessel under a positive flow of inert gas.
-
Safety Note : When handling solid dppb, avoid generating dust.[5] Use appropriate PPE, including gloves and safety glasses.
-
-
Addition of Solvent :
-
Using a syringe, add the required volume of anhydrous, degassed solvent to the reaction vessel.
-
To degas the solvent, bubble inert gas through it for 15-20 minutes prior to use.[13]
-
-
Reaction Execution :
-
With the inert gas flow maintained, heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully as per the specific experimental procedure (e.g., with water or a saturated aqueous solution of NH₄Cl).[13]
-
Proceed with standard extraction and purification procedures.
-
-
Waste Disposal : Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers. Follow institutional and local regulations for chemical waste disposal.[14][15] Empty containers that held dppb should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[14]
Emergency Procedures
First Aid Measures
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]
-
Skin Contact : In case of skin contact, immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.
-
Eye Contact : If in eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Accidental Release Measures
-
Personal Precautions : Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection if dust is generated. Avoid breathing dust and contact with the substance.
-
Environmental Precautions : Prevent the material from entering drains or waterways.
-
Containment and Cleanup : For a small spill of solid material, carefully sweep or scoop it up and place it into a suitable, labeled container for disposal.[5] Avoid generating dust. Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
Visualized Workflows and Relationships
General Workflow for Safe Handling of dppb in a Chemical Reaction
Caption: Workflow for the safe handling of this compound.
Decision Tree for Accidental Exposure to dppb
Caption: Decision tree for responding to accidental exposure to dppb.
Conclusion
This compound is an invaluable ligand in modern organic synthesis. However, its potential hazards necessitate careful handling and adherence to established safety protocols. By understanding its properties, implementing appropriate engineering controls and personal protective equipment, and following safe laboratory practices, researchers can mitigate the risks associated with its use. This guide serves as a comprehensive resource to promote a culture of safety in the laboratory and ensure the well-being of all personnel working with this important chemical.
References
- 1. This compound CAS#: 7688-25-7 [m.chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. ERIC - EJ1283148 - Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe, Journal of Chemical Education, 2021-Jan [eric.ed.gov]
- 5. fishersci.com [fishersci.com]
- 6. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound [Dppb] [commonorganicchemistry.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Commercial Suppliers and Technical Applications of 1,4-Bis(diphenylphosphino)butane (dppb)
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(diphenylphosphino)butane, commonly abbreviated as dppb, is a bidentate phosphine (B1218219) ligand of significant importance in organometallic chemistry and catalysis. Its molecular structure, featuring a flexible four-carbon backbone connecting two diphenylphosphine (B32561) groups, allows it to form stable chelate complexes with various transition metals, particularly palladium. This property makes dppb a crucial component in a wide array of catalytic cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the commercial availability of dppb, a detailed experimental protocol for a representative catalytic application, and a visualization of its role in the catalytic cycle.
Commercial Availability of this compound
A variety of chemical suppliers offer this compound, with purities and quantities suitable for both research and development as well as larger-scale manufacturing. The following table summarizes the offerings from several prominent suppliers. Pricing information is subject to change and should be verified on the respective company's website.
| Supplier | Product Name/Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 98% | 5 g, 25 g |
| Thermo Scientific Chemicals (Alfa Aesar) | This compound | 97% | 5 g, 25 g |
| Strem Chemicals | This compound, 98% DPPB | 98% | 2 g, 10 g, 50 g |
| Chemsavers, Inc. | This compound, 98% | 98% | 25 g |
| Santa Cruz Biotechnology | This compound | ≥98% | Inquire |
| Ereztech | This compound | 98%+ | Inquire |
Application in Catalysis: The Negishi Cross-Coupling Reaction
This compound is a versatile ligand for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings. The dppb ligand enhances the stability and activity of the palladium catalyst, facilitating the key steps of the catalytic cycle. The palladium complex bearing the dppb ligand, Dichloro[this compound]palladium(II) or PdCl2(dppb), is a commercially available precatalyst often used in these transformations.[1][2]
Experimental Protocol: Negishi Cross-Coupling
The following is a representative experimental procedure for a Negishi cross-coupling reaction, a powerful carbon-carbon bond-forming reaction that couples an organozinc compound with an organic halide.[3]
Reaction: Formation of an Aryl-Aryl Bond
Materials:
-
Aryl bromide (1.0 eq)
-
Organozinc reagent (e.g., arylzinc chloride, 1.2 eq)
-
Dichloro[this compound]palladium(II) [PdCl2(dppb)] (0.02 - 0.05 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Apparatus for inert atmosphere (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of nitrogen or argon.
-
Addition of Reagents: To the flask are added the aryl bromide (1.0 eq) and the palladium catalyst, Dichloro[this compound]palladium(II) (0.02 - 0.05 eq).
-
Solvent Addition: Anhydrous THF is added to dissolve the solids. The mixture is stirred at room temperature.
-
Addition of the Organozinc Reagent: The organozinc reagent (1.2 eq), as a solution in THF, is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approximately 65 °C) and stirred for 12-24 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup:
-
The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), and filtered.
-
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Catalytic Cycle and the Role of dppb
The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling, involves three main steps: oxidative addition, transmetalation, and reductive elimination. The bidentate dppb ligand plays a crucial role in stabilizing the palladium center and promoting these elementary steps.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to the dppb ligand, reacts with the organic halide (R-X) in an oxidative addition step. This forms a Pd(II) intermediate where both the organic group (R) and the halide (X) are bonded to the palladium center. The electron-donating nature of the dppb ligand facilitates this step.
-
Transmetalation: The organozinc reagent (R'-ZnX) then undergoes transmetalation with the Pd(II) complex. The organic group from the organozinc reagent (R') replaces the halide on the palladium center, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step is reductive elimination, where the two organic groups (R and R') are coupled together to form the new carbon-carbon bond (R-R'). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk and bite angle of the dppb ligand are crucial in promoting this final, product-forming step.
Conclusion
This compound is an indispensable ligand in modern synthetic organic chemistry, particularly for palladium-catalyzed cross-coupling reactions. Its commercial availability from a range of suppliers makes it readily accessible for researchers and drug development professionals. A thorough understanding of its role in the catalytic cycle and the availability of robust experimental protocols are essential for its effective application in the synthesis of complex organic molecules. The information provided in this guide serves as a valuable resource for scientists leveraging the power of dppb in their synthetic endeavors.
References
An In-depth Technical Guide to the Coordination Chemistry Fundamentals of 1,4-Bis(diphenylphosphino)butane (dppb)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(diphenylphosphino)butane (dppb) is a chelating diphosphine ligand widely employed in coordination chemistry and homogeneous catalysis. Its flexibility and electronic properties make it a versatile ligand for a variety of transition metals, influencing the structure, stability, and reactivity of the resulting complexes. This guide provides a comprehensive overview of the fundamental coordination chemistry of the dppb ligand, including its synthesis, spectroscopic and structural characterization, and its applications in catalysis, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction
Diphosphine ligands are a critical class of compounds in inorganic and organometallic chemistry, prized for their ability to stabilize transition metal centers and modulate their catalytic activity.[1] Among these, this compound (dppb) is a notable example, featuring two diphenylphosphino groups linked by a flexible four-carbon chain. This flexibility allows it to form stable chelate rings with a variety of transition metals, including palladium, platinum, rhodium, and nickel.[2] The coordination of dppb to a metal center significantly impacts the electronic and steric environment of the metal, which in turn governs the catalytic efficacy of the complex in various organic transformations. This guide will delve into the core principles of dppb coordination chemistry, providing researchers and professionals in drug development and materials science with a detailed understanding of this important ligand.
Synthesis of dppb and its Metal Complexes
Synthesis of this compound (dppb)
The synthesis of dppb is typically achieved through the reaction of a dihaloalkane with a diphenylphosphide salt.
Experimental Protocol:
Materials:
-
Chlorodiphenylphosphine (B86185) (Ph₂PCl)
-
Sodium metal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride solution (saturated)
Procedure:
-
Preparation of Sodium Diphenylphosphide (NaPPh₂): In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, sodium metal is dispersed in anhydrous THF. To this suspension, chlorodiphenylphosphine is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is then refluxed for several hours to ensure the formation of sodium diphenylphosphide. The completion of the reaction is indicated by the disappearance of the sodium metal and the formation of a deep red solution.
-
Reaction with 1,4-Dihalobutane: The solution of sodium diphenylphosphide is cooled to 0 °C. A solution of 1,4-dichlorobutane or 1,4-dibromobutane in anhydrous THF is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to yield dppb as a white crystalline solid.[2]
Synthesis of a Representative Metal Complex: [Pd(dppb)Cl₂]
The synthesis of palladium(II) complexes with dppb is straightforward and typically involves the reaction of a palladium(II) salt with the dppb ligand.
Experimental Protocol:
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dppb)
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM)
Procedure:
-
A solution of palladium(II) chloride in anhydrous ethanol is prepared by heating the mixture to reflux until the PdCl₂ dissolves.[3]
-
A solution of dppb in anhydrous dichloromethane is prepared separately.[4]
-
The ethanolic solution of PdCl₂ is then added dropwise to the stirred solution of dppb at room temperature.[3]
-
The reaction mixture is stirred for a few hours, during which a yellow precipitate of [Pd(dppb)Cl₂] forms.
-
The precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum to yield the pure complex.
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing dppb and its metal complexes. ³¹P NMR is particularly informative for studying the coordination of the phosphine (B1218219) groups to the metal center.
-
³¹P NMR: The free dppb ligand exhibits a single resonance in the ³¹P{¹H} NMR spectrum. Upon coordination to a metal, this signal shifts significantly. The magnitude of this "coordination shift" (Δδ = δcomplex - δligand) provides information about the nature of the metal-phosphorus bond and the geometry of the complex.[5] For instance, the ³¹P chemical shift for [Ni(dadtc)(dppb)]ClO₄ is observed at 22.40 ppm.[5]
-
¹H NMR: The ¹H NMR spectrum of dppb shows characteristic signals for the phenyl protons and the methylene (B1212753) protons of the butane (B89635) backbone. Upon coordination, the signals for the methylene protons adjacent to the phosphorus atoms often become broadened or show more complex splitting patterns due to P-H coupling.
Table 1: Representative NMR Data for dppb and its Complexes
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| dppb | CDCl₃ | -16.5 | 7.2-7.4 (m, 20H, Ph-H), 1.9-2.1 (m, 4H, P-CH₂), 1.5-1.7 (m, 4H, -CH₂-CH₂-) |
| [Pd(dppb)Cl₂] | CDCl₃ | +23.8 | 7.3-7.8 (m, 20H, Ph-H), 2.5-2.7 (m, 4H, P-CH₂), 1.8-2.0 (m, 4H, -CH₂-CH₂-) |
| [Pt(dppb)Cl₂] | CDCl₃ | +12.1 (with ¹⁹⁵Pt satellites) | 7.2-7.9 (m, 20H, Ph-H), 2.6-2.8 (m, 4H, P-CH₂), 1.9-2.1 (m, 4H, -CH₂-CH₂-) |
| [Ni(dadtc)(dppb)]ClO₄ | - | 22.40 | - |
Structural Analysis
The coordination of dppb to a metal center results in the formation of a seven-membered chelate ring. The geometry of this ring and the overall structure of the complex are influenced by the size of the metal ion and the other ligands present.
Coordination Modes
As a diphosphine, dppb can adopt several coordination modes, with the most common being chelation to a single metal center. However, it can also act as a bridging ligand between two metal centers.
Caption: Common coordination modes of the dppb ligand.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the bond lengths, bond angles, and overall geometry of dppb-metal complexes. A key parameter derived from these studies is the P-M-P "bite angle," which is the angle formed by the two phosphorus donor atoms and the central metal atom. The bite angle of dppb is influenced by the metal center and the other ligands in the coordination sphere. For palladium complexes, the P-Pd-P bite angle in [PdX₂(dppb)] (X = Cl, Br, I) is typically around 98°.[6]
Table 2: Selected Crystallographic Data for dppb-Metal Complexes
| Complex | Metal | P-M Bond Length (Å) | M-Cl Bond Length (Å) | P-M-P Bite Angle (°) |
| [Pd(dppb)Cl₂] | Pd | 2.24 - 2.26 | 2.34 - 2.36 | ~98 |
| [Pt(dppb)Cl₂] | Pt | 2.23 - 2.25 | 2.33 - 2.35 | ~97 |
| [Ni(dppe)Cl₂] | Ni | 2.18 | - | - |
| [Rh(dppb)₂]BF₄ | Rh | - | - | - |
Catalytic Applications
Complexes of dppb with transition metals, particularly palladium, are highly effective catalysts for a range of organic reactions, most notably cross-coupling reactions. The electronic properties and the bite angle of the dppb ligand play a crucial role in determining the efficiency and selectivity of these catalytic processes.
Palladium-Catalyzed Cross-Coupling Reactions
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, involves a series of fundamental steps: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reaction), and reductive elimination.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
The dppb ligand influences each of these steps. For example, the electron-donating nature of the phosphine groups can facilitate the oxidative addition step. The bite angle of the ligand can affect the rate of reductive elimination, which is often the product-forming step.
Table 3: Catalytic Performance of dppb-Palladium Complexes in Cross-Coupling Reactions
| Reaction | Substrates | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Reference |
| Suzuki Coupling | Aryl bromide + Phenylboronic acid | 0.1 | up to 990 | - | [9] |
| Heck Coupling | Aryl bromide + Styrene | 1.0 | up to 99 | - | [10] |
| Buchwald-Hartwig Amination | Aryl tosylate + Amine | 1.0 | up to 99% yield | - | [11] |
Note: TON (Turnover Number) and TOF (Turnover Frequency) are key metrics for catalytic efficiency. While high yields are reported, specific TON and TOF values for dppb-catalyzed reactions require a more in-depth survey of the literature for direct comparison.
Conclusion
The this compound (dppb) ligand is a cornerstone of modern coordination chemistry and homogeneous catalysis. Its straightforward synthesis, versatile coordination behavior, and the predictable electronic and steric influence it exerts on metal centers make it an invaluable tool for the design of catalysts for a wide array of chemical transformations. The ability to fine-tune the properties of metal complexes by employing ligands like dppb is of paramount importance in the development of efficient and selective synthetic methodologies, with significant implications for the pharmaceutical and materials science industries. This guide has provided a fundamental overview of the synthesis, characterization, and catalytic applications of dppb, offering a solid foundation for researchers and professionals working in these fields. Further exploration into the nuances of its coordination with a broader range of metals and its application in emerging catalytic systems will undoubtedly continue to be a fruitful area of research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [Dppb] [commonorganicchemistry.com]
- 3. CN101503428B - Method for preparing platinum complex - Google Patents [patents.google.com]
- 4. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex Manufacturer - UIV CHEM [riyngroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Preparation and Structure of Nickel Complex Ni(dppe)Cl2 | Semantic Scholar [semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
The Natural Bite Angle of dppb Ligand in Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The geometric and electronic properties of ligands play a pivotal role in determining the structure, stability, and reactivity of metal complexes. Among the various parameters used to characterize bidentate ligands, the "bite angle" is of paramount importance, particularly in the realm of catalysis and drug design. This guide provides an in-depth technical overview of the natural bite angle of 1,4-bis(diphenylphosphino)butane (dppb), a widely utilized diphosphine ligand in coordination chemistry.
Understanding the Bite Angle
In coordination chemistry, the bite angle (P-M-P) is the angle formed between the two donor atoms of a bidentate ligand and the central metal atom (M).[1] This geometric parameter is crucial for classifying chelating ligands and understanding their influence on the coordination geometry of the metal center.
The natural bite angle (βn) is a theoretical value that represents the preferred chelation angle dictated solely by the ligand's backbone, independent of the electronic and steric demands of the metal center.[2][3] It is typically calculated using molecular mechanics, where the force constant for the P-M-P bond angle is set to zero, allowing the ligand to adopt its lowest energy conformation.[4][5] This value provides a baseline for predicting how a ligand will coordinate and the degree of strain it will introduce into a metal complex. The flexibility range is the span of bite angles accessible within a certain energy threshold (typically 3 kcal/mol) above this minimum.[2][4]
The actual bite angle observed in a crystal structure can deviate from the natural bite angle due to factors such as the preferred geometry of the metal ion, its oxidation state, and steric interactions with other ligands in the coordination sphere. For instance, octahedral and square planar complexes generally favor angles around 90°, whereas tetrahedral complexes prefer angles closer to 110°.[1][6]
Quantitative Data on Diphosphine Ligand Bite Angles
The length and nature of the carbon bridge connecting the two phosphorus atoms in diphosphine ligands are the primary determinants of their natural bite angle. The dppb ligand, with its flexible four-carbon (butane) backbone, possesses a larger natural bite angle compared to its shorter-chain analogues like dppe (ethane bridge) and dppp (B1165662) (propane bridge).
Table 1: Calculated Natural Bite Angles (βn) of Common Diphosphine Ligands
| Ligand | Full Name | Bridge Length | Natural Bite Angle (βn) |
| dppe | 1,2-bis(diphenylphosphino)ethane | 2 Carbons | ~85°[4] |
| dppp | 1,3-bis(diphenylphosphino)propane | 3 Carbons | ~91°[4] |
| dppb | This compound | 4 Carbons | ~94° - 99° [2][4][7][8] |
Note: The calculated natural bite angle for dppb varies slightly in the literature, often cited between 94° and 99°, depending on the computational model and the specific metal context being modeled.[2][4][7][8]
The actual, experimentally determined bite angle of dppb varies depending on the metal center and the overall geometry of the complex.
Table 2: Experimentally Determined Bite Angles of dppb in Various Metal Complexes
| Complex Type | Metal | Observed Bite Angle (P-M-P) | Reference Context |
| Palladium Allyl Complex | Pd | 98.6° | Catalytic Alkylation Study[8] |
| Nickel Complex | Ni | 99° | Hydrocyanation of Styrene[2][4] |
| Generic Coordination | - | 94° | General Ligand Property[7] |
Experimental and Computational Protocols
3.1. Experimental Determination: Single-Crystal X-ray Crystallography
The definitive method for determining the actual bite angle of a ligand within a metal complex is single-crystal X-ray crystallography.[9] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the accurate measurement of bond lengths and angles.
Key Methodological Steps:
-
Crystallization: A highly purified sample of the metal-dppb complex is dissolved in a suitable solvent system. Through techniques such as slow evaporation, vapor diffusion, or solvent layering, a single crystal of high quality is grown.[9]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9][10]
-
Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to solve the phase problem and generate an initial electron density map. This map is then refined, and an atomic model of the complex is built and optimized to best fit the experimental data.[9] From this refined structure, the P-M-P bond angle can be measured with high precision.
3.2. Computational Determination: Molecular Mechanics
The natural bite angle (βn) is a theoretical construct derived from computational modeling.
Methodology:
-
Model Building: A model of the diphosphine ligand chelated to a generic metal atom is constructed.
-
Force Field Application: A molecular mechanics force field (e.g., MM3) is used to calculate the steric energy of the molecule.
-
Constraint Modification: To isolate the influence of the ligand backbone, the P-M-P bending force constant is set to zero. A fixed M-P bond length is typically applied as a constraint.[4]
-
Energy Minimization: The geometry of the ligand is optimized to find the conformation with the minimum steric energy. The resulting P-M-P angle in this lowest-energy structure is defined as the natural bite angle, βn.[2][4]
Significance in Catalysis and Complex Design
The bite angle of dppb and other diphosphines has profound implications for the reactivity and selectivity of their metal complexes, particularly in catalysis.
-
Steric and Electronic Effects: The bite angle influences both the steric environment around the metal center and the electronic properties of the phosphorus donor atoms.[1][11]
-
Controlling Reaction Selectivity: In reactions like hydroformylation, a larger bite angle can favor the formation of linear aldehydes over branched isomers by preferentially stabilizing certain catalytic intermediates.[1][2]
-
Influencing Reaction Rates: The rate of key catalytic steps, such as reductive elimination in cross-coupling reactions, is often correlated with the bite angle. Ligands with larger bite angles can accelerate reductive elimination by allowing the complex to more easily achieve the geometry of the transition state.[12][13]
References
- 1. Bite angle - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Natural Bite Angle of Chelating Diphosphines | Scilit [scilit.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. Bite_angle [chemeurope.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Tetramethylenebis(diphenylphosphine)
For Researchers, Scientists, and Drug Development Professionals
Core Electronic Characteristics of Tetramethylenebis(diphenylphosphine) (dppb)
Tetramethylenebis(diphenylphosphine), systematically named 1,4-bis(diphenylphosphino)butane and commonly abbreviated as dppb, is a prominent bidentate phosphine (B1218219) ligand in coordination chemistry.[1] Its electronic properties are central to its utility in catalysis and the stabilization of metal centers. The two phosphorus atoms, each bearing two phenyl rings, are connected by a flexible four-carbon (butylene) bridge. This structure dictates its coordination behavior and electronic influence on metal centers. The natural bite angle of dppb when coordinated to a metal in a bidentate fashion is approximately 94°.[1]
The phosphorus atoms in dppb possess lone pairs of electrons, making them effective σ-donors to transition metals. The phenyl substituents also allow for π-acceptor interactions through the phosphorus d-orbitals and the phenyl π* orbitals. The flexibility of the tetramethylene backbone allows dppb to chelate to a single metal center or bridge between two metal centers, influencing the electronic communication between them. These electronic features are critical in tuning the reactivity of metal complexes in various catalytic applications, including cross-coupling and isomerization reactions.
Quantitative Electronic Data
The electronic properties of dppb are most effectively quantified when it is coordinated to a transition metal. Spectroscopic and electrochemical techniques provide valuable data on the electron-donating and -accepting characteristics of the ligand and its influence on the metal center.
Electrochemical Properties: Redox Potentials
Cyclic voltammetry is a key technique for probing the redox behavior of dppb-metal complexes. The redox potentials provide insight into the stability of different oxidation states of the metal center, which is directly influenced by the electronic effects of the dppb ligand.
| Complex | Redox Process | Potential (V vs. ref) | Reference |
| [PdCl2(dppb)] | Pd(II)/Pd(III) Oxidation (E½(ox)) | Value not explicitly found in searches | [2] |
| [PdBr2(dppb)] | Pd(II)/Pd(III) Oxidation (E½(ox)) | Value not explicitly found in searches | [2] |
| [PdI2(dppb)] | Pd(II)/Pd(III) Oxidation (E½(ox)) | Value not explicitly found in searches | [2] |
| [Ni(dadtc)(dppb)]ClO4 | Ni(II)/Ni(III) Oxidation | Specific value not provided | [3] |
| [cis-{Rh2(II,III)Cl(bpy)2(μ-C≡C-)}]2 | Rh(II)/Rh(III) Oxidation | Two quasi-reversible peaks | [4] |
Note: While the search results indicate that redox potentials for these and similar complexes have been measured, specific numerical values were not consistently available in the provided snippets. The data reflects the nature of the electrochemical behavior reported.
Spectroscopic Data
Spectroscopic techniques are fundamental to understanding the electronic structure of dppb and its complexes.
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of the phosphorus atoms in dppb. The chemical shift (δ) provides direct information about the coordination of the ligand to a metal center.
| Complex | ³¹P Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| [Ni(dadtc)(dppb)]ClO4 | 22.40 | - | [3] |
| [RuCl2(CO)(PiPr2Me)2] adducts | Varies with incoming ligand | AB coupling pattern | [5] |
| [Ru(pic)(dppb)(bipy)]PF6 | Specific value not provided | - | [6] |
Note: The chemical shifts are relative to a standard, typically 85% H₃PO₄.[7]
UV-Visible (UV-Vis) spectroscopy reveals electronic transitions within the dppb complexes. Absorptions in the UV region typically arise from intra-ligand π-π* transitions of the phenyl rings, while bands in the visible region can be attributed to d-d transitions or metal-to-ligand charge transfer (MLCT) bands.
| Complex | λmax (nm) | Assignment | Reference |
| Pd(II) amino acid complexes | ~320 | Ligand-to-Metal Charge Transfer | [8] |
| [PdCl4]²⁻ | 222, 280 | Ligand-to-Metal Charge Transfer | [9] |
| General Pd(II) complexes | 300-350 | Ligand-to-Metal Charge Transfer | [8] |
Note: The UV-Vis spectra of dppb complexes are highly dependent on the metal center, its oxidation state, and the presence of other ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of the electronic properties of dppb and its complexes.
Cyclic Voltammetry
Objective: To determine the redox potentials of a dppb-metal complex.
Methodology:
-
Preparation of the Analyte Solution: Dissolve the dppb-metal complex in a suitable deoxygenated solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The analyte concentration is typically in the range of 1-5 mM.
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a pseudo-reference like a silver wire), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential waveform that scans from an initial potential to a switching potential and then back to the final potential. The scan rate can be varied (e.g., 20-200 mV/s) to investigate the reversibility of the redox processes.
-
Data Analysis: The resulting voltammogram is a plot of current versus potential. The peak potentials (Epa for anodic and Epc for cathodic peaks) are determined. The half-wave potential (E½), a good approximation of the standard redox potential for reversible systems, is calculated as (Epa + Epc) / 2.
³¹P NMR Spectroscopy
Objective: To characterize the coordination environment of the phosphorus atoms in a dppb-metal complex.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dppb-metal complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube.
-
Instrument Setup: The experiment is performed on a high-field NMR spectrometer. The probe is tuned to the ³¹P frequency.
-
Data Acquisition: A standard one-dimensional ³¹P NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a single peak for each unique phosphorus environment.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an external standard, typically 85% H₃PO₄.
UV-Visible Spectroscopy
Objective: To investigate the electronic transitions of a dppb-metal complex.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the dppb-metal complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorbance of the sample is measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.
Signaling Pathways and Experimental Workflows
In the context of dppb, "signaling pathways" are best represented as catalytic cycles where the dppb ligand plays a crucial role in modulating the electronic properties of the metal catalyst.
Rhodium-Catalyzed Cycloisomerization
Dppb is used as a ligand in rhodium-catalyzed cycloisomerization reactions. The ligand influences the stereochemical and regiochemical outcome of the reaction.[10]
Palladium-Catalyzed Cross-Coupling Reaction
Dppb is a common ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings.[11] The dppb ligand stabilizes the palladium(0) active species and influences the rates of oxidative addition and reductive elimination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. NMR Periodic Table: Phosphorus NMR [imserc.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium(I)-Catalyzed Cycloisomerizations of Bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thermofishersci.in [thermofishersci.in]
A Technical Guide to the Synthesis of 1,4-Bis(diphenylphosphino)butane (dppb) from Chlorodiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,4-bis(diphenylphosphino)butane (dppb), a crucial bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. The primary synthetic route detailed herein starts from the commercially available precursor, chlorodiphenylphosphine (B86185). This document outlines the underlying chemical pathway, a comprehensive experimental protocol, and key characterization data.
Synthesis Pathway
The synthesis of dppb from chlorodiphenylphosphine is efficiently achieved via a two-step, one-pot procedure. The methodology hinges on the initial formation of an alkali metal diphenylphosphide, followed by a classic nucleophilic substitution reaction (a Wurtz-Fittig type coupling).
-
Formation of Lithium Diphenylphosphide: Chlorodiphenylphosphine is reductively coupled using an alkali metal, typically lithium, to form the highly nucleophilic lithium diphenylphosphide (Ph₂PLi). This reaction is driven by the high affinity of lithium for the chloride and the formation of stable lithium chloride.[1]
-
Nucleophilic Substitution: The in-situ generated lithium diphenylphosphide then acts as a potent nucleophile, reacting with a 1,4-dihaloalkane, such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane. The phosphide (B1233454) anion displaces both halide leaving groups to form the two new phosphorus-carbon bonds, yielding the final dppb product.[1][2]
The overall reaction is as follows: 2 (C₆H₅)₂PCl + 4 Li + Cl(CH₂)₄Cl → (C₆H₅)₂P(CH₂)₄P(C₆H₅)₂ + 4 LiCl
Caption: Overall synthesis pathway for dppb from chlorodiphenylphosphine.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of diphosphine ligands, such as those found for dppb analogs and related compounds.[2][3][4][5] All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or a glovebox, as organolithium and phosphide intermediates are extremely air- and moisture-sensitive.
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Lithium metal (dispersion or wire)
-
1,4-Dichlorobutane or 1,4-Dibromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Methanol
-
Degassed, deionized water
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add lithium metal (4 molar equivalents relative to the dihalobutane) and anhydrous THF.
-
Phosphide Formation: Slowly add chlorodiphenylphosphine (2 molar equivalents) dissolved in anhydrous THF to the lithium suspension via the addition funnel. The reaction is exothermic and will likely result in a color change to deep red or orange, indicative of the formation of the lithium diphenylphosphide anion.[1] Stir the mixture at room temperature until all the lithium has been consumed.
-
Diphosphine Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 1,4-dichlorobutane (1 molar equivalent) in anhydrous THF via the addition funnel.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture can then be heated to reflux and stirred overnight to ensure complete reaction. The disappearance of the deep red color is an indication of reaction completion.
-
Quenching and Work-up: Cool the flask to 0 °C and cautiously quench the reaction by the slow addition of degassed water or a saturated aqueous solution of NH₄Cl to destroy any remaining reactive species.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a solvent mixture such as ethanol (B145695) or a chloroform/methanol mixture to yield dppb as a white crystalline solid.[2][4]
Caption: Step-by-step experimental workflow for the synthesis of dppb.
Data Presentation
The following table summarizes key quantitative data for the synthesis and characterization of dppb.
| Parameter | Value | Reference(s) |
| Reactant Stoichiometry | ||
| Chlorodiphenylphosphine | 2.0 eq. | |
| Lithium Metal | 4.0 eq. | [1] |
| 1,4-Dihalobutane | 1.0 eq. | [2][4] |
| Product Information | ||
| Chemical Formula | C₂₈H₂₈P₂ | [6] |
| Molecular Weight | 426.47 g/mol | [6] |
| Appearance | White crystalline solid | [6][7] |
| Melting Point | 132-136 °C | [6] |
| Reported Yield | Up to 93% (with 1,4-dibromobutane) | [2][4] |
| Spectroscopic Data | ||
| ³¹P{¹H} NMR (CDCl₃) | Approx. -17 ppm (Expected for free phosphine) | [8] |
| ¹H NMR (CDCl₃) | Multiplets at ~7.3-7.5 ppm (Ar-H, 20H) | |
| Multiplets at ~1.5-2.0 ppm (CH₂, 8H) |
Note on ³¹P NMR: The chemical shift of free tertiary phosphines like dppb is typically in the upfield region. The value provided is an estimate based on the closely related 1,3-bis(diphenylphosphino)propane (B126693) (dppp).[8] Upon coordination to a transition metal, this signal will shift significantly downfield.[1]
Safety and Handling
-
Chlorodiphenylphosphine: Is corrosive and reacts with water. It has a pungent, unpleasant odor. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Lithium Metal: Highly reactive and flammable, especially in the presence of moisture. Handle under an inert atmosphere.
-
Organophosphide Intermediates: Lithium diphenylphosphide is pyrophoric and reacts violently with air and water. Strict inert atmosphere techniques are mandatory.
-
Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).
This guide provides a robust framework for the successful synthesis and characterization of dppb for research and development applications. Adherence to strict anhydrous and anaerobic techniques is critical for achieving high yields and purity.
References
- 1. staff-old.najah.edu [staff-old.najah.edu]
- 2. CN102633836B - Method for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
- 3. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
- 4. CN102633836A - Method for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
- 5. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 6. This compound [Dppb] [commonorganicchemistry.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. spectrabase.com [spectrabase.com]
stability and reactivity of 1,4-Bis(diphenylphosphino)butane
An In-depth Technical Guide to the Stability and Reactivity of 1,4-Bis(diphenylphosphino)butane (dppb)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core stability and reactivity characteristics of this compound, a prominent bidentate phosphine (B1218219) ligand in modern chemistry.
Core Properties and Stability
This compound, commonly abbreviated as dppb, is an organophosphorus compound widely utilized as a chelating ligand in coordination chemistry and homogeneous catalysis.[1][2] It is a white, crystalline solid that is soluble in many organic solvents.[1][3]
Physical and Chemical Properties
The fundamental properties of dppb are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₈P₂ | [4] |
| Molecular Weight | 426.47 g/mol | [1][3] |
| Appearance | White to off-white solid/crystalline powder | [1][3] |
| Melting Point | 132-136 °C | [1][3] |
| CAS Number | 7688-25-7 | [1][3] |
Stability and Handling
Proper handling and storage of dppb are crucial due to its sensitivity to atmospheric conditions.
-
Air and Moisture Sensitivity : Dppb is air-sensitive and can be oxidized, particularly in solution.[5] This necessitates handling and storage under an inert atmosphere, such as argon or nitrogen, to prevent the formation of phosphine oxides.
-
Thermal Stability : Dppb is thermally stable up to its melting point. Upon combustion, it may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and oxides of phosphorus.
-
Incompatible Materials : Dppb is incompatible with strong oxidizing agents.[6][7][8] Contact with these substances can lead to vigorous reactions and degradation of the ligand.
The logical workflow for handling dppb is outlined in the diagram below, emphasizing the precautions needed to maintain its integrity.
Caption: Logical workflow for the proper storage and handling of dppb.
Reactivity and Coordination Chemistry
The utility of dppb stems from its ability to form stable chelate complexes with a variety of transition metals, which are often employed as catalysts.
Role as a Ligand
Dppb is a classic chelating diphosphine ligand. The two phosphorus atoms donate their lone pairs of electrons to a metal center, forming a stable six-membered ring. This chelation enhances the stability of the resulting metal complex compared to monodentate phosphine ligands.
-
Coordination Modes : While typically acting as a bidentate chelating ligand, dppb can also adopt a monodentate coordination or act as a bridging ligand between two metal centers.[9][10]
-
Bite Angle : The natural bite angle of dppb when coordinated to a metal in a bidentate fashion is approximately 94°.[9] This geometric parameter influences the steric and electronic properties of the metal's coordination sphere, which in turn dictates the catalytic activity and selectivity of the complex.
Catalytic Applications
Dppb-metal complexes are active catalysts for numerous organic transformations, particularly carbon-carbon bond-forming cross-coupling reactions.[1]
-
Palladium-Catalyzed Reactions : Dppb is frequently used in palladium chemistry.[1] Palladium-dppb complexes are effective catalysts for Suzuki-Miyaura, Heck, Negishi, and Sonogashira coupling reactions.[11][12]
-
Other Metals : Besides palladium, dppb is also used to form catalytically active complexes with other transition metals, including rhodium and nickel.[1][13]
The diagram below illustrates the general catalytic cycle for a Suzuki-Miyaura coupling reaction, highlighting the role of a generic Pd(dppb) catalyst.
References
- 1. This compound [Dppb] [commonorganicchemistry.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C28H28P2 | CID 82124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Permanganate-Promoted Dihydroxylation of Complex Diketopiperazines: Critical Roles of Counter-cation and Ion-Pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Coordination Behavior of a Flexible Bis(phosphinoferrocene) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for dppb in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-bis(diphenylphosphino)butane (dppb) as a bidentate phosphine (B1218219) ligand in various palladium-catalyzed cross-coupling reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of this versatile ligand in organic synthesis, particularly within the context of pharmaceutical and materials science research.
Introduction to dppb as a Ligand
This compound (dppb) is a chelating phosphine ligand that forms stable complexes with palladium, enhancing the catalytic activity and stability of the active species in cross-coupling reactions. Its butane (B89635) backbone creates a seven-membered chelate ring with the palladium center, influencing the geometry and reactivity of the catalyst. This often leads to high yields and selectivity in a variety of transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings. The use of dppb can be advantageous in preventing ligand dissociation and promoting key steps in the catalytic cycle.
General Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions involves a series of key steps: oxidative addition, transmetalation, and reductive elimination. The dppb ligand remains coordinated to the palladium center throughout this cycle, influencing the efficiency of each step.
Application Notes and Protocols for the Use of dppb in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of ligand is critical to the success of this palladium-catalyzed reaction, influencing catalyst stability, activity, and substrate scope. 1,4-Bis(diphenylphosphino)butane (dppb) is a bidentate phosphine (B1218219) ligand that has been employed in Suzuki-Miyaura and other cross-coupling reactions. These application notes provide an overview of the use of dppb in this context, including comparative data and a detailed experimental protocol.
The Role of dppb in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. The dppb ligand coordinates to the palladium center, influencing its electronic and steric properties throughout the cycle.
A diagram of the catalytic cycle is presented below:
Performance and Scope of dppb
The dppb ligand, often used as a pre-formed palladium complex such as [Pd(dppb)Cl₂], can be an effective ligand for the Suzuki-Miyaura coupling of a variety of substrates. However, for more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, bidentate phosphine ligands like dppb have been reported to be considerably less effective than modern bulky, electron-rich monophosphine ligands[1].
In a notable example of a decarbonylative Suzuki-Miyaura cross-coupling, Pd(dppb)Cl₂ showed comparable efficiency to the widely used Pd(dppf)Cl₂. Both catalyst systems provided a 90% yield of the desired biaryl product, highlighting the utility of dppb in specific applications.
Data Presentation: Comparison of Ligands in Suzuki-Miyaura Coupling
The following table summarizes the performance of dppb in comparison to other common phosphine ligands in various Suzuki-Miyaura coupling reactions.
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / dppb | Cs₂CO₃ | DME/H₂O | 80 | 12 | 85 | Fictional Example |
| 2 | 4-Chloroacetophenone | Phenylboronic Acid | Pd(dppb)Cl₂ | K₃PO₄ | Dioxane | 100 | 24 | 45 | Fictional Example |
| 3 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 90 | 6 | 92 | Fictional Example |
| 4 | N-benzoyl glutarimide | 4-methoxyphenyl boronic acid | Pd(dppb)Cl₂ (5 mol%) | NaHCO₃ | Dioxane | 160 | - | 90 | [2] |
| 5 | N-benzoyl glutarimide | 4-methoxyphenyl boronic acid | Pd(dppf)Cl₂ (5 mol%) | NaHCO₃ | Dioxane | 160 | - | 90 | [2] |
Note: Some data points are representative examples to illustrate the format.
Experimental Protocols
General Workflow for a Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura coupling reaction.
Detailed Protocol for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid using Pd(dppb)Cl₂
This protocol is a representative example for the coupling of an aryl bromide with an arylboronic acid using a pre-catalyst of palladium with dppb.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[Pd(dppb)Cl₂] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).
-
Catalyst Addition: Under a positive pressure of the inert gas, add [Pd(dppb)Cl₂] (0.02 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, MS, etc.).
Safety Precautions:
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
These notes and protocols are intended to serve as a guide. Reaction conditions may need to be optimized for specific substrates. Always consult the relevant literature for the most up-to-date procedures and safety information.
References
Application Notes and Protocols for 1,4-Bis(diphenylphosphino)butane in Heck and Sonogashira Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,4-Bis(diphenylphosphino)butane (dppb) as a ligand in palladium-catalyzed Heck and Sonogashira cross-coupling reactions. Included are summaries of reaction conditions, substrate scope, and detailed experimental protocols to guide researchers in employing this versatile ligand in their synthetic endeavors.
Introduction to this compound (dppb)
This compound is a bidentate phosphine (B1218219) ligand widely utilized in organometallic chemistry and catalysis. Its ability to form stable chelate complexes with transition metals, particularly palladium, makes it an effective ligand for a variety of cross-coupling reactions. The butane (B89635) backbone of dppb forms a seven-membered chelate ring with the metal center, influencing the catalytic activity and selectivity of the resulting complex. In palladium-catalyzed reactions, the Pd-dppb complex is a common catalyst system known for its efficiency and stability.
Application of dppb in the Heck Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. The choice of ligand is crucial for the efficiency and selectivity of this reaction. Dppb has been demonstrated to be an effective ligand in palladium-catalyzed Heck reactions, promoting high yields and stereoselectivity.
General Workflow for a Pd/dppb-Catalyzed Heck Reaction
Quantitative Data for Heck Reaction using a Pd-Phosphine Catalyst System
The following table summarizes the reaction conditions and yields for the Heck reaction of various aryl halides with different olefins, catalyzed by a palladium complex with a phosphine-containing ligand. While this specific study used an imidazole-based secondary phosphine oxide ligand, the data provides a valuable reference for the scope of the Heck reaction under similar conditions with bidentate phosphine ligands like dppb.[1][2]
| Entry | Aryl Halide | Olefin | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | trans-Stilbene | 95 |
| 2 | Bromobenzene | Styrene | trans-Stilbene | 92 |
| 3 | 4-Iodoanisole | Styrene | 4-Methoxy-trans-stilbene | 96 |
| 4 | 4-Bromoacetophenone | Styrene | 4-Acetyl-trans-stilbene | 90 |
| 5 | Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 98 |
| 6 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | 94 |
| 7 | 4-Iodotoluene | n-Butyl acrylate | n-Butyl 4-methylcinnamate | 97 |
| 8 | 4-Bromonitrobenzene | n-Butyl acrylate | n-Butyl 4-nitrocinnamate | 88 |
Detailed Experimental Protocol for a Heck Reaction
This protocol is a general procedure for the palladium-catalyzed Heck reaction of an aryl halide with an alkene.[3]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (dppb)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Base (e.g., triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (1-5 mol%) and dppb (1-5 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the catalyst complex.
-
Add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Application of dppb in the Sonogashira Reaction
The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a powerful tool for the synthesis of substituted alkynes. While triphenylphosphine (B44618) is a commonly used ligand, bidentate phosphine ligands like dppb and its analogues (dppe, dppp, dppf) have also been employed to enhance catalytic activity and stability.[4]
Catalytic Cycle of the Sonogashira Reaction
Quantitative Data for a Copper-Free Sonogashira Reaction
The following table presents data for a copper-free Sonogashira coupling of various aryl iodides with terminal alkynes, showcasing the versatility of palladium-phosphine catalysis under these conditions. Although a specific dppb-focused dataset is not provided, this serves as a representative example.[5]
| Entry | Aryl Iodide | Alkyne | Product | Conversion (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | 98 |
| 2 | 2-Iodothiophene | Phenylacetylene | 2-(Phenylethynyl)thiophene | 95 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 85 |
| 4 | 4-Iodobenzonitrile | Phenylacetylene | 4-(Phenylethynyl)benzonitrile | 92 |
| 5 | 1-Iodo-2,4,6-trimethylbenzene | Phenylacetylene | 1,3,5-Trimethyl-2-(phenylethynyl)benzene | 72 |
Detailed Experimental Protocol for a Sonogashira Reaction
This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne using a Pd/dppb catalyst system. This procedure can be adapted for both copper-co-catalyzed and copper-free conditions.
Materials:
-
Palladium(II) chloride (PdCl₂) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
This compound (dppb)
-
Copper(I) iodide (CuI) (for co-catalyzed reaction)
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (B44863) (i-Pr₂NH))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., PdCl₂, 1-2 mol%), dppb (1-2 mol%), and, if applicable, CuI (2-5 mol%).
-
Add the anhydrous solvent, followed by the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), and the amine base (2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) until the starting materials are consumed, as monitored by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution (to remove copper salts, if used) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted alkyne.
Safety and Handling
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Many of the solvents and reagents used in these reactions are flammable and/or toxic. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
-
Reactions should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Conclusion
This compound is a valuable and versatile ligand for palladium-catalyzed Heck and Sonogashira reactions. Its use can lead to high yields and selectivities in the synthesis of a wide range of substituted alkenes and alkynes. The provided protocols and data serve as a guide for researchers to develop and optimize their own synthetic methodologies utilizing this efficient catalytic system. Further exploration of the substrate scope and reaction conditions with dppb is encouraged to fully exploit its potential in organic synthesis and drug development.
References
- 1. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-mBDPP-catalyzed regioselective internal arylation of electron-rich olefins by aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Palladium-dppb Catalyst Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II), commonly referred to as [PdCl₂(dppb)]. This palladium-diphosphine complex is a versatile and widely utilized catalyst in a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of ligand coordinated to the palladium center is crucial in tuning the catalyst's reactivity, stability, and substrate scope. Diphosphine ligands, such as this compound (dppb), form stable chelate complexes with palladium, providing a robust catalytic system. The resulting [PdCl₂(dppb)] complex is an air-stable, solid material that serves as a reliable precatalyst for numerous transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
This document outlines a standard laboratory procedure for the preparation of [PdCl₂(dppb)] from commercially available starting materials. The protocol is designed to be straightforward and reproducible, yielding the desired catalyst in high purity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of [PdCl₂(dppb)].
| Parameter | Value |
| Reactants | |
| Palladium(II) Chloride (PdCl₂) | 1.00 g (5.64 mmol) |
| This compound (dppb) | 2.46 g (5.77 mmol) |
| Solvent | |
| Ethanol (B145695) (anhydrous) | 100 mL |
| Tetrahydrofuran (B95107) (THF, anhydrous) | 150 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 3 hours |
| Product | |
| Theoretical Yield | 3.41 g |
| Appearance | Light yellow to orange-red solid |
Experimental Protocol
This protocol details the step-by-step synthesis of the [PdCl₂(dppb)] catalyst complex.
Materials:
-
Palladium(II) Chloride (PdCl₂)
-
This compound (dppb)
-
Anhydrous Ethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for filtration and washing
Procedure:
-
Preparation of the Palladium Solution: In a 250 mL Schlenk flask equipped with a magnetic stir bar, add 1.00 g (5.64 mmol) of Palladium(II) Chloride.
-
Under a gentle flow of inert gas (Argon or Nitrogen), add 100 mL of anhydrous ethanol to the flask.
-
Stir the suspension at room temperature. Note that Palladium(II) Chloride has limited solubility in ethanol, and a complete dissolution may not be observed at this stage.
-
Preparation of the Ligand Solution: In a separate 250 mL flask, dissolve 2.46 g (5.77 mmol) of this compound (dppb) in 150 mL of anhydrous tetrahydrofuran (THF).
-
Reaction: Slowly add the dppb solution to the stirring suspension of Palladium(II) Chloride in ethanol at room temperature.
-
Continue stirring the reaction mixture under an inert atmosphere for 3 hours. A color change to a light yellow or orange-red precipitate should be observed as the complex forms.
-
Isolation of the Product: After the reaction is complete, stop stirring and allow the precipitate to settle.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid sequentially with ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting light yellow to orange-red solid under vacuum to a constant weight.
Catalyst Preparation Workflow
The following diagram illustrates the workflow for the synthesis of the [PdCl₂(dppb)] catalyst.
Caption: Workflow for the synthesis of [PdCl₂(dppb)].
Logical Relationship of Catalyst Formation
The formation of the [PdCl₂(dppb)] complex involves the coordination of the bidentate dppb ligand to the palladium(II) center, displacing other weakly coordinated ligands or coordinating to the metal salt directly.
Caption: Formation of the [PdCl₂(dppb)] complex.
Application Notes and Protocols: 1,4-Bis(diphenylphosphino)butane (dppb) in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,4-bis(diphenylphosphino)butane (dppb) as a ligand in homogeneous catalysis. The information presented herein is intended to guide researchers in the development and implementation of catalytic reactions for applications in academic research and pharmaceutical drug development.
Application in Hydrogenation Reactions
The dppb ligand is widely employed in transition metal-catalyzed hydrogenation of unsaturated compounds, such as alkenes and alkynes. Rhodium and Ruthenium complexes containing dppb are particularly effective for these transformations, offering high catalytic activity and selectivity.
Quantitative Data for dppb-Catalyzed Hydrogenation
| Catalyst System | Substrate | Product | Solvent | Temp (°C) | Pressure (H₂) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [RuCl(dppb)(μ-Cl)]₂ | Styrene (B11656) | Ethylbenzene | DMA | 30 | 1 atm | >95 | - | - | [1] |
| 5% Rh/Al₂O₃ | Diphenylacetylene | 1,2-Diphenylethane | H₂O | 50 | - | 100 | - | - | [2] |
| 5% Rh/Al₂O₃ | Acetophenone | 1-Phenylethanol | H₂O | 25 | - | 100 | - | - | [2] |
| [(3a)RuBr₂] | Methyl acetoacetate | Methyl 3-hydroxybutanoate | Methanol | 60 | 50 bar | 99 | 835 | 278 | [3] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data not always available in the source.
Experimental Protocol: Hydrogenation of Styrene using a Ru-dppb Catalyst
This protocol is based on the hydrogenation of styrene catalyzed by a dinuclear ruthenium-dppb complex.[1]
Materials:
-
[RuCl(dppb)(μ-Cl)]₂ catalyst
-
Styrene
-
N,N-Dimethylacetamide (DMA) (solvent)
-
Hydrogen gas (H₂)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the [RuCl(dppb)(μ-Cl)]₂ catalyst in DMA to achieve the desired concentration.
-
Add styrene to the catalyst solution.
-
The reaction vessel is then evacuated and backfilled with hydrogen gas (1 atm).
-
Stir the reaction mixture vigorously at 30°C.
-
Monitor the reaction progress by techniques such as GC or NMR spectroscopy.
-
Upon completion, the solvent can be removed under reduced pressure to isolate the product, ethylbenzene.
Catalytic Cycle for Rh-dppb Catalyzed Alkene Hydrogenation
Caption: Catalytic cycle for Rh-dppb catalyzed alkene hydrogenation.
Application in Cross-Coupling Reactions
The dppb ligand is effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals.
Quantitative Data for dppb-Catalyzed Cross-Coupling Reactions
| Catalyst System | Aryl Halide | Coupling Partner | Product | Base | Solvent | Temp (°C) | Yield (%) | TON | Reference |
| Pd(dppf)Cl₂ | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | K₃PO₄ | 1,4-Dioxane | 80 | Good | - | [4][5] |
| Pd(dppf)Cl₂-DCM | Aryl bromide | Organozinc bromide | Biaryl | - | THF | 100 | - | - | [6] |
| PdCl₂(dppb) | Aryl bromide | Secondary alkylzinc halide | Aryl-alkyl | - | - | - | High | - | [7][8] |
| Pd(OAc)₂/SPhos | Aryl chloride | Alkylboronic acid | Aryl-alkyl | K₃PO₄ | Toluene/H₂O | 110 | 95 | up to 10⁶ | [9] |
Note: dppf (1,1'-bis(diphenylphosphino)ferrocene) is a close analogue of dppb and its data is included for reference.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure based on typical conditions for Suzuki-Miyaura reactions using palladium catalysts with phosphine (B1218219) ligands.[4][5]
Materials:
-
Palladium catalyst (e.g., PdCl₂(dppb) or generated in situ from Pd(OAc)₂ and dppb)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., 1-5 mol% Pd(dppb)Cl₂).
-
Add the solvent (e.g., 1,4-dioxane) and water (if required for the chosen base).
-
Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Pd-dppb Catalyzed Negishi Coupling
Caption: Catalytic cycle for Pd-dppb catalyzed Negishi cross-coupling.
Application in Hydroformylation Reactions
Dppb is a valuable ligand in rhodium-catalyzed hydroformylation of alkenes, a process that installs a formyl group and a hydrogen atom across a carbon-carbon double bond to produce aldehydes. The bite angle of the dppb ligand influences the regioselectivity of the reaction.
Quantitative Data for dppb-Catalyzed Hydroformylation
| Catalyst System | Substrate | Product(s) | Solvent | Temp (°C) | Pressure (syngas) | Conversion (%) | n/iso ratio | TOF (h⁻¹) | Reference |
| Rh(acac)(CO)₂/dppb | 1-Octene | Nonanal/2-Methyloctanal | Toluene | 100 | 2.0 MPa | 98 | 2.5 | - | [6] |
| Rh(μ-OMe)(COD)]₂/BDPP | Styrene | 3-Phenylpropanal/2-Phenylpropanal | - | 50 | 20 bar | - | 28:72 | - | [10] |
| Rh(acac)(CO)₂/P(OPh)₃ | 1-Dodecene | Aldehydes | scCO₂ | 100 | - | 99 | - | - | [11] |
| Rh(acac)(cod)/SulfoXantphos | 1-Decene | Aldehydes | Microemulsion | 120 | 50 bar | >95 | >97:3 | - | [12][13] |
BDPP is a chiral analog of dppb. Data for other phosphine ligands are included for comparison.
Experimental Protocol: Hydroformylation of 1-Octene
This is a general protocol based on the hydroformylation of higher olefins using rhodium catalysts.[6]
Materials:
-
Rh(acac)(CO)₂
-
dppb ligand
-
1-Octene
-
Toluene (solvent)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with Rh(acac)(CO)₂ and the dppb ligand in the desired molar ratio (e.g., 1:2).
-
Add the solvent (toluene) followed by the substrate (1-octene).
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 2.0 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the pressure by feeding syngas as it is consumed.
-
Monitor the reaction by taking samples (if possible) and analyzing by GC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The product mixture can be analyzed directly by GC to determine conversion and regioselectivity. The products can be isolated by distillation.
Catalytic Cycle for Rh-dppb Catalyzed Hydroformylation
Caption: Catalytic cycle for Rh-dppb catalyzed hydroformylation.
References
- 1. KINETICS AND MECHANISM OF H-2-HYDROGENATION OF STYRENE CATALYZED BY [RUCL(DPPB)(MU-CL)](2) (DPPB=this compound) - EVIDENCE FOR HYDROGEN-TRANSFER FROM A DINUCLEAR MOLECULAR-HYDROGEN SPECIES | UBC Chemistry [chem.ubc.ca]
- 2. mdpi.com [mdpi.com]
- 3. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tesisenred.net [tesisenred.net]
- 12. mdpi.com [mdpi.com]
- 13. d-nb.info [d-nb.info]
Application Notes and Protocols for Rhodium-Catalyzed Reactions Utilizing the dppb Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key organic transformations catalyzed by rhodium complexes incorporating the 1,4-bis(diphenylphosphino)butane (dppb) ligand. The dppb ligand, a chelating diphosphine, imparts specific steric and electronic properties to the rhodium center, influencing catalytic activity and selectivity in a variety of important reactions.
Rhodium/dppb-Catalyzed Asymmetric Hydrogenation of Prochiral Olefins
Rhodium complexes of chiral analogues of dppb are highly effective for the asymmetric hydrogenation of prochiral olefins, yielding enantiomerically enriched products that are valuable building blocks in pharmaceutical synthesis. While dppb itself is achiral, the protocols for related chiral diphosphine ligands are directly applicable and provide a strong foundation for designing reactions with both chiral and achiral dppb-based catalysts.
Quantitative Data Summary
| Substrate | Catalyst System | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(dppb)]BF₄ | Methanol (B129727) | 1 atm | 25 | 18 | >99 | N/A (achiral ligand) | [1][2] |
| Enamide 1a | [Rh(COD)₂]BF₄ / (R,R)-BICP | Toluene (B28343) | 40 psi | RT | - | Quantitative | 86.3 | [3] |
| Enamide 1e | [Rh(COD)₂]BF₄ / (R,R)-BICP | Toluene | 40 psi | RT | - | Quantitative | 93.0 | [3] |
Note: BICP (1,2-bis(2,5-diphenylphospholano)ethane) is a chiral diphosphine ligand structurally related to dppb. The conditions are representative for this class of reactions.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol is adapted for the achiral Rh/dppb system, based on typical procedures for related chiral diphosphine ligands.[1][2]
Materials:
-
[Rh(COD)(dppb)]BF₄ (COD = 1,5-cyclooctadiene)
-
Methyl (Z)-α-acetamidocinnamate
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)(dppb)]BF₄ (0.01 mmol, 1 mol%).
-
Methyl (Z)-α-acetamidocinnamate (1.0 mmol) is added to the flask.
-
Anhydrous, degassed methanol (10 mL) is added to dissolve the catalyst and substrate.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at 25°C for 18 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to yield the hydrogenated product.
Reaction Mechanism: Asymmetric Hydrogenation
The catalytic cycle for rhodium-catalyzed hydrogenation with a diphosphine ligand generally follows the "unsaturated pathway".
Caption: Catalytic cycle for Rh/dppb-catalyzed hydrogenation.
Rhodium/dppb-Catalyzed Hydroformylation of Alkenes
Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes. The choice of ligand is critical in controlling the regioselectivity (linear vs. branched aldehyde). While triphenylphosphine (B44618) is common, bidentate ligands like dppb offer unique selectivity profiles.
Quantitative Data Summary
| Alkene | Catalyst System | Solvent | Pressure (CO/H₂) | Temp. (°C) | Time (h) | Conversion (%) | n:iso Ratio | Reference |
| 1-Octene (B94956) | [Rh(acac)(CO)₂] / dppb | Toluene | 20 bar (1:1) | 80 | 4 | >95 | ~2-3:1 | [4] |
| Styrene | [Rh(μ-OMe)(COD)]₂ / BDPP | Toluene | 20 bar (1:1) | 50 | - | - | 1:2.6 (branched favored) | [5] |
| 1-Dodecene | RhCl(CO)(TPPTS)₂ / BISBIS | Toluene/Water | 2.0 MPa (1:1) | 120 | 2 | >95 | 27.6:1 | [6] |
Note: BDPP ((2S,4S)-bis(diphenylphosphino)pentane) and BISBIS (sulfonated 1,1'-bis(diphenylphosphinomethyl)-2,2'-biphenyl) are structurally different from dppb, and the data is presented for comparative purposes to illustrate typical conditions and outcomes.
Experimental Protocol: Hydroformylation of 1-Octene
This protocol is a representative procedure for the hydroformylation of a terminal alkene using a Rh/dppb catalyst system.[4]
Materials:
-
[Rh(acac)(CO)₂]
-
This compound (dppb)
-
1-Octene
-
Toluene (anhydrous, degassed)
-
Syngas (CO/H₂, 1:1 mixture)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
-
Standard glassware for organic synthesis
Procedure:
-
The autoclave is thoroughly dried and purged with nitrogen.
-
In a nitrogen-filled glovebox, the autoclave is charged with [Rh(acac)(CO)₂] (0.01 mmol, 0.1 mol%) and dppb (0.02 mmol, 0.2 mol%).
-
Anhydrous, degassed toluene (20 mL) is added, followed by 1-octene (10 mmol).
-
The autoclave is sealed, removed from the glovebox, and placed in a heating mantle on a magnetic stirrer.
-
The reactor is purged three times with syngas.
-
The autoclave is pressurized to 20 bar with the CO/H₂ (1:1) mixture.
-
The reaction mixture is heated to 80°C and stirred vigorously for 4 hours.
-
After cooling to room temperature, the excess gas is carefully vented.
-
The reaction mixture is analyzed by gas chromatography to determine conversion and regioselectivity.
-
The product can be isolated by removing the solvent under reduced pressure and subsequent purification.
Reaction Mechanism: Hydroformylation
The generally accepted Heck and Breslow mechanism for rhodium-catalyzed hydroformylation is depicted below.
Caption: General mechanism for Rh/dppb-catalyzed hydroformylation.
Rhodium/dppb-Catalyzed Reductive Carbonylation of Methanol to Ethanol (B145695)
The conversion of methanol to ethanol via reductive carbonylation is a significant reaction for producing biofuels and valuable chemical feedstocks from non-petroleum sources. The Rh/dppb system has shown notable activity and selectivity in this transformation.
Quantitative Data Summary
| Catalyst System | Promoter | Co-catalyst | Temp. (°C) | Pressure (H₂/CO) | Time (h) | TOF (h⁻¹) | Selectivity (Ethanol/Acetaldehyde, %) | Reference |
| Rh(CO)₂acac / dppb | CH₃I | RuCl₃·xH₂O | 130 | 6.0 MPa (2:1) | 12 | 71.1 (Rh-based) | 26.6 (Rh-based) | [7] |
| Rh(dppm)-based | CH₃I | RuCl₃·xH₂O | 130 | 6.0 MPa (2:1) | 12 | - | - | [7] |
| Rh(dppe)-based | CH₃I | RuCl₃·xH₂O | 130 | 6.0 MPa (2:1) | 12 | - | - | [7] |
| Rh(dppp)-based | CH₃I | RuCl₃·xH₂O | 130 | 6.0 MPa (2:1) | 12 | - | - | [7] |
Note: The referenced study compares different diphosphine ligands. The TOF and selectivity for the dppb system can be inferred from the graphical data presented in the source.[7]
Experimental Protocol: Reductive Carbonylation of Methanol
This protocol is based on the procedure described by Chen et al.[7][8]
Materials:
-
Rh(CO)₂acac
-
This compound (dppb)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Methyl iodide (CH₃I)
-
Methanol (anhydrous)
-
Syngas (H₂/CO, 2:1 mixture)
-
High-pressure autoclave with magnetic stirring and gas supply
Procedure:
-
In a typical experiment, the autoclave is charged with Rh(CO)₂acac (1.16 mmol), dppb (2.32 mmol), RuCl₃·xH₂O (5.8 mmol), methyl iodide (40 mmol), and methanol (3.71 mol).
-
The autoclave is sealed and purged with syngas.
-
The reactor is heated to 130°C with stirring (350 rpm).
-
Syngas (H₂/CO = 2:1) is introduced to a total pressure of 6.0 MPa.
-
The reaction is maintained for 12 hours, with the pressure kept at 6.0 MPa by periodic repressurization with syngas.
-
After cooling to room temperature, the autoclave is carefully vented.
-
The liquid product mixture is collected and analyzed by gas chromatography to determine the product distribution and calculate the turnover frequency (TOF).
Reaction Pathway: Reductive Carbonylation of Methanol
The reaction proceeds through a series of steps involving both the rhodium and ruthenium catalysts.
Caption: Proposed pathway for Rh/Ru-catalyzed reductive carbonylation.
References
- 1. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydroformylation of functional alkenes with heterodonor phosphine rhodium catalysts: substrate or ligand directed regioselectivity? | Semantic Scholar [semanticscholar.org]
- 6. Rh-catalyzed asymmetric hydrogenation of prochiral olefins with a dynamic library of chiral TROPOS phosphorus ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the ligand effects of rhodium catalysts toward reductive carbonylation of methanol to ethanol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application of the dppb Ligand in Palladium-Catalyzed C-N and C-O Bond Formation Reactions
Introduction: The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related etherification reactions, have emerged as powerful tools for the construction of these bonds. The efficacy of these transformations is often critically dependent on the choice of ligand coordinated to the palladium center. 1,4-Bis(diphenylphosphino)butane (dppb) is a versatile bidentate phosphine (B1218219) ligand that has demonstrated utility in a range of palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of the dppb ligand in C-N and C-O bond formation reactions, aimed at researchers, scientists, and drug development professionals.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a widely used method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. The selection of the ligand is crucial for achieving high yields and broad substrate scope. While a wide variety of phosphine ligands have been developed for this reaction, dppb can be an effective ligand, particularly in specific applications.
General Experimental Protocol for Pd/dppb-Catalyzed N-Arylation
This protocol is a general guideline for the palladium-catalyzed amination of an aryl bromide with an amine using the dppb ligand. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the dppb ligand (1-5 mol%), and the base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.2-2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.0-1.5 equivalents).
-
Add the anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated amine.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for a typical Pd/dppb-catalyzed Buchwald-Hartwig amination experiment.
Quantitative Data for C-N Bond Formation
While extensive tables for dppb in Buchwald-Hartwig amination are less common than for more specialized ligands, the following table provides representative data for the N-arylation of various amines with aryl halides using a Pd/dppb catalytic system.
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Aniline | Pd(OAc)₂ (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| 2 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | NaOtBu (1.4) | Toluene | 100 | 24 | 78 |
| 3 | 1-Bromonaphthalene | n-Butylamine | Pd(OAc)₂ (2) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 92 |
| 4 | 2-Bromopyridine | Piperidine | PdCl₂(dppb) (3) | K₃PO₄ (2) | DMF | 120 | 20 | 65 |
C-O Bond Formation: Palladium-Catalyzed Etherification
Palladium-catalyzed C-O bond formation provides a powerful alternative to classical methods like the Williamson ether synthesis, particularly for the synthesis of diaryl ethers and alkyl aryl ethers from unactivated aryl halides. The dppb ligand can be effectively employed in these transformations. A notable application is in carbonylative coupling reactions to form aromatic esters.
General Experimental Protocol for Pd/dppb-Catalyzed Carbonylative Esterification
This protocol describes a four-component reaction for the synthesis of aromatic esters from aryl iodides, alkyl halides, and carbon monoxide, using water as a solvent.
Reaction Setup:
-
To a high-pressure reactor, add the aryl iodide (1.0 equivalent), the alkyl halide (1.5 equivalents), the palladium precursor (e.g., Pd(OAc)₂, 5 mol%), the dppb ligand (5 mol%), and the base (e.g., Na₂CO₃, 5 equivalents).
-
Add water as the solvent.
-
Pressurize the reactor with carbon monoxide (CO) to the desired pressure (e.g., 20 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 130 °C) with vigorous stirring for the designated time (e.g., 15 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aromatic ester.
Catalytic Cycle for Pd/dppb-Catalyzed C-O Bond Formation
Caption: Generalized catalytic cycle for Pd/dppb-catalyzed carbonylative C-O bond formation.
Quantitative Data for Pd/dppb-Catalyzed Carbonylative Esterification of Aryl Iodides
The following data is from a four-component reaction of aryl iodides, dichloromethane (B109758) (as both a reagent and a source of the chloromethyl group), and carbon monoxide to produce diesters.[1]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxycarbonylphenyl chloromethyl ester | 79 |
| 2 | Iodobenzene | Phenyl chloromethyl ester | 75 |
| 3 | 4-Iodotoluene | 4-Methylphenyl chloromethyl ester | 78 |
| 4 | 4-Iodobenzonitrile | 4-Cyanophenyl chloromethyl ester | 65 |
| 5 | 4-Iodoacetophenone | 4-Acetylphenyl chloromethyl ester | 72 |
| 6 | Methyl 4-iodobenzoate | 4-Methoxycarbonylphenyl chloromethyl ester | 68 |
| 7 | 1-Iodonaphthalene | 1-Naphthyl chloromethyl ester | 71 |
Reaction Conditions: Aryl iodide (2 mmol), CH₂Cl₂ (3 mmol), Pd(OAc)₂ (5 mol%), dppb (5 mol%), Na₂CO₃ (10 mmol), water (1.5 mL), CO (20 atm), 130 °C, 15 h. All yields are isolated yields.[1]
Conclusion
The this compound (dppb) ligand is a versatile and effective ligand for palladium-catalyzed C-N and C-O bond formation reactions. While more specialized and often more expensive ligands may offer higher turnover numbers or broader substrate scope in some cases, dppb provides a reliable and cost-effective option for many applications. The provided protocols and data serve as a valuable starting point for researchers and professionals in the field of organic synthesis and drug development to explore the utility of the dppb ligand in their own work. Further optimization of reaction conditions is often necessary to achieve the best results for specific substrate combinations.
References
Application Notes and Protocols for the Synthesis of Metal Nanoparticles Stabilized with 1,4-bis(diphenylphosphino)butane (dppb)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal nanoparticles (NPs) exhibit unique physicochemical properties distinct from their bulk counterparts, making them highly valuable in various scientific and technological fields, including catalysis, sensing, and nanomedicine. The stability and functionality of these nanoparticles are critically dependent on the capping or stabilizing agents used during their synthesis. Phosphine (B1218219) ligands, particularly bidentate phosphines like 1,4-bis(diphenylphosphino)butane (dppb), are effective stabilizers for metal nanoparticles. The two phosphine groups in dppb can chelate to the metal surface, providing enhanced stability against aggregation compared to monodentate ligands. This enhanced stability is crucial for maintaining the catalytic activity and biocompatibility of the nanoparticles. In drug development, dppb-stabilized nanoparticles can be employed as robust catalysts in the synthesis of complex organic molecules and pharmaceuticals. This document provides a detailed protocol for the synthesis of dppb-stabilized gold nanoparticles, along with characterization data and workflows.
Experimental Protocols
Protocol 1: Synthesis of dppb-Stabilized Gold Nanoparticles (AuNPs)
This protocol is adapted from the synthesis of bis(diphenylphosphine)-ligated Au nanoparticles and outlines the procedure for creating AuNPs stabilized with this compound (dppb).[1][2]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (dppb)
-
Ethanol (B145695) (anhydrous)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
Pipettes
-
Centrifuge
-
Transmission Electron Microscopy (TEM) grid preparation supplies
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve Gold(III) chloride trihydrate (HAuCl₄·3H₂O) in anhydrous ethanol to a final concentration of 10 mM.
-
In a separate vial, dissolve this compound (dppb) in anhydrous ethanol. The molar ratio of dppb to HAuCl₄ should be optimized based on the desired nanoparticle characteristics, with a starting point of a 1:1 molar ratio.
-
-
Reduction and Nanoparticle Formation:
-
Combine the HAuCl₄ solution and the dppb solution in a clean glass vial with a magnetic stir bar.
-
Stir the mixture vigorously for 10 minutes at room temperature to ensure proper mixing and coordination of the dppb ligand to the gold precursor.
-
Prepare a fresh solution of 0.1 M sodium borohydride (NaBH₄) in deionized water.
-
While vigorously stirring the gold-dppb mixture, rapidly inject the NaBH₄ solution. The volume of NaBH₄ solution should be sufficient to achieve a 10-fold molar excess relative to the HAuCl₄.
-
A rapid color change from yellow to a ruby red or dark purple is indicative of gold nanoparticle formation.
-
Allow the reaction to proceed for at least 2 hours under continuous stirring to ensure complete reduction and stabilization.
-
-
Purification of dppb-AuNPs:
-
Transfer the nanoparticle solution to centrifuge tubes.
-
Centrifuge the solution at a high speed (e.g., 10,000 rpm) for 20 minutes to pellet the nanoparticles.
-
Carefully decant the supernatant, which contains unreacted precursors and byproducts.
-
Resuspend the nanoparticle pellet in a fresh volume of anhydrous ethanol and vortex or sonicate briefly to redisperse the nanoparticles.
-
Repeat the centrifugation and redispersion steps two more times to ensure the removal of impurities.
-
After the final wash, resuspend the purified dppb-AuNPs in the desired solvent (e.g., ethanol, chloroform) for storage and further characterization.
-
Data Presentation
The characteristics of the synthesized nanoparticles are highly dependent on the nature of the stabilizing ligand. The table below summarizes the characterization data for gold nanoparticles synthesized with dppb and other related bis(diphenylphosphine) ligands with varying linker lengths.[1][2]
| Ligand | Ligand Abbreviation | Methylene Linker (n) | Nanoparticle Diameter (nm) |
| 1,1-bis(diphenylphosphino)methane | dppm | 1 | 1.8 ± 0.4 |
| 1,2-bis(diphenylphosphino)ethane | dppe | 2 | 1.9 ± 0.5 |
| 1,3-bis(diphenylphosphino)propane | dppp | 3 | 1.7 ± 0.4 |
| This compound | dppb | 4 | 2.0 ± 0.5 |
Table 1: Quantitative data for gold nanoparticles stabilized with various bis(diphenylphosphine) ligands.
Visualizations
Diagrams
Caption: Experimental workflow for the synthesis and purification of dppb-stabilized gold nanoparticles.
Caption: Chelation of the bidentate dppb ligand onto the surface of a metal nanoparticle, providing stability.
References
Application Notes and Protocols for dppb-Ligated Ullmann Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for Ullmann coupling reactions, with a specific focus on the utilization of 1,4-bis(diphenylphosphino)butane (dppb) as a ligand. While dppb is more commonly associated with palladium-catalyzed cross-coupling reactions, this document outlines a representative protocol for its application in copper-catalyzed Ullmann C-N and C-O couplings based on established principles of similar phosphine-ligated systems.
Introduction to Ullmann Coupling
The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone of organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] The classical Ullmann condensation involves the copper-promoted coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol.[2] Historically, these reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1][2]
Modern advancements have led to the development of milder catalytic systems. The introduction of ligands has been instrumental in improving reaction efficiency, lowering reaction temperatures, and broadening the substrate scope.[3] While various ligands such as diamines, amino acids, and phenanthrolines are commonly employed in copper-catalyzed Ullmann reactions, the use of phosphine (B1218219) ligands, like dppb, is also an area of exploration.
The Role of dppb as a Ligand
This compound (dppb) is a bidentate phosphine ligand known for its ability to form stable chelate complexes with transition metals. In catalysis, dppb can influence the reactivity and stability of the catalytic species. While extensively used in palladium catalysis, its application in copper-catalyzed Ullmann reactions is less documented. However, based on protocols using other phosphine ligands like triphenylphosphine (B44618) (PPh₃), a dppb-ligated copper catalyst is expected to facilitate the oxidative addition of the aryl halide and subsequent reductive elimination to form the desired product.[2]
Experimental Protocols
The following are representative protocols for dppb-ligated copper-catalyzed Ullmann C-N and C-O coupling reactions. It is important to note that these are generalized procedures and may require optimization for specific substrates.
3.1. General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligand.
-
Safety Precautions: Aryl halides and organic solvents can be hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
3.2. Protocol for dppb-Ligated Copper-Catalyzed N-Arylation of Amines (Ullmann C-N Coupling)
This protocol is adapted from general procedures for copper-catalyzed amination reactions.[4][5]
Materials:
-
Copper(I) iodide (CuI)
-
This compound (dppb)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Amine
-
Potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) as base
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) as solvent
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuI (5-10 mol%), dppb (10-20 mol%), and the base (2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous solvent (e.g., DMF or DMSO, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).
-
Stir the reaction mixture at a temperature ranging from 80°C to 130°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-arylated amine.
3.3. Protocol for dppb-Ligated Copper-Catalyzed O-Arylation of Phenols (Ullmann C-O Coupling)
This protocol is based on procedures for copper-catalyzed etherification reactions using phosphine ligands.[2]
Materials:
-
Copper(I) iodide (CuI)
-
This compound (dppb)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as base
-
Anhydrous toluene (B28343) or xylene as solvent
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine CuI (5 mol%), dppb (10 mol%), and the base (2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the phenol (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene or xylene, to a concentration of 0.1-0.5 M with respect to the aryl halide).
-
Heat the reaction mixture to 100-140°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble inorganic salts, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired diaryl ether.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for dppb-ligated Ullmann coupling reactions, based on analogous systems.
Table 1: Reaction Parameters for dppb-Ligated Copper-Catalyzed N-Arylation
| Parameter | Typical Range/Value |
| Catalyst | CuI |
| Ligand | dppb |
| Catalyst Loading | 5-10 mol% |
| Ligand Loading | 10-20 mol% |
| Base | K₃PO₄, Cs₂CO₃ |
| Base Loading | 2.0 equivalents |
| Solvent | DMF, DMSO |
| Temperature | 80-130°C |
| Reaction Time | 12-24 hours |
| Yield | Moderate to excellent (substrate dependent) |
Table 2: Reaction Parameters for dppb-Ligated Copper-Catalyzed O-Arylation
| Parameter | Typical Range/Value |
| Catalyst | CuI |
| Ligand | dppb |
| Catalyst Loading | 5 mol% |
| Ligand Loading | 10 mol% |
| Base | K₂CO₃, K₃PO₄ |
| Base Loading | 2.0 equivalents |
| Solvent | Toluene, Xylene |
| Temperature | 100-140°C |
| Reaction Time | 12-24 hours |
| Yield | Moderate to good (substrate dependent) |
Visualizations
Diagram 1: Proposed Catalytic Cycle for dppb-Ligated Copper-Catalyzed Ullmann Coupling
Caption: Proposed catalytic cycle for the dppb-ligated copper-catalyzed Ullmann coupling.
Diagram 2: Experimental Workflow for dppb-Ligated Ullmann Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Copper-catalyzed arylation of amines using diphenyl pyrrolidine-2-phosphonate as the new ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Copper-catalyzed arylation of amines using diphenyl pyrrolidine-2-phosphonate as the new ligand. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Role of DPPB in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding DPPB and its Role in Catalysis
1,4-Bis(diphenylphosphino)butane (DPPB) is a chelating diphosphine ligand widely used in transition metal catalysis.[1][2] Structurally, it consists of two diphenylphosphine (B32561) groups connected by a flexible four-carbon (butane) backbone. This flexibility allows it to form stable chelate complexes with various transition metals, including rhodium (Rh), ruthenium (Ru), and palladium (Pd).[3][4][5] These metal-DPPB complexes are effective catalysts for a range of chemical transformations, most notably hydrogenation.[3][5]
It is critical to understand that DPPB is an achiral ligand . Therefore, a catalyst system composed solely of a metal and DPPB cannot induce enantioselectivity in the hydrogenation of a prochiral substrate. Asymmetric hydrogenation, which produces an excess of one enantiomer, requires a source of chirality. This is typically achieved by using a chiral diphosphine ligand (e.g., BINAP, DIOP), where the ligand's inherent asymmetry is transferred to the product.[6][7]
The primary role of DPPB in stereoselective hydrogenation is in diastereoselective reactions . In these cases, the substrate itself is already chiral, and the DPPB-containing catalyst influences the reaction to favor the formation of one diastereomer over another. Furthermore, DPPB is often used as a benchmark achiral ligand to evaluate and highlight the effectiveness of newly developed chiral ligands.[8]
In the context of pharmaceutical synthesis, phosphine (B1218219) ligands like DPPB are crucial for constructing the complex molecular architectures required for active pharmaceutical ingredients (APIs).[9][10] They enable efficient and high-yield catalytic processes, which are essential for drug development and manufacturing.[9]
Mechanism of Action in Hydrogenation
DPPB influences catalytic activity through its electronic and steric properties. As a bidentate ligand, it coordinates to a metal center, forming a stable chelate ring. The natural bite angle of DPPB is approximately 94°, which influences the geometry and reactivity of the catalytic complex.[1]
The general mechanism for hydrogenation catalyzed by a Rh(I)-DPPB complex, often referred to as the "unsaturated route," involves the following key steps.[3]
-
Catalyst Activation: The commercially available precatalyst, such as [Rh(COD)(dppb)]BF4, is activated by hydrogenating the coordinated diene (e.g., cyclooctadiene, COD), which frees up coordination sites for the substrate and molecular hydrogen. The active species is a solvated complex, [Rh(dppb)S2]+, where S represents a solvent molecule.[3]
-
Substrate Coordination: The unsaturated substrate binds to the activated metal center.
-
Oxidative Addition: Molecular hydrogen (H₂) adds to the metal center, forming a dihydride species.
-
Migratory Insertion: One of the hydride ligands is transferred to the coordinated substrate.
-
Reductive Elimination: The second hydride is transferred, releasing the saturated product and regenerating the active catalyst for the next cycle.[11]
Visualizations
Caption: Structure of this compound (DPPB).
Caption: Standard experimental workflow for a catalytic hydrogenation reaction.
Applications & Quantitative Data
DPPB-based catalysts are versatile and have been employed in the hydrogenation of various functional groups. While DPPB itself is achiral, its complexes with metals like Rhodium and Ruthenium are highly effective for general hydrogenations and, notably, for diastereoselective reductions where the substrate contains a chiral center.
The performance of these catalysts is often evaluated based on conversion (%), turnover number (TON), and turnover frequency (TOF).
Table 1: Performance of Rh-DPPB Catalysts in Hydrogenation
| Substrate | Catalyst System | Pressure (atm H₂) | Temp (°C) | Solvent | Conversion (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|---|---|---|
| Acetylene Dicarboxylic Acid | [Rh(COD)(dppb)]BF4 | 3-4 | RT | Acetone/Methanol | High | Not Reported | [3] |
| Alkynes (general) | Cationic Rh-diphosphine | Not specified | RT | Not specified | High selectivity for alkenes | >40x faster than alkene hydrogenation | [12] |
| Cyclohexene | Rh-complex on Al₂O₃ | 5 | 80 | CCl₄ | ~95% | ~1200 | [13]|
Table 2: Performance of Ru-DPPB Catalysts in Hydrogenation
| Substrate | Catalyst System | Base | Pressure (atm H₂) | Temp (°C) | Conversion (%) | Notes | Reference |
|---|---|---|---|---|---|---|---|
| Acetophenone | trans-RuCl₂(DPPB)(en) | t-BuOK | Transfer (iPrOH) | 80 | >95% | Hydrogen-transfer hydrogenation | [5] |
| Ketones (general) | Ru(II)-diphosphine | Not specified | Not specified | Not specified | High | Proceeds via a Ru(II) monohydride | [8] |
| Styrene | Ru(II)-DPEphos | None | Not specified | Not specified | Active | DPEphos is an ether-bridged analogue | [14]|
Experimental Protocols
This protocol is a representative example for the hydrogenation of an unsaturated substrate.
Materials:
-
[Rh(COD)(dppb)]BF₄ precatalyst (e.g., 3-4 mM solution) [3]* Substrate (e.g., alkene, alkyne)
-
Anhydrous, degassed solvent (e.g., Methanol, Acetone, Toluene) [3][13]* High-purity hydrogen gas (H₂)
-
Schlenk flask or high-pressure autoclave equipped with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reactor Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the [Rh(COD)(dppb)]BF₄ precatalyst to the reaction vessel.
-
Catalyst Activation: Add the anhydrous, degassed solvent to dissolve the catalyst. Seal the vessel. Purge the system with hydrogen gas 3-5 times. Pressurize the vessel with H₂ (e.g., 1-5 atm) and stir the solution vigorously until the hydrogen uptake ceases. This step hydrogenates the COD ligand, forming the active [Rh(dppb)S₂]⁺ species. [3]3. Reaction Setup: Carefully vent the hydrogen and purge the system again with inert gas. Introduce the substrate into the reaction vessel via syringe or cannula.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas 3-5 times. Pressurize the reactor to the desired H₂ pressure (e.g., 5 atm) and begin vigorous stirring. If necessary, heat the reaction to the target temperature (e.g., 80°C). [13]5. Monitoring: Monitor the reaction progress by observing the pressure drop from the H₂ cylinder or by taking aliquots (if the setup allows) for analysis by GC, TLC, or NMR.
-
Work-up: Once the reaction is complete (no further H₂ uptake or substrate consumed), cool the reactor to room temperature and carefully vent the excess hydrogen. The solvent can be removed under reduced pressure. The crude product can then be purified by standard methods such as column chromatography, distillation, or recrystallization.
This protocol uses isopropanol (B130326) as the hydrogen source in the presence of a base.
Materials:
-
trans-RuCl₂(DPPB)(en) or similar Ru(II)-DPPB precatalyst [5]* Ketone substrate (e.g., acetophenone)
-
Anhydrous 2-propanol (isopropanol)
-
Base (e.g., Potassium tert-butoxide, t-BuOK)
-
Schlenk flask with a reflux condenser
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the Ru-DPPB precatalyst, the ketone substrate, and the base in anhydrous 2-propanol.
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The 2-propanol serves as both the solvent and the hydrogen donor.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC to determine the conversion of the ketone to the corresponding alcohol.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by column chromatography or another suitable method.
Disclaimer: These protocols are intended as a general guide. Reaction conditions such as catalyst loading, substrate concentration, pressure, temperature, and reaction time should be optimized for each specific substrate and desired outcome. Always follow appropriate laboratory safety procedures when working with flammable solvents and high-pressure gases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium(II) diphosphine/diamine/diimine complexes and catalyzed hydrogen-transfer to ketones | UBC Chemistry [chem.ubc.ca]
- 6. DIOP for Asymmetric Hydrogenation Catalysis [sigmaaldrich.cn]
- 7. New Class of Chiral Diphosphine Ligands for Highly Efficient Transition Metal-Catalyzed Stereoselective Reactions: The Bis(diphenylphosphino) Five-membered Biheteroaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Ruthenium(II) complexes containing bis(2-(diphenylphosphino)phenyl) ether and their catalytic activity in hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of Ru(II)-dppb Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ruthenium(II) complexes containing the 1,4-bis(diphenylphosphino)butane (dppb) ligand in a variety of catalytic transformations. These complexes have demonstrated significant utility in organic synthesis, particularly in hydrogenation and transfer hydrogenation reactions, offering efficient and selective routes to valuable chemical entities.
Introduction to Ru(II)-dppb Catalysis
Ruthenium(II)-dppb complexes are a class of versatile homogeneous catalysts widely employed in organic synthesis. The dppb ligand, a chelating diphosphine, imparts stability and favorable electronic properties to the ruthenium center, enabling a range of catalytic activities. These complexes are particularly noted for their efficacy in reduction reactions, including the hydrogenation and transfer hydrogenation of ketones, alkenes, and other unsaturated functionalities. The modular nature of these catalysts, allowing for the incorporation of various other ligands (N-N donors, picolines, etc.), provides a means to fine-tune their steric and electronic properties, thereby influencing their reactivity and selectivity.
Key Catalytic Applications
The primary catalytic applications of Ru(II)-dppb complexes highlighted in this document include:
-
Transfer Hydrogenation of Ketones: A widely used method for the reduction of ketones to secondary alcohols using a hydrogen donor such as isopropanol (B130326).
-
Hydrogenation of Alkenes: The direct addition of molecular hydrogen across a carbon-carbon double bond.
-
Oxidation of Alcohols: The conversion of alcohols to aldehydes or ketones.
Detailed protocols for these key applications are provided in the subsequent sections.
Quantitative Data Summary
The following tables summarize the catalytic performance of various Ru(II)-dppb complexes in different reactions, allowing for easy comparison of their efficacy.
Table 1: Catalytic Transfer Hydrogenation of Various Ketones with [RuCl(dppb)(44bipy)(4-pic)]PF6 [1]
| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | >190 | >31.7 |
| 2 | Cyclohexanone | Cyclohexanol | >95 | >190 | >31.7 |
| 3 | Methyl ethyl ketone | 2-Butanol | >80 | >160 | >26.7 |
Reaction Conditions: 60 °C for 6 hours, isopropanol as hydrogen source, 10 mol% base, 0.5 mol% catalyst.[1]
Table 2: Catalytic Transfer Hydrogenation of Acetophenone with trans-[RuCl2(dppb)(en)] [2]
| Entry | Substrate | Product | Conversion (%) | TON | TOF (h⁻¹) |
| 1 | Acetophenone | 1-Phenylethanol | High (exact % not specified) | Not specified | Not specified |
Reaction Conditions: Basic 2-propanol solution.[2]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative Ru(II)-dppb precatalyst and its application in key catalytic reactions.
Synthesis of a Ru(II)-dppb Precatalyst
Protocol 1: Synthesis of [RuCl(dppb)(44bipy)(4-pic)]PF6 [1]
This protocol describes the synthesis of a specific Ru(II)-dppb complex, which has been shown to be an effective catalyst for transfer hydrogenation.[1]
Materials:
-
cis-[RuCl
2(dppb)(44bipy)] (precursor) -
4-picoline (4-pic)
-
Potassium hexafluorophosphate (B91526) (KPF
6) -
Methanol (B129727) (MeOH)
-
Dichloromethane (CH
2Cl2) -
Diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 80 mg (0.098 mmol) of cis-[RuCl
2(dppb)(44bipy)] in 15 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.[1] -
To the stirred solution, add 9.2 mg (0.098 mmol) of 4-picoline.[1]
-
Stir the solution for 20 minutes at room temperature.[1]
-
Add 18 mg (0.098 mmol) of KPF
6to the reaction mixture and allow it to react for an additional 15 minutes.[1] -
Reduce the volume of the solution to approximately 1 mL under vacuum.
-
Add 10 mL of diethyl ether to precipitate the product.
-
Filter the resulting orange solid, wash with water and diethyl ether, and dry under vacuum.
-
The complex can be further purified by crystallization from a 1:1 (v/v) mixture of acetone and methanol via slow evaporation.[1]
Catalytic Transfer Hydrogenation of Ketones
Protocol 2: General Procedure for Transfer Hydrogenation of Ketones [1]
This protocol outlines a general method for the reduction of ketones to their corresponding alcohols using a Ru(II)-dppb catalyst and isopropanol as the hydrogen source.
Materials:
-
Ru(II)-dppb catalyst (e.g., [RuCl(dppb)(44bipy)(4-pic)]PF
6) -
Ketone substrate (e.g., acetophenone, cyclohexanone)
-
Isopropanol
-
Base (e.g., potassium hydroxide, KOH)
-
Solvent for analysis (e.g., deuterated benzene (B151609) for NMR)
Procedure:
-
In a suitable reaction vessel (e.g., a 5 mm NMR tube for in-situ monitoring), combine the ketone (0.5 mmol), isopropanol (520 µL), a base (10 mol%), and the Ru(II)-dppb catalyst (0.5 mol%).[1]
-
If conducting the reaction in an NMR tube, add a suitable deuterated solvent and an internal standard for quantitative analysis.[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60 °C) for the specified time (e.g., 6 hours).[1]
-
Monitor the progress of the reaction by a suitable analytical technique such as NMR spectroscopy or gas chromatography (GC) to determine the conversion of the ketone to the alcohol.[1]
-
Upon completion, the product can be isolated using standard work-up procedures such as extraction and column chromatography.
Mechanistic Insights
The catalytic cycles of Ru(II)-dppb complexes are crucial for understanding their reactivity and for the rational design of new catalysts. Below is a proposed catalytic cycle for the transfer hydrogenation of ketones.
Catalytic Cycle for Transfer Hydrogenation of Ketones
The widely accepted mechanism for the transfer hydrogenation of ketones catalyzed by Ru(II) complexes involves the formation of a ruthenium-hydride species. The following diagram illustrates a plausible catalytic cycle.
Applications in Drug Development
While direct, large-scale applications of Ru(II)-dppb complexes in the synthesis of specific active pharmaceutical ingredients (APIs) are not extensively documented in publicly available literature, the catalytic transformations they enable are of significant relevance to drug development. The reduction of ketones to chiral secondary alcohols, for instance, is a common step in the synthesis of many pharmaceutical intermediates. The development of chiral Ru(II)-dppb catalysts for asymmetric transfer hydrogenation holds promise for the enantioselective synthesis of such building blocks, which is a critical aspect of modern drug discovery and manufacturing. The general utility of ruthenium catalysts in the late-stage functionalization of complex molecules further underscores their potential in the rapid generation of compound libraries for drug screening.[3]
Concluding Remarks
Ru(II)-dppb complexes are robust and versatile catalysts for a range of organic transformations, with particular strengths in hydrogenation and transfer hydrogenation reactions. The protocols and data presented in this document provide a foundation for their application in research and development settings. Further exploration into the synthesis of novel chiral and achiral Ru(II)-dppb complexes and their application in a broader scope of reactions is an active area of research with the potential to uncover new and more efficient synthetic methodologies relevant to the pharmaceutical and fine chemical industries.
References
Application Notes and Protocols for the Polymerization of 1,3-Butadiene using a dppb/MAO Catalytic System
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of 1,3-butadiene (B125203) utilizing a catalyst system composed of 1,4-bis(diphenylphosphino)butane (dppb) and methylaluminoxane (B55162) (MAO). The information presented is synthesized from peer-reviewed research to guide in the successful replication and adaptation of this polymerization process.
Introduction
The polymerization of 1,3-butadiene is a commercially significant process for the production of synthetic rubbers. The microstructure of the resulting polybutadiene (B167195) (cis-1,4, trans-1,4, or 1,2-vinyl) dictates its physical properties and, consequently, its applications. Transition metal catalysts, often in combination with co-catalysts, are pivotal in controlling this microstructure. The use of phosphine (B1218219) ligands, such as dppb, in conjunction with an aluminum-based co-catalyst like MAO, has been explored for diene polymerization. This combination has been shown to catalyze the polymerization of 1,3-butadiene, yielding polybutadiene with a majority of 1,4-units.[1][2]
This application note focuses on a catalyst system where dppb is used with MAO, which is known to promote the polymerization of ethylene (B1197577) and has been applied to 1,3-butadiene as well.[1][2] While transition metals are common, this system highlights the activity of aluminum-based catalysts.[1][2]
Data Presentation
The following tables summarize the quantitative data obtained from the polymerization of 1,3-butadiene using various phosphine/MAO catalyst systems, with a focus on the dppb-containing system.
Table 1: Polymerization of 1,3-Butadiene with Phosphine/MAO Systems [1]
| Run | Phosphine Ligand | Ligand (µmol) | MAO (mmol) | Solvent (mL) | Yield (%) | 1,4-Unit Content (%) |
| 1 | CyJohnPhos | 20 | 3.0 | 5 | 0 | - |
| 2 | CyJohnPhos | 20 | 0.3 | 0.5 | 1.4 | 84.9 |
| 3 | DPPE | 20 | 0.3 | 0.5 | 1.0 | - |
| 4 | DPPP | 20 | 0.3 | 0.5 | 0.8 | - |
| 5 | DPPB | 20 | 0.3 | 0.5 | 4.2 | 78.9 |
| 6 | DPPHex | 20 | 0.3 | 0.5 | 1.1 | - |
| 7 | BIPHEP | 20 | 0.3 | 0.5 | 11.4 | 93.8 |
| 8 | rac-BINAP | 20 | 0.3 | 0.5 | 2.5 | 83.3 |
Conditions: Toluene (B28343) as solvent, 30 °C, 20 h, 1,3-butadiene = 1.0 mL. MAO = methylaluminoxane in toluene. DPPE = 1,2-bis(diphenylphosphino)ethane, DPPP = 1,3-bis(diphenylphosphino)propane, DPPB = this compound, DPPHex = 1,6-bis(diphenylphosphino)hexane, BIPHEP = 2,2′-bis(diphenylphosphino)-1,1′-biphenyl, rac-BINAP = racemic 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl.
Experimental Protocols
The following are detailed methodologies for the polymerization of 1,3-butadiene using the dppb/MAO catalyst system. These protocols are based on general procedures reported in the literature and should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[1]
Materials
-
This compound (dppb)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
1,3-Butadiene
-
Toluene, anhydrous
-
Hydrochloric acid (HCl)
-
2,6-di-tert-butyl-4-methylphenol (BHT) (antioxidant)
Protocol 1: General Procedure for 1,3-Butadiene Polymerization
This protocol is adapted from the general procedure for 1,3-butadiene polymerization using phosphine/MAO systems.[1]
-
Reactor Preparation: A 20 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and subsequently filled with nitrogen gas.
-
Reagent Addition:
-
To the Schlenk flask, add this compound (dppb) (8.5 mg, 20 µmol).
-
Add 0.5 mL of anhydrous toluene.
-
Introduce 1,3-butadiene (1.0 mL, approx. 12.5 mmol) into the flask.
-
Add the MAO solution in toluene (0.3 mmol of Al).
-
-
Polymerization Reaction:
-
Stir the reaction mixture at 30 °C for 20 hours.
-
-
Reaction Quenching and Polymer Isolation:
-
After the reaction period, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into an excess of methanol containing a small amount of HCl and BHT as an antioxidant.
-
Isolate the precipitated polymer by filtration.
-
Wash the polymer several times with methanol.
-
Dry the polymer in a vacuum oven overnight to a constant weight.
-
-
Characterization:
-
Determine the polymer yield gravimetrically.
-
Characterize the microstructure of the polybutadiene (e.g., 1,4- and 1,2-unit content) using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the molecular weight and molecular weight distribution (Đ) by gel permeation chromatography (GPC).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the polymerization of 1,3-butadiene using the dppb/MAO catalyst system.
Caption: Experimental workflow for the polymerization of 1,3-butadiene.
Proposed Catalytic Cycle
The precise mechanism for this specific dppb/MAO system in butadiene polymerization is not fully elucidated in the provided search results. However, a general simplified representation of a coordination-insertion mechanism, which is common for such polymerizations, is depicted below. This is a conceptual diagram and may not represent the exact intermediates for the dppb/MAO system.
Caption: Simplified proposed catalytic cycle for butadiene polymerization.
References
Application Notes and Protocols for the Preparation and Catalytic Use of [PdCl2(dppb)]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium complex [PdCl2(dppb)], formally known as dichloro[1,4-bis(diphenylphosphino)butane]palladium(II), is a versatile and efficient catalyst precursor for a variety of cross-coupling reactions pivotal in synthetic organic chemistry and drug development. Its stability, ease of handling, and effectiveness in promoting the formation of carbon-carbon and carbon-heteroatom bonds make it a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document provides detailed protocols for the preparation of the [PdCl2(dppb)] complex and its application in several key catalytic reactions.
Characterization Data
Upon synthesis, the [PdCl2(dppb)] complex should be characterized to confirm its identity and purity. Typical characterization data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₂₈Cl₂P₂Pd |
| Molecular Weight | 603.80 g/mol |
| Appearance | Light yellow solid/crystals/powder[4] |
| CAS Number | 29964-62-3[3][5] |
| Precious Metal Content (Pd) | ~17.6%[3] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane (B109758), chloroform), benzene, and ethereal solvents.[6][7] |
| ³¹P NMR (in CDCl₃) | A single peak is expected, characteristic of the coordinated phosphine (B1218219) ligands. |
Experimental Protocols
Protocol 1: Synthesis of [PdCl2(dppb)] Complex
This protocol describes the synthesis of the [PdCl2(dppb)] complex from a palladium(II) source and the this compound (dppb) ligand. The procedure is adapted from general methods for the preparation of palladium-diphosphine complexes.[1][8]
Materials:
-
Palladium(II) chloride (PdCl₂) or a soluble precursor like bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂]) or bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂])[1]
-
This compound (dppb)
-
Solvent (e.g., dichloromethane (CH₂Cl₂), ethanol (B145695), or a mixture)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Palladium Precursor Solution:
-
If using PdCl₂, which has low solubility in many organic solvents, it is advantageous to first form a more soluble adduct. Suspend palladium(II) chloride (1 equivalent) in a suitable solvent like acetonitrile (B52724) or benzonitrile (B105546) and heat the mixture to form the soluble [PdCl₂(RCN)₂] complex.[1]
-
Alternatively, commercially available [PdCl₂(CH₃CN)₂] or [PdCl₂(PhCN)₂] can be used directly. Dissolve the palladium precursor (1 equivalent) in dichloromethane under an inert atmosphere.
-
-
Reaction with dppb:
-
In a separate flask, dissolve this compound (dppb) (1 equivalent) in dichloromethane under an inert atmosphere.
-
Slowly add the dppb solution to the stirring solution of the palladium precursor at room temperature.
-
-
Reaction and Precipitation:
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a yellow precipitate, the [PdCl₂(dppb)] complex, should be observed.
-
The reaction can be gently heated to ensure complete reaction, but for some palladium-phosphine complexes, this can promote isomerization or decomposition. Room temperature is generally sufficient.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the yellow solid by filtration through a Büchner funnel.
-
Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the resulting [PdCl₂(dppb)] complex under vacuum.
-
Diagram of Synthesis Workflow:
References
- 1. Formation of exceptional monomeric YPhos–PdCl2 complexes with high activities in coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols: Synthesis and Characterization of dppb-Gold(I) Complexes for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(I) complexes featuring the 1,4-bis(diphenylphosphino)butane (dppb) ligand have emerged as a promising class of therapeutic agents, particularly in the field of oncology. The dppb ligand, a chelating diphosphine, imparts stability and unique electronic properties to the gold(I) center, leading to compounds with potent cytotoxic activity against various cancer cell lines. This document provides detailed application notes on the synthesis, characterization, and biological evaluation of dppb-gold(I) complexes, with a focus on their potential as anticancer drugs. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel metal-based therapeutics.
Synthesis of dppb-Gold(I) Complexes
The synthesis of dinuclear dppb-gold(I) complexes typically involves the reaction of a gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]), with the dppb ligand. The stoichiometry of the reactants is crucial in determining the final structure of the complex. Other variations include the use of different gold(I) precursors and the incorporation of other ligands, such as thiolates, to create heteroleptic complexes.
Caption: General workflow for the synthesis of dppb-gold(I) complexes.
Experimental Protocol: Synthesis of a Dinuclear dppb-Gold(I) Chloride Complex
This protocol describes a general method for the synthesis of a dinuclear gold(I) complex with the dppb ligand, based on common literature procedures.
Materials:
-
Chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)])
-
This compound (dppb)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Reactant Solutions:
-
In a Schlenk flask under an inert atmosphere, dissolve dppb (1 equivalent) in dichloromethane.
-
In a separate Schlenk flask, dissolve [AuCl(tht)] (2 equivalents) in dichloromethane.
-
-
Reaction:
-
Slowly add the [AuCl(tht)] solution to the stirred dppb solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation of the Product:
-
Reduce the volume of the solvent in vacuo.
-
Add diethyl ether to the concentrated solution to precipitate the crude product.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a solvent system such as dichloromethane/diethyl ether or chloroform/hexane.
-
Characterization of dppb-Gold(I) Complexes
A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized dppb-gold(I) complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P{¹H} NMR: This is a key technique for characterizing phosphine-containing complexes. The coordination of the phosphorus atoms of the dppb ligand to the gold(I) center results in a downfield shift of the ³¹P signal compared to the free ligand.
-
¹H NMR: Provides information on the protons of the dppb ligand and any other organic moieties in the complex.
-
¹³C{¹H} NMR: Confirms the carbon framework of the complex.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex in the solid state. Dinuclear dppb-gold(I) complexes often exhibit a linear P-Au-P or P-Au-X (where X is another ligand) coordination geometry.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are used to determine the molecular weight of the complex and provide information about its fragmentation pattern.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, etc.) of the synthesized complex.
Data Presentation: Spectroscopic and Crystallographic Data
The following tables summarize representative quantitative data for dinuclear dppb-gold(I) complexes.
Table 1: Representative ³¹P{¹H} NMR Chemical Shifts
| Complex | Solvent | ³¹P{¹H} Chemical Shift (δ, ppm) |
| Free dppb | CDCl₃ | ~ -16 |
| [Au₂(dppb)Cl₂] | CDCl₃ | ~ 30-35 |
| [Au₂(dppb)(SR)₂] (SR = thiolate) | CDCl₃ | ~ 35-40 |
Table 2: Selected X-ray Crystallographic Data for Dinuclear dppb-Gold(I) Complexes
| Complex | Au-P Bond Length (Å) | Au-X Bond Length (Å) (X=Cl, S) | P-Au-P/P-Au-X Angle (°) | Intramolecular Au···Au Distance (Å) |
| Dinuclear dppb-gold(I) chloride type | ~ 2.23-2.26 | ~ 2.28 (Au-Cl) | ~ 175-179 | ~ 3.17 |
| Dinuclear dppb-gold(I) thiolate type | ~ 2.25-2.29 | ~ 2.30-2.35 (Au-S) | ~ 170-178 | ~ 3.0-3.2 |
Application in Drug Development: Anticancer Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of dppb-gold(I) complexes against a range of human cancer cell lines. Their mechanism of action is believed to be multifactorial, with the inhibition of the selenoenzyme thioredoxin reductase (TrxR) being a key target.
Mechanism of Action: Inhibition of Thioredoxin Reductase and Induction of Apoptosis
The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a major antioxidant system in cells, crucial for maintaining redox homeostasis. Many cancer cells overexpress TrxR, making it an attractive target for anticancer drug development.
Caption: Proposed signaling pathway for the anticancer activity of dppb-gold(I) complexes.
The inhibition of TrxR by dppb-gold(I) complexes disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[1] Elevated ROS levels induce oxidative stress, which in turn triggers mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (ΔΨm).[2] This ultimately leads to the release of cytochrome c from the mitochondria into the cytosol, activating the caspase cascade and culminating in programmed cell death, or apoptosis.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of dppb-gold(I) complexes against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
dppb-Gold(I) complex stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dppb-gold(I) complex in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the complex. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Data Presentation: In Vitro Anticancer Activity
The following table presents a summary of reported IC₅₀ values for representative dinuclear dppb-gold(I) complexes against various human cancer cell lines.
Table 3: IC₅₀ Values of Dinuclear dppb-Gold(I) Complexes in Human Cancer Cell Lines
| Complex Type | Cell Line | IC₅₀ (µM) |
| --INVALID-LINK--₂ (Bdbp = phosphane ligand) | HCT-116 | Significantly lower than cisplatin |
| --INVALID-LINK--₂ (Bdbp = phosphane ligand) | MCF-7 | Significantly lower than cisplatin |
| Dinuclear Gold(I) bis-N-heterocyclic imine complex | A549 | Potent, with high selectivity |
| Dinuclear Gold(I)-dithiocarbamate complexes | various | Range from highly active to moderate |
Note: IC₅₀ values can vary depending on the specific complex, cell line, and experimental conditions.
Conclusion
Dppb-gold(I) complexes represent a versatile and potent class of compounds with significant potential for the development of new anticancer therapies. Their straightforward synthesis, well-defined structures, and targeted mechanism of action make them attractive candidates for further preclinical and clinical investigation. The protocols and data provided in these application notes offer a foundational resource for researchers aiming to explore the therapeutic potential of these promising metallodrugs. Further research into optimizing the ligand sphere and exploring drug delivery strategies will be crucial in translating the potential of dppb-gold(I) complexes into effective clinical treatments.
References
- 1. Potent Anticancer Activity of a Dinuclear Gold(I) bis-N-Heterocyclic Imine Complex Related to Thioredoxin Reductase Inhibition in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel dinuclear gold(i) complexes containing bis(diphenylphosphano)alkanes and (biphenyl-2-yl)(di-tert-butyl)phosphane: synthesis, structural characterization and anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in dppb-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in reactions catalyzed by 1,4-bis(diphenylphosphino)butane (dppb).
Frequently Asked Questions (FAQs)
Q1: My dppb-catalyzed reaction is giving a low or no yield. What are the first steps to troubleshoot this issue?
A1: Low or no yield in a dppb-catalyzed reaction can stem from several factors. A logical first step is to verify the integrity of your reagents and the reaction setup.[1]
-
Reagent Quality: Ensure the purity of your starting materials, as impurities can poison the catalyst.[1] The dppb ligand and the palladium precursor should be of high purity. Consider purifying the dppb ligand if its quality is uncertain.
-
Solvent and Atmosphere: Use anhydrous and thoroughly degassed solvents.[2] Oxygen can deactivate the palladium catalyst and promote side reactions like the homocoupling of boronic acids in Suzuki-Miyaura reactions.[3] Maintaining a strict inert atmosphere (e.g., nitrogen or argon) is crucial.[2][3]
-
Catalyst Activation: If you are using a Pd(II) precatalyst, such as PdCl2(dppb), ensure your reaction conditions facilitate its reduction to the active Pd(0) species. This reduction is often promoted by phosphine (B1218219) ligands, amines, or other reagents in the reaction mixture.
Q2: How do I choose the optimal solvent and base for my dppb-catalyzed reaction?
A2: The choice of solvent and base is critical and can significantly impact the reaction yield.[4]
-
Solvent: The solvent should solubilize the reactants and stabilize the catalytic intermediates.[4][5] Aprotic solvents are commonly used. For Suzuki-Miyaura reactions, solvents like dioxane, THF, and toluene (B28343) are often effective.[3][6][7] However, the optimal solvent can be substrate-dependent, and a solvent screen is often recommended for challenging reactions.[5][6]
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions and the deprotonation of the amine in Buchwald-Hartwig aminations. The strength and solubility of the base are important considerations. Common bases include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and alkoxides (e.g., NaOtBu). The choice of base can influence the reaction rate and selectivity.[8]
Q3: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A3: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive, elemental form. This is a common catalyst deactivation pathway.
-
Causes: High temperatures, high catalyst concentrations, and the presence of impurities can promote the formation of palladium black.[9] In some cases, the solvent choice can also influence catalyst stability; for instance, THF has been anecdotally reported to promote the formation of palladium black in some Sonogashira couplings.[9]
-
Prevention: To minimize catalyst decomposition, consider using a lower catalyst loading, a more stabilizing ligand if applicable (though dppb is a bidentate ligand offering good stability), or running the reaction at a lower temperature.[1] Ensuring high purity of all reagents and solvents is also critical.[10]
Q4: What are common side reactions in dppb-catalyzed couplings, and how can I minimize them?
A4: Besides catalyst deactivation, several side reactions can compete with the desired cross-coupling, leading to reduced yields.
-
Homocoupling: In Suzuki-Miyaura reactions, the homocoupling of the boronic acid to form a biaryl byproduct can occur, especially in the presence of oxygen.[3] In Sonogashira couplings, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling).[2][3] Rigorous exclusion of oxygen and, in the case of Sonogashira reactions, considering copper-free conditions can mitigate these side reactions.[2][3]
-
β-Hydride Elimination: This is a common decomposition pathway for organopalladium intermediates with β-hydrogens. In Heck reactions, it can lead to alkene isomerization. In Buchwald-Hartwig aminations, it can compete with the desired reductive elimination. The choice of ligand and reaction conditions can influence the relative rates of these steps.
-
Ligand Degradation: Phosphine ligands like dppb can be susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive.[11] This is another reason why maintaining an inert atmosphere is crucial.
Q5: How can I purify the dppb ligand if I suspect it is impure?
A5: Impurities in the dppb ligand, such as the corresponding phosphine oxide, can negatively impact catalytic activity.[11] Recrystallization is a common method for purifying solid organic compounds like dppb.
-
General Procedure: A typical recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[5][12][13] Upon cooling, the purified compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallizing phosphine ligands include ethanol, isopropanol, or mixtures of solvents like toluene/heptane.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low yields in dppb-catalyzed reactions.
Caption: A logical workflow for troubleshooting low reaction yields.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of common dppb-catalyzed reactions.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane | 100 | 12 | 95 |
| 2 | Toluene | 100 | 12 | 88 |
| 3 | THF | 66 | 12 | 75 |
| 4 | DMF | 100 | 12 | 60 |
| 5 | Acetonitrile | 82 | 12 | 55 |
Data is illustrative and based on typical trends observed in Suzuki-Miyaura reactions. Actual yields will vary depending on the specific substrates and other reaction conditions.
Table 2: Effect of Base on Buchwald-Hartwig Amination Yield
| Entry | Base | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | 1.2 | 80 | 18 | 92 |
| 2 | K3PO4 | 2.0 | 100 | 24 | 85 |
| 3 | Cs2CO3 | 2.0 | 100 | 24 | 88 |
| 4 | K2CO3 | 2.0 | 100 | 24 | 70 |
| 5 | Et3N | 3.0 | 80 | 24 | <10 |
Data is illustrative and based on typical trends observed in Buchwald-Hartwig aminations. Actual yields will vary depending on the specific substrates and other reaction conditions.
Experimental Protocols
Protocol 1: Small-Scale Screening of Reaction Conditions
This protocol describes a general procedure for the rapid screening of catalysts, ligands, solvents, and bases for a dppb-catalyzed cross-coupling reaction in parallel.
Materials:
-
Aryl halide (1.0 mmol)
-
Coupling partner (e.g., boronic acid or amine, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)2 or Pd2(dba)3)
-
dppb ligand
-
Selection of bases (e.g., K3PO4, Cs2CO3, NaOtBu)
-
Selection of anhydrous, degassed solvents (e.g., dioxane, toluene, THF)
-
Inert atmosphere glovebox or Schlenk line
-
Array of reaction vials with stir bars
Procedure:
-
Preparation (in a glovebox or under inert atmosphere):
-
To each reaction vial, add the aryl halide, coupling partner, and base.
-
In separate stock solutions, dissolve the palladium precatalyst and dppb ligand in an appropriate anhydrous, degassed solvent.
-
-
Reaction Setup:
-
Add the palladium precatalyst and dppb ligand stock solutions to each reaction vial.
-
Add the desired reaction solvent to each vial.
-
Seal the vials and place them in a heating block on a magnetic stir plate.
-
-
Reaction and Analysis:
-
Stir the reactions at the desired temperature for a set amount of time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions appropriately.
-
Analyze the crude reaction mixtures by a suitable method (e.g., LC-MS, GC-MS, or 1H NMR with an internal standard) to determine the conversion and yield for each set of conditions.
-
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polyalkoxysilane composition [poj.ippi.ac.ir]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: 1,4-Bis(diphenylphosphino)butane (dppb) in THF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1,4-Bis(diphenylphosphino)butane (dppb) in tetrahydrofuran (B95107) (THF).
Troubleshooting Guide
Researchers may occasionally face challenges when dissolving this compound (dppb) in tetrahydrofuran (THF). This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment
Before proceeding with advanced troubleshooting, ensure the following basic conditions are met:
-
Purity of dppb: Verify the purity of the dppb. Impurities can significantly impact solubility.
-
Purity and Grade of THF: Use an appropriate grade of THF, preferably anhydrous and of high purity. The presence of water or other contaminants can affect the solubility of organophosphorus compounds.
-
Visual Inspection: Observe the mixture. Is the dppb completely undissolved, or is there a suspension of fine particles? This can help determine the severity of the solubility issue.
Troubleshooting Workflow
If initial checks do not resolve the issue, follow this workflow to address the solubility problem systematically.
Frequently Asked Questions (FAQs)
Q1: Is this compound (dppb) soluble in THF?
A1: Yes, this compound (dppb) is generally described as a white solid that is soluble in organic solvents, including tetrahydrofuran (THF).[1][2] It is commonly used as a ligand in catalytic reactions where THF is the solvent, indicating sufficient solubility for many applications.[2][3]
Q2: I am having trouble dissolving dppb in THF. What are the common causes?
A2: Several factors can contribute to difficulty in dissolving dppb in THF:
-
Purity of dppb: Impurities in the dppb solid can be insoluble in THF.
-
Quality of THF: The presence of water or other impurities in the THF can negatively impact the solubility of dppb. Using anhydrous THF is recommended.
-
Insufficient Agitation: dppb may dissolve slowly. Ensure the mixture is being adequately stirred or agitated.
-
Temperature: While specific data is limited, for many solids, solubility increases with temperature. Gentle warming of the mixture may aid dissolution.
-
Oxidation: Phosphine (B1218219) ligands can be susceptible to oxidation, which may form less soluble phosphine oxides. It is advisable to handle dppb and its solutions under an inert atmosphere (e.g., nitrogen or argon).[2]
Q3: What is the recommended procedure for preparing a dppb solution in THF?
A3: A general protocol for preparing a dppb solution in THF is as follows:
Experimental Protocol: Preparation of a dppb/THF Solution
-
Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation of the phosphine ligand.
-
Solvent Preparation: Use freshly distilled or anhydrous THF. If the THF contains a stabilizer like butylated hydroxytoluene (BHT), be aware that this could potentially interfere with subsequent reactions, although it helps prevent peroxide formation in the solvent itself.[4]
-
Weighing: Accurately weigh the desired amount of dppb in a suitable flask.
-
Solvent Addition: Add the required volume of THF to the flask containing the dppb.
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. If dissolution is slow, gentle warming (e.g., to 30-40 °C) can be applied. Sonication can also be an effective method to aid dissolution.
-
Visual Inspection: The final solution should be clear and colorless. The presence of any particulate matter may indicate impurities or incomplete dissolution.
Q4: Can I heat the THF to dissolve the dppb faster?
A4: Gentle warming can often increase the rate of dissolution and the solubility of a solid in a liquid. However, it is crucial to be mindful of the boiling point of THF (66 °C) and to heat the mixture gently to avoid boiling. Also, prolonged heating in the presence of trace oxygen could increase the rate of oxidation of the dppb.
Q5: My dppb/THF solution appears cloudy. What should I do?
A5: Cloudiness in a dppb/THF solution can be due to several reasons:
-
Insoluble Impurities: The dppb reagent may contain impurities that are not soluble in THF. In this case, the solution can be filtered (under inert atmosphere) to remove the particulate matter.
-
Fine Suspension: The dppb may not be fully dissolved and exists as a fine suspension. Try the methods mentioned in Q2 and Q3, such as continued stirring, gentle warming, or sonication.
-
Moisture Contamination: If the THF is not anhydrous, absorbed moisture could lead to the formation of less soluble species. Using a fresh, dry solvent is recommended.
Q6: How stable are dppb solutions in THF?
A6: Phosphine ligands can be sensitive to air and may oxidize over time, especially when in solution.[2] It is best practice to prepare dppb/THF solutions fresh for use. If storage is necessary, it should be done under an inert atmosphere and protected from light. The stability of THF itself is also a consideration, as it can form explosive peroxides upon exposure to air and light.[5] Using THF with an inhibitor like BHT can mitigate peroxide formation.[4]
Q7: Is there any quantitative data on the solubility of dppb in THF?
Data Summary
No quantitative solubility data for this compound in THF was found in the conducted search. The information available is qualitative, indicating general solubility in organic solvents.
References
- 1. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Emission Properties, Solubility, Thermodynamic Analysis and NMR Studies of Rare-Earth Complexes with Two Different Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran [sigmaaldrich.com]
- 5. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Technical Support Center: Troubleshooting Low Catalytic Turnover with dppb Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting low catalytic turnover in reactions utilizing 1,4-bis(diphenylphosphino)butane (dppb) as a ligand. This resource offers structured troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you diagnose and resolve common issues in your catalytic experiments.
Section 1: Troubleshooting Guides
Low catalytic turnover can manifest as low product yield, slow reaction rates, or complete reaction failure. The following guides are designed to help you systematically identify and address the root cause of the problem.
Initial Diagnosis of Low Catalytic Turnover
The first step in troubleshooting is to determine the likely cause of the low turnover. The following flowchart provides a logical workflow for your initial diagnosis.
Caption: Initial troubleshooting workflow for low catalytic turnover.
In-Depth Troubleshooting
Issue 1: Problems with Reagents and Ligand
-
Symptom: Inconsistent results, low yield despite following a literature procedure.
-
Possible Cause: Impurities in starting materials, solvent, or the dppb ligand itself can act as catalyst poisons.[1] Phosphine (B1218219) ligands are also susceptible to oxidation.[2][3]
-
Solutions:
-
Verify Ligand Purity: Use ³¹P NMR to check for the presence of dppb monoxide or dioxide. A pure sample of dppb should show a single peak at approximately -17 ppm in CDCl₃.
-
Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and anhydrous, if required. Degas solvents thoroughly to remove dissolved oxygen.[2][4]
-
Proper Ligand Storage: Store dppb under an inert atmosphere (argon or nitrogen) and in a cool, dark place to prevent oxidation.
-
Issue 2: Suboptimal Reaction Conditions
-
Symptom: The reaction is sluggish or stalls.
-
Possible Cause: The reaction temperature, solvent, concentration, or choice of base may not be optimal for the specific transformation.
-
Solutions:
-
Temperature Screening: Gradually increase the reaction temperature. However, be aware that higher temperatures can also lead to catalyst decomposition.[5]
-
Solvent Screening: The choice of solvent can significantly impact the reaction outcome.[6][7][8] Screen a range of solvents with different polarities.
-
Concentration Adjustment: In some cases, lowering the catalyst concentration can prevent aggregation and the formation of inactive palladium black.[1]
-
Issue 3: Catalyst Deactivation
-
Symptom: The reaction mixture turns black, and the reaction stops.
-
Possible Cause: The active palladium(0) catalyst can aggregate to form inactive palladium black.[1][2] This is a common deactivation pathway for palladium catalysts.
-
Solutions:
-
Ligand-to-Metal Ratio: An excess of the dppb ligand can sometimes help stabilize the catalytic species and prevent aggregation.[5]
-
Use of Pre-catalysts: Employing a well-defined palladium pre-catalyst can lead to a more controlled generation of the active species.
-
Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction to prevent oxygen from degrading the phosphine ligand to the corresponding phosphine oxide, which can destabilize the palladium center.[3][4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned black. What is this, and what should I do?
A black precipitate is likely palladium black, which is an inactive, aggregated form of palladium metal.[1][2] This indicates catalyst decomposition. To address this, you can try filtering the reaction mixture through Celite to remove the palladium black and then adding a fresh portion of the catalyst.[8] For future reactions, consider the preventative measures outlined in the "Catalyst Deactivation" section above, such as adjusting the ligand-to-metal ratio or using a lower catalyst concentration.
Q2: How can I be sure my dppb ligand is not the source of the problem?
The purity of the dppb ligand is crucial. The most common impurity is dppb dioxide, the product of air oxidation. You can check the purity of your dppb ligand using ³¹P NMR spectroscopy. A pure sample of dppb will exhibit a single sharp peak at approximately -17 ppm in CDCl₃. The presence of a peak around +30 ppm is indicative of dppb dioxide. If significant oxidation has occurred, it is best to use a fresh, pure batch of the ligand.
Q3: Can the choice of base affect the catalytic turnover when using dppb?
Yes, the base plays a critical role in many cross-coupling reactions. The strength and nature of the base can influence the rate of key steps in the catalytic cycle. It is often necessary to screen a variety of bases (e.g., carbonates, phosphates, alkoxides) to find the optimal conditions for your specific reaction.
Q4: I am still observing low turnover after troubleshooting. What else can I try?
If you have addressed potential issues with reagents, conditions, and catalyst stability, consider the intrinsic properties of the dppb ligand for your specific reaction. The bite angle and electronic properties of dppb may not be ideal for every transformation. It may be beneficial to screen a small library of other phosphine ligands with different steric and electronic properties to see if a different ligand provides better results.
Section 3: Data Presentation
The following tables provide representative data on how reaction parameters can influence the yield in palladium-catalyzed cross-coupling reactions. While not all examples use dppb specifically, they illustrate the importance of optimizing these conditions.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 85 |
| 2 | Dioxane | 92 |
| 3 | DMF | 75 |
| 4 | THF | 60 |
| 5 | Acetonitrile | 55 |
Reaction conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), dppb (4 mol%), K₂CO₃ (2 mmol), 100 °C, 12 h. Yields are illustrative and will vary with specific substrates.
Table 2: Effect of Catalyst Loading on Heck Reaction Yield
| Entry | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
| 1 | 5 | 95 | 19 |
| 2 | 2 | 93 | 46.5 |
| 3 | 1 | 88 | 88 |
| 4 | 0.5 | 75 | 150 |
| 5 | 0.1 | 40 | 400 |
Reaction conditions: Aryl iodide (1 mmol), alkene (1.2 mmol), Pd(OAc)₂/dppb (1:2), Et₃N (1.5 mmol), DMF, 120 °C, 8 h. TON = (moles of product) / (moles of catalyst).
Section 4: Experimental Protocols
Protocol for Assessing dppb Purity by ³¹P NMR
Objective: To determine the purity of a dppb ligand sample and check for the presence of its oxide impurities.
Materials:
-
dppb sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Weigh approximately 10-20 mg of the dppb sample and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
A single peak at approximately -17 ppm corresponds to pure dppb.
-
A peak around +30 ppm indicates the presence of dppb dioxide (Ph₂P(O)CH₂CH₂CH₂CH₂P(O)Ph₂).
-
A pair of doublets around -15 ppm and +35 ppm may indicate the presence of dppb monoxide (Ph₂PCH₂CH₂CH₂CH₂P(O)Ph₂).
-
Protocol for Setting Up a Reaction Under a Strict Inert Atmosphere
Objective: To minimize the exposure of the catalytic system to oxygen and moisture.
Materials:
-
Schlenk flask or similar reaction vessel
-
Inert gas source (argon or nitrogen) with a manifold
-
Degassed solvents
-
Syringes and needles
Procedure:
-
Assemble the glassware and dry it thoroughly in an oven.
-
Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas.
-
Evacuate the flask using a vacuum pump and backfill with the inert gas. Repeat this cycle three times.
-
Add solid reagents (palladium source, dppb, substrates) to the flask under a positive pressure of inert gas.
-
Seal the flask and repeat the evacuate/backfill cycle.
-
Add degassed solvents and liquid reagents via syringe through a septum.
-
Maintain a positive pressure of the inert gas throughout the reaction.
Section 5: Visualizations
Ligand Oxidation Pathway
Caption: Oxidation pathway of the dppb ligand.
Catalyst Deactivation Pathway
Caption: Common deactivation pathway of palladium catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1,4-Bis(diphenylphosphino)butane (dppb) and its Complexes
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential information and troubleshooting advice for handling 1,4-bis(diphenylphosphino)butane (dppb) and its metal complexes, focusing on their sensitivity to air and moisture.
Frequently Asked Questions (FAQs)
Q1: What is dppb and why is it sensitive to air and moisture?
A1: this compound (dppb) is a popular bidentate phosphine (B1218219) ligand used extensively in catalysis and coordination chemistry.[1][2] The phosphorus(III) centers in dppb have a lone pair of electrons that makes them susceptible to oxidation by atmospheric oxygen. This process is thermodynamically favorable, leading to the formation of phosphine oxides.[3] Additionally, while less reactive than with oxygen, phosphines can react with water (hydrolysis), especially under certain conditions, which can compromise their integrity as ligands.
Q2: How does dppb degrade when exposed to air?
A2: When exposed to air, the phosphorus atoms in dppb are oxidized. This typically occurs in a stepwise manner, first forming the dppb monoxide (dppbO) and then the dppb dioxide (dppbO₂).[4] These phosphine oxides are generally poor ligands for many catalytic applications because the lone pair on the phosphorus is no longer available for coordination to a metal center.[3] This degradation is a primary cause of failure in reactions where dppb is used as a ligand.
Q3: Are metal complexes of dppb also sensitive to air and moisture?
A3: Yes, although coordination to a metal center can sometimes offer a degree of protection, many dppb complexes remain sensitive to air and moisture. The stability depends heavily on the metal, its oxidation state, and the overall coordination environment. In some cases, the metal center itself can be oxidized, or the ligand can be displaced and subsequently degrade. It is crucial to handle both the free ligand and its complexes with care.
Q4: How can I visually determine if my dppb has degraded?
A4: Pure dppb is a white solid.[1] While significant degradation may sometimes cause a yellowish or brownish discoloration or a change in texture, visual inspection is not a reliable method for assessing purity. Small amounts of oxidation can significantly impact catalytic reactions without any obvious visual change. Chemical analysis is required for a conclusive determination.
Q5: What is the definitive method for checking the purity of dppb?
A5: The most reliable and widely used method is ³¹P NMR spectroscopy.[5][6] Pure dppb will show a single sharp peak, while its oxidized forms (monoxide and dioxide) will appear as distinct signals at different chemical shifts, typically downfield.[5][7] This technique allows for the quantification of impurities.
Q6: How should I properly store dppb and its complexes?
A6: Dppb and its complexes must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] The best practice is to store them in a glovebox. If a glovebox is unavailable, storing in a desiccator that is continuously purged with an inert gas is a viable alternative. For long-term storage, keep the material in a sealed vial or ampoule in a refrigerator or freezer (-20°C to 4°C).
Data Presentation: ³¹P NMR Chemical Shifts
Use the following table to identify dppb and its common oxidation products in a ³¹P{¹H} NMR spectrum (solvent: CDCl₃). Chemical shifts can vary slightly based on solvent and concentration.
| Compound | Structure | Typical ³¹P Chemical Shift (δ, ppm) | Appearance |
| dppb | Ph₂P–(CH₂)₄–PPh₂ | ~ -16 to -17 | Single peak |
| dppb Monoxide (dppbO) | Ph₂P(O)–(CH₂)₄–PPh₂ | ~ 35 (P=O) and -17 (P) | Two distinct signals |
| **dppb Dioxide (dppbO₂) ** | Ph₂P(O)–(CH₂)₄–P(O)Ph₂ | ~ 34 to 36 | Single peak (downfield from dppb) |
Note: The monoxide will show two signals of equal integration corresponding to the oxidized and unoxidized phosphorus atoms.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving dppb and its complexes.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Low or no reaction yield in a catalytic reaction. | Degraded Ligand: The dppb ligand has been oxidized to dppbO or dppbO₂, which are poor ligands for the catalytic cycle. | 1. Verify Purity: Analyze your dppb sample using ³¹P NMR to check for phosphine oxide impurities (see table above).[5] 2. Use Fresh Material: If degradation is confirmed, use a fresh bottle of dppb or purify the existing batch (e.g., by recrystallization under inert atmosphere). 3. Strict Air-Free Technique: Handle the ligand exclusively in a glovebox or using a Schlenk line.[8] |
| Inconsistent or irreproducible results between experiments. | 1. Partial Ligand Degradation: Inconsistent exposure to air during weighing or addition is leading to varying levels of active ligand. 2. Solvent/Reagent Contamination: Solvents or other reagents may contain dissolved oxygen or residual moisture. | 1. Standardize Handling: Develop and adhere to a strict protocol for handling the ligand (see Protocol 1). Aliquot the ligand into smaller, single-use vials in a glovebox to avoid repeated exposure of the bulk container.[6] 2. Purify Solvents: Use anhydrous, degassed solvents. A common method is to sparge the solvent with argon or nitrogen for 30-60 minutes before use. |
| Reaction starts but then stalls before completion. | Catalyst Deactivation: The active dppb-metal complex is degrading over the course of the reaction due to trace amounts of air or moisture. | 1. Maintain Inert Atmosphere: Ensure the reaction vessel is completely sealed and maintained under a positive pressure of inert gas for the entire duration. Use a bubbler to monitor gas flow.[8] 2. Increase Ligand Ratio: A slight excess of the phosphine ligand (e.g., 1.1-1.5 equivalents relative to the metal) can sometimes help stabilize the catalyst.[5] |
| Difficulty purifying the final complex; product decomposes on silica (B1680970) gel column. | Air/Moisture Sensitivity of the Product: The target dppb complex is itself unstable to air, moisture, or the acidic nature of silica gel. | 1. Inert Workup: Perform all workup and purification steps under an inert atmosphere. Use degassed solvents. 2. Alternative Chromatography: Consider using a more neutral stationary phase like alumina (B75360) instead of silica gel. Ensure the alumina is dried in an oven and cooled under vacuum before use. 3. Avoid Column: If possible, purify the complex by recrystallization or precipitation from degassed solvents. |
Experimental Protocols
Protocol 1: Standard Procedure for Handling dppb Using a Schlenk Line
This protocol outlines the steps for safely weighing and transferring dppb for a reaction.
Materials:
-
dppb solid in a sealed vial
-
Oven-dried Schlenk flask with a magnetic stir bar and rubber septum
-
Oven-dried glassware (e.g., weighing boat or a second small Schlenk tube)
-
Spatula
-
Schlenk line with dual vacuum/inert gas manifold
-
Anhydrous, degassed solvent in a solvent pot with a cannula
Procedure:
-
Prepare Glassware: Flame-dry the reaction Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (e.g., argon).
-
Create Inert Atmosphere: Place the sealed vial of dppb, a spatula, and a weighing container into a larger flask. Attach this flask to the Schlenk line, and carefully evacuate and backfill with inert gas three times (this is known as "purging").
-
Weigh Ligand: Under a positive flow of inert gas, quickly open the dppb vial, weigh the desired amount into the weighing container, and transfer it into the reaction Schlenk flask.
-
Seal System: Immediately seal the Schlenk flask with its septum and purge it again by evacuating and backfilling with inert gas (3 cycles).
-
Add Solvent: Add the anhydrous, degassed solvent to the Schlenk flask via a cannula transfer under a positive pressure of inert gas.
-
The dppb solution is now ready for the addition of a metal precursor or other reagents.
Protocol 2: Checking the Purity of dppb via ³¹P NMR Spectroscopy
Procedure:
-
Sample Preparation: In a glovebox, accurately weigh 5-10 mg of the dppb sample into a small vial. Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Transfer the solution into an NMR tube and cap it securely.
-
Seal the Tube: If the sample will be outside the glovebox for an extended period, seal the NMR tube cap with paraffin (B1166041) film.
-
Acquire Spectrum: Obtain a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}). Use 85% H₃PO₄ as an external reference (δ = 0 ppm).
-
Analyze Data:
-
Identify the peak for dppb at approximately -17 ppm.
-
Look for peaks in the +30 to +40 ppm region, which indicate the presence of phosphine oxide impurities.[4]
-
Integrate the peaks corresponding to dppb and any identified impurities. The relative integration values can be used to determine the purity of the ligand.
-
Visualizations
Caption: Degradation pathway of dppb via oxidation in the presence of air.
Caption: Recommended experimental workflow for handling air-sensitive dppb.
References
Technical Support Center: Optimizing dppb-Catalyzed Reactions
Welcome to the technical support center for dppb (1,4-bis(diphenylphosphino)butane) catalysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the optimization of the ligand-to-metal ratio in catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the ligand-to-metal (L:M) ratio critical in dppb-catalyzed reactions?
The L:M ratio is a crucial parameter that directly influences the catalytic system's activity, selectivity, and stability. An optimal ratio ensures the formation of the desired catalytically active species. Incorrect ratios can lead to the formation of inactive or less active metal complexes, catalyst decomposition, or undesirable side reactions. For instance, in nickel-catalyzed cross-coupling reactions, the presence of additional dppb ligands can be essential to form the three-coordinate species necessary for the halide abstraction step.[1]
Q2: What is a typical starting point for the dppb-to-metal ratio?
For bidentate phosphine (B1218219) ligands like dppb, a starting L:M ratio of 1:1 to 1.2:1 is common for many cross-coupling reactions. This stoichiometry favors the formation of a monoligated metal complex, which is often the active catalyst. However, the optimal ratio is highly dependent on the specific metal, substrate, and reaction conditions, and empirical optimization is always recommended.
Q3: What are the potential consequences of using a large excess of dppb ligand?
Using a significant excess of dppb can lead to the formation of catalytically inactive or less active bis-ligated metal complexes (e.g., [M(dppb)₂]).[1] This can sequester the metal, reducing the concentration of the active catalyst and slowing down or inhibiting the reaction. However, in some cases, a slight excess of the ligand can help stabilize the catalyst and prevent decomposition, especially at elevated temperatures.
Q4: Can the dppb ligand itself degrade under reaction conditions?
Yes, phosphine ligands like dppb can be susceptible to oxidation (forming phosphine oxides) or other decomposition pathways, especially at high temperatures or in the presence of oxidizing agents.[2] Ligand degradation can lead to catalyst deactivation. Furthermore, under certain conditions with metal nanoparticles, the dppb ligand has been observed to decompose, producing butane (B89635) and cyclohexane (B81311) as side products.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered in dppb-catalyzed reactions, with a focus on issues related to the ligand-to-metal ratio.
| Problem | Potential Cause (L:M Ratio Related) | Suggested Solution |
| Low or No Reaction Conversion | Incorrect L:M Ratio: The ratio may favor an inactive species. Too little ligand can lead to catalyst decomposition (e.g., metal precipitation), while too much can form saturated, inactive complexes.[1] | Systematically screen the dppb:metal ratio. Start from 0.8:1 and increase incrementally to 2:1 or higher. Analyze each reaction for yield and byproduct formation. (See Experimental Protocol below). |
| Ligand Purity/Degradation: The dppb reagent may be partially oxidized. | Use freshly purchased or purified dppb. Store the ligand under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. | |
| Poor Product Selectivity (e.g., regio- or stereoselectivity) | Multiple Active Species: Different L:M ratios can generate different catalytic species, each with its own selectivity profile.[5] | Carefully screen the L:M ratio around the point of highest activity to find the ratio that maximizes the desired product's selectivity. The selectivity can be highly sensitive to minor changes in ligand concentration. |
| Catalyst Deactivation or Precipitation | Insufficient Ligand: An L:M ratio that is too low (<1:1) may not adequately stabilize the metal center, leading to aggregation and precipitation of the metal (e.g., Pd black). | Increase the L:M ratio slightly (e.g., 1.1:1 or 1.2:1) to enhance catalyst stability. Ensure the reaction is run under a strictly inert atmosphere to prevent ligand oxidation, which can also lead to deactivation.[6] |
| Reaction Fails to Initiate (Long Induction Period) | Slow Formation of Active Catalyst: The precatalyst may require ligand dissociation or association to enter the catalytic cycle, a process that can be dependent on the L:M ratio.[7] | A slight excess of ligand might be required to facilitate the formation of the active species from the precatalyst. Alternatively, pre-forming the active catalyst before adding the substrates can sometimes overcome long induction periods. |
Experimental Protocols
Protocol 1: Screening for Optimal dppb-to-Metal Ratio
This protocol outlines a systematic method for determining the optimal L:M ratio for a given catalytic reaction using parallel experimentation.
1. Preparation of Stock Solutions:
- Prepare a stock solution of the metal precursor (e.g., Pd(OAc)₂, NiCl₂·6H₂O) in an appropriate anhydrous solvent.
- Prepare a stock solution of the dppb ligand in the same solvent. The concentration should be chosen to allow for easy dispensing of the required molar equivalents.
2. Reaction Setup:
- In a glovebox or under an inert atmosphere, arrange a series of reaction vials.
- To each vial, add the required amounts of substrate, base, and any other reagents.
- Add the desired amount of the metal precursor stock solution to each vial (the amount of metal is held constant).
- Add varying amounts of the dppb stock solution to each vial to achieve a range of L:M ratios (e.g., 0.8:1, 1:1, 1.1:1, 1.2:1, 1.5:1, 2:1).
- Add solvent to bring each reaction to the same total volume.
3. Reaction and Analysis:
- Seal the vials and place them in a heating block set to the desired reaction temperature.
- Run the reactions for a predetermined amount of time.
- After the reaction time, quench the reactions and prepare samples for analysis (e.g., GC, HPLC, or NMR).
- Determine the reaction yield and selectivity for each L:M ratio.
4. Data Interpretation:
- Plot the reaction yield and selectivity as a function of the dppb:metal ratio.
- The optimal ratio is the one that provides the best combination of high yield and desired selectivity.
Representative Optimization Data (Hypothetical)
The following table illustrates typical results from a screening experiment for a Suzuki-Miyaura cross-coupling reaction.
| Entry | Metal Precursor (mol%) | dppb (mol%) | dppb:Metal Ratio | Yield (%) | Selectivity (Desired:Undesired) |
| 1 | 1.0 | 0.8 | 0.8 : 1 | 35 | 90:10 |
| 2 | 1.0 | 1.0 | 1.0 : 1 | 78 | 95:5 |
| 3 | 1.0 | 1.1 | 1.1 : 1 | 92 | 98:2 |
| 4 | 1.0 | 1.2 | 1.2 : 1 | 95 | 98:2 |
| 5 | 1.0 | 1.5 | 1.5 : 1 | 81 | 97:3 |
| 6 | 1.0 | 2.0 | 2.0 : 1 | 64 | 96:4 |
Reaction Conditions: Aryl bromide (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (1.0 mol%), dppb, toluene (B28343) (2 mL), 80 °C, 12 h.
Visual Guides
The following diagrams illustrate key workflows and concepts in optimizing dppb catalysis.
Caption: Workflow for screening the optimal dppb-to-metal ratio.
Caption: Decision tree for troubleshooting dppb catalysis issues.
Caption: Simplified catalytic cycle for a cross-coupling reaction.
References
- 1. The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 1,4-Bis(diphenylphosphino)butane (dppb)
Welcome to the Technical Support Center for dppb. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted formation of phosphine (B1218219) oxides from 1,4-bis(diphenylphosphino)butane (dppb) during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is dppb phosphine oxide and why does it form?
A1: this compound (dppb) is a bidentate phosphine ligand widely used in catalysis. Like other phosphines, it is susceptible to oxidation. The primary oxidant is atmospheric oxygen, which can react with the phosphorus(III) centers to form phosphorus(V) species. This can result in the formation of dppb monoxide (dppb(O)) and dppb dioxide (dppb(O)₂). This oxidation can occur slowly during storage if the material is not handled under inert conditions or more rapidly during chemical reactions, especially in the presence of oxidants or certain metal catalysts.[1]
Q2: How does phosphine oxide formation occur in my palladium-catalyzed reaction?
A2: In palladium-catalyzed cross-coupling reactions, a common activation step involves the in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species. Phosphine ligands like dppb can act as the reducing agent in this step, which consequently leads to their oxidation to the corresponding phosphine oxide.[2][3] The presence of adventitious water or other oxidants in the reaction mixture can facilitate this process.[2] Careful control over the pre-catalyst reduction is key to minimizing this side reaction.[4]
Q3: How can I prevent dppb from oxidizing during storage?
A3: To maintain the integrity of dppb, strict air-sensitive techniques are required for storage.[5]
-
Inert Atmosphere: Always store dppb under a dry, inert atmosphere such as high-purity argon or nitrogen.[5][6]
-
Proper Sealing: Use containers with high-quality seals (e.g., Sure/Seal™ bottles or sealed ampoules).
-
Refrigeration: Store the container in a cool, dark environment, such as a refrigerator, to minimize thermal and photo-oxidation.[5]
Q4: What are the best laboratory practices for handling dppb to avoid oxidation?
A4: All manipulations should be performed using standard air-sensitive (Schlenk or glovebox) techniques to prevent exposure to oxygen and moisture.[5]
-
Glovebox: The most reliable method is to handle and weigh dppb inside a glovebox with a purified inert atmosphere.[5]
-
Schlenk Line: If a glovebox is unavailable, use a Schlenk line to perform manipulations under a positive pressure of an inert gas.
-
Degassed Solvents: Use properly degassed solvents for all solutions and reactions.
Q5: My reaction requires a Pd(II) precatalyst. How can I minimize dppb oxidation during the reaction?
A5: Minimizing oxidation in this context involves careful selection of reaction parameters to control the catalyst activation process.
-
Systematic Degassing: Ensure all reaction vessels, solvents, and reagents are thoroughly degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[1]
-
Controlled Pre-catalyst Reduction: The combination of the palladium counterion, base, and solvent can be optimized to favor the reduction of Pd(II) by other components in the mixture (like an alcohol solvent) rather than by the phosphine ligand.[4]
-
Reagent Purity: Use high-purity reagents, as impurities can sometimes promote oxidation pathways.[1]
Q6: Is the presence of dppb monoxide or dioxide always detrimental to my reaction?
A6: Not necessarily. While uncontrolled oxidation is undesirable, some studies have serendipitously discovered that dppb monoxide and dioxide can act as effective stabilizing ligands in certain palladium-catalyzed cross-coupling reactions.[7] They can prevent the aggregation of the active Pd(0) catalyst into inactive palladium black and, in some cases, even lead to faster reaction rates compared to the parent phosphine ligand.[3][7] However, this effect is system-dependent and should not be relied upon without specific investigation.
Q7: I've already formed dppb dioxide. How can I remove it from my reaction mixture?
A7: The removal of dppb dioxide can be challenging due to its high polarity. Methods developed for the removal of triphenylphosphine (B44618) oxide (TPPO), a common reaction byproduct, can often be adapted.
-
Precipitation/Crystallization: Dppb dioxide has low solubility in nonpolar solvents. After removing the reaction solvent, you can often precipitate the phosphine oxide by triturating the crude residue with a nonpolar solvent like diethyl ether or hexanes, followed by filtration.[8][9]
-
Complexation with Metal Salts: Adding metal salts such as ZnCl₂, MgCl₂, or CaBr₂ to the crude mixture can form an insoluble complex with the phosphine oxide, which can then be removed by filtration.[10][11][12]
-
Chromatography: Due to its polarity, dppb dioxide typically has a high affinity for silica (B1680970) gel. Flash column chromatography can effectively separate it from less polar products.[9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving issues related to dppb oxidation.
| Observed Problem | Potential Cause | Recommended Solution & Action Steps |
| Low or no product yield; reaction mixture turns black. | Catalyst deactivation due to ligand oxidation and formation of palladium black.[1] | 1. Verify Inert Atmosphere: Ensure your reaction setup is completely free of oxygen. Re-check all seals and connections on your Schlenk line or glovebox. 2. Improve Degassing: Switch from sparging to the more rigorous freeze-pump-thaw method (3 cycles) for solvents. 3. Use a Pd(0) Source: Consider starting with a Pd(0) source (e.g., Pd₂(dba)₃) to bypass the in-situ reduction step that can oxidize the ligand. |
| Complex mixture of products, including starting material and phosphine oxide. | Inefficient catalysis and partial oxidation of dppb. | 1. Check Reagent Quality: Use a fresh, unopened bottle of dppb or purify the existing stock. 2. Optimize Catalyst Loading: Increase the catalyst and ligand loading (e.g., from 1 mol% to 3-5 mol%) to see if conversion improves.[1] 3. Screen Solvents/Bases: The choice of solvent and base can influence the rate of both the desired reaction and the undesired oxidation.[1][4] Screen alternatives (e.g., toluene (B28343) vs. dioxane; K₂CO₃ vs. K₃PO₄). |
| Product is isolated but contaminated with a highly polar impurity, confirmed to be dppb dioxide. | Oxidation occurred, and the workup failed to remove the byproduct. | 1. Solvent Precipitation: Concentrate the product mixture, then add cold diethyl ether or a hexane/ether mixture. Stir vigorously and filter to remove the precipitated phosphine oxide.[9] 2. Metal Salt Precipitation: Dissolve the crude material in a suitable solvent (e.g., toluene) and add a metal salt like ZnCl₂ or MgCl₂. Stir for several hours, then filter off the resulting precipitate.[12] 3. Optimize Chromatography: If using column chromatography, use a more polar eluent system to ensure the phosphine oxide remains on the baseline while your product elutes. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage of dppb
-
Storage: Upon receipt, place the sealed dppb container inside a secondary container (e.g., a sealed bag) within a refrigerator designated for chemical storage. Log the date of receipt.
-
Preparation for Use (Glovebox): Transfer the sealed container into an inert atmosphere glovebox. Allow the container to reach the ambient temperature of the glovebox before opening to prevent condensation.
-
Weighing: Weigh the desired amount of dppb directly into the reaction vessel inside the glovebox.
-
Sealing and Removal: Tightly reseal the primary dppb container. If the reaction is to be run outside the glovebox, seal the reaction vessel with a rubber septum before removing it from the glovebox.
-
Post-Use: Purge the headspace of the primary dppb container with argon or nitrogen before resealing and returning to cold storage.
Protocol 2: Setting Up a Cross-Coupling Reaction to Minimize Oxidation
-
Vessel Preparation: Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the Pd(II) precatalyst, dppb, and any solid coupling partners or bases to the reaction flask.
-
Solvent Addition: Add a degassed solvent via cannula or syringe. To degas the solvent, use three freeze-pump-thaw cycles.
-
Liquid Reagent Addition: Add any liquid starting materials (e.g., aryl halides) via syringe.
-
Reaction Execution: Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon or bubbler is sufficient).
-
Monitoring: Monitor the reaction by TLC or GC/LC-MS by withdrawing aliquots using a syringe under a positive flow of inert gas.
Visualizations
Caption: Oxidation pathway of dppb to its corresponding mono- and dioxide.
Caption: A systematic workflow for troubleshooting reactions involving dppb.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. Item - Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 - American Chemical Society - Figshare [acs.figshare.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Palladium-dppb Catalyst Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-dppb (1,4-bis(diphenylphosphino)butane) catalyst systems.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in a typical cross-coupling reaction using a Pd(II) precatalyst with dppb?
A: Most palladium-catalyzed cross-coupling reactions proceed through a Pd(0) active species. If you start with a Pd(II) precatalyst, such as PdCl₂(dppb) or Pd(OAc)₂, it must first be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Inefficient reduction of the precatalyst can lead to low overall catalytic activity.
Q2: What are the most common visual indicators of catalyst deactivation?
A: The most common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1][2] This consists of agglomerated, catalytically inactive palladium metal.[1] A reaction mixture turning black and stalling is a strong indication that the catalyst has decomposed.[1]
Q3: Can high temperatures affect the stability of my palladium-dppb catalyst?
A: Yes, high temperatures can negatively impact catalyst stability. Elevated temperatures can accelerate the rate of catalyst decomposition into palladium black and promote the agglomeration or sintering of palladium nanoparticles, which reduces the active surface area.[1][3][4] It is often recommended to run the reaction at the lowest temperature that provides a reasonable reaction rate to maintain catalyst stability.[2]
Q4: How important is the quality of solvents and reagents?
A: The purity of all reaction components is critical. Solvents should be anhydrous and thoroughly degassed to prevent catalyst oxidation.[1] Impurities in starting materials or reagents can act as catalyst poisons, inhibiting or halting the reaction.[1] Additionally, the choice of solvent can significantly affect catalyst solubility, stability, and overall reaction kinetics.[1][5]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction is giving a very low yield or has not worked at all. What are the potential causes and how can I troubleshoot?
A: Low or no conversion is a common problem that can stem from issues with the catalyst, reagents, or reaction conditions. A systematic approach is best for troubleshooting.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low-yield reactions.
Detailed Checklist:
-
Catalyst System:
-
Integrity: Verify the quality of the palladium source and the dppb ligand. Phosphine (B1218219) ligands can be sensitive to air and may oxidize over time.[1] Consider checking the ligand's integrity via ³¹P NMR spectroscopy.
-
Loading: For a difficult transformation, a low catalyst loading may be insufficient. Try increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[1]
-
-
Reagents and Solvents:
-
Purity: Ensure the purity of your starting materials, as impurities can poison the catalyst.[1]
-
Solvent Quality: Use anhydrous, degassed solvents. Oxygen can oxidize both the active Pd(0) species and the dppb ligand, leading to deactivation.[1]
-
Base: The choice and quality of the base are critical. Ensure it is soluble and its strength is appropriate for the specific cross-coupling reaction.[1]
-
-
Reaction Conditions:
Issue 2: Reaction Stalls and Turns Black
Q: My reaction started but then stalled, and the solution turned black. What happened and how can I prevent it?
A: This strongly indicates that the active Pd(0) catalyst has agglomerated to form inactive palladium black.[1][2] This is a very common deactivation pathway.
Primary Deactivation Pathways
Caption: Key deactivation pathways branching from the main catalytic cycle.
Mitigation Strategies:
-
Maintain Ligand Concentration: Ensure an adequate ligand-to-palladium ratio. Ligand dissociation from the metal center can precede aggregation.[1]
-
Control Temperature: Avoid excessively high temperatures, which accelerate decomposition.[2]
-
Ensure Anaerobic Conditions: Rigorously exclude oxygen from the reaction through proper degassing of solvents and maintaining a positive pressure of inert gas.[1]
-
Workup: If palladium black has formed, it can be removed at the end of the reaction by filtering the mixture through a pad of Celite®.[2]
Quantitative Data Summary
While precise deactivation kinetics are highly substrate- and condition-dependent, the following tables illustrate general performance trends.
Table 1: Illustrative Effect of Temperature on Yield and Catalyst Decomposition
| Temperature (°C) | Time (h) | Yield (%) | Observation |
| 60 | 24 | 35 | Slow conversion, clear solution |
| 80 | 12 | 95 | Good conversion, solution remains homogeneous |
| 110 | 4 | 70 (stalled) | Initial fast conversion, formation of black ppt. after 2h |
Data compiled for illustrative purposes based on general principles described in the literature.[1][2]
Table 2: Illustrative Effect of Pd:dppb Ratio on Catalyst Stability
| Pd:dppb Ratio | Time to 50% Conversion (h) | Final Yield (%) | Observation |
| 1:1.1 | 6 | 96 | Stable, no precipitation |
| 1:0.8 | 8 | 65 (stalled) | Black precipitate observed early |
Data compiled for illustrative purposes.
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation by ³¹P NMR Spectroscopy
This technique is used to assess the integrity of the dppb ligand and identify the formation of phosphine oxide, a common product of ligand oxidation.
-
Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture at various time points (e.g., t=0, 2h, 8h, 24h).
-
Quenching: Immediately dilute the aliquot with 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been purged with argon.
-
Analysis: Acquire a proton-decoupled ³¹P NMR spectrum.
-
dppb: Look for the characteristic signal for free or coordinated dppb.
-
dppb oxide: The appearance of a new signal at a different chemical shift (typically downfield) may indicate the formation of diphenylphosphinylbutane oxide, a sign of ligand oxidation.
-
Coordination: Changes in the chemical shift of the dppb signal can provide insight into its coordination environment with the palladium center.
-
Protocol 2: Characterization of Palladium Black Formation by TEM
Transmission Electron Microscopy (TEM) can be used to visualize the morphology and size of palladium nanoparticles, confirming aggregation.
-
Sample Collection: After the reaction has completed or stalled, dilute the reaction mixture with a suitable solvent (e.g., toluene (B28343) or THF).
-
Isolation of Solids: Centrifuge the diluted mixture to pellet the solid components, including any formed palladium black. Decant the supernatant.
-
Sample Preparation for TEM:
-
Wash the solid pellet several times with fresh solvent to remove organic residues.
-
Resuspend the final solid in a volatile solvent like ethanol.
-
Drop-cast a small volume of the suspension onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely.
-
-
Imaging: Acquire TEM images of the grid. The presence of large, irregular, and agglomerated nanoparticles (typically >10-20 nm) is characteristic of palladium black, confirming this deactivation pathway.[4][6]
Protocol 3: Reactivation of Deactivated Palladium-on-Carbon Catalysts
While homogeneous catalysts like Pd-dppb systems are generally not reactivated in situ, protocols exist for solid-supported palladium catalysts that have been deactivated. These methods often involve washing procedures to remove poisons or redispersion of the metal particles. For example, a deactivated Pd/C catalyst can sometimes be regenerated by washing with a mixture of chloroform (B151607) and glacial acetic acid.[7] Another method involves a multi-step process of washing with a hot lye solution, followed by acid treatment, and then reduction.[8] Note that these methods are harsh and typically applied to heterogeneous catalysts, not homogeneous systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. In Situ helps to understand the recovery of deactivated palladium catalyst - DENSsolutions [denssolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. briefs.techconnect.org [briefs.techconnect.org]
- 7. mdpi.com [mdpi.com]
- 8. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: 1,4-Bis(diphenylphosphino)butane (dppb)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and issues that may be encountered during chemical syntheses utilizing the ligand 1,4-Bis(diphenylphosphino)butane (dppb).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound (dppb) in catalytic reactions?
A1: The most frequently observed side reactions when employing dppb in catalytic systems, particularly with palladium and nickel, include:
-
Phosphine Oxide Formation: Oxidation of the phosphorus(III) center to a phosphorus(V) oxide is a common deactivation pathway. This can be promoted by trace oxygen or other oxidants in the reaction mixture.
-
P-C Bond Cleavage: Cleavage of the phosphorus-carbon bond within the dppb ligand can occur, leading to ligand degradation and catalyst deactivation. This is more commonly observed in reactions involving nickel catalysts or under harsh reaction conditions.[1]
-
Catalyst Decomposition (Palladium Black): Agglomeration of the active palladium(0) species into inactive palladium black is a frequent issue, leading to a loss of catalytic activity.[2] This can be influenced by the solvent, temperature, and substrate.
-
Ligand Degradation: In some instances, the dppb ligand itself can decompose. For example, in the presence of D2 gas, dppb-stabilized metal nanoparticles have shown decomposition to form butane (B89635) and cyclohexane.[3]
-
Side Reactions Influenced by Ligand Properties: The natural bite angle of dppb (approximately 94°) can influence the selectivity of certain reactions, sometimes leading to the formation of undesired isomers.[4] For example, in hydroformylation, the bite angle of the diphosphine ligand plays a crucial role in determining the ratio of linear to branched products.[4]
Q2: How does the bite angle of dppb compare to other common diphosphine ligands and how does this affect reaction outcomes?
A2: The bite angle of a diphosphine ligand is a critical parameter that influences the geometry of the metal center and, consequently, the selectivity and rate of the catalytic reaction. The natural bite angles of common diphosphine ligands are:
| Ligand | Abbreviation | Bite Angle (°) |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~85 |
| 1,3-Bis(diphenylphosphino)propane | dppp | ~91 |
| This compound | dppb | ~94 |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99 |
As indicated in the table, dppb has a larger bite angle than dppe and dppp. This increased angle can favor certain transition states over others. For instance, in rhodium-catalyzed hydroformylation of 1-hexene, increasing the bite angle generally leads to higher activity and selectivity for the linear aldehyde product.[4]
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common problems encountered during experiments using dppb.
Issue 1: Low or No Product Yield and Formation of Palladium Black
Symptoms:
-
The reaction mixture turns black with a fine precipitate.
-
The reaction stalls before completion, or no product is formed.
Possible Causes:
-
Decomposition of the active Pd(0) catalyst to inactive palladium black.[2]
-
Oxidation of the dppb ligand, leading to catalyst deactivation.
-
Presence of impurities in reagents or solvents that poison the catalyst.[2]
Troubleshooting Workflow:
References
Technical Support Center: Purification of Crude Products from dppb-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of crude products from reactions catalyzed by palladium complexes with 1,4-bis(diphenylphosphino)butane (dppb).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying products from a dppb-catalyzed reaction?
A1: Common impurities include residual palladium catalyst, unreacted starting materials, homocoupled byproducts, and, most notably, dppb and its corresponding oxide (dppbO₂). Phosphine (B1218219) ligands like dppb are prone to oxidation, and their oxides can often be challenging to separate from the desired product due to similar polarities.[1] Additionally, degradation of the dppb ligand itself can occur through P-C bond cleavage under certain reaction conditions, leading to other phosphorus-containing byproducts.[2]
Q2: My crude product is contaminated with a significant amount of dppb-oxide. What is the best initial approach for its removal?
A2: The optimal method depends on the properties of your desired product. A good starting point is to exploit the solubility differences between your product and dppb-oxide. dppb-oxide is a polar compound and tends to be less soluble in nonpolar solvents. Trituration or recrystallization of your crude product from a solvent system in which your product is soluble but the oxide is not (e.g., a mixture of a polar and a nonpolar solvent) can be effective.
Q3: I am having difficulty separating my product from residual palladium. What methods can I use?
A3: Residual palladium can often be removed by filtration through a plug of silica (B1680970) gel or celite. For more persistent palladium contamination, treatment of the crude product solution with a scavenger resin specifically designed to bind palladium can be highly effective. In some cases, washing the organic layer with an aqueous solution of a chelating agent like sodium thiosulfate (B1220275) may also help.
Q4: Can I use standard column chromatography to purify my product?
A4: Yes, flash column chromatography is a very common and effective method for purifying products from dppb-catalyzed reactions. The choice of eluent is critical and should be optimized using thin-layer chromatography (TLC) to achieve good separation between your product, dppb, dppb-oxide, and other impurities.
Q5: Are there any non-chromatographic methods to remove dppb-oxide?
A5: Yes, besides crystallization, you can sometimes remove phosphine oxides by converting them to a more easily separable species. For example, treatment with certain metal salts like ZnCl₂ can lead to the precipitation of a metal-phosphine oxide complex that can be filtered off.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of crude products from dppb-catalyzed reactions.
Diagram: Troubleshooting Workflow for Product Purification
Caption: A flowchart outlining the decision-making process for purifying a crude product from a dppb-catalyzed reaction.
Data Presentation
Table 1: Solubility of dppb and dppb-dioxide
| Solvent | dppb Solubility | dppb-dioxide Solubility |
| Chloroform | Soluble[4] | Soluble |
| Dichloromethane | Soluble | Soluble |
| Tetrahydrofuran (THF) | Soluble | Moderately Soluble |
| Toluene | Soluble | Sparingly Soluble |
| Acetone | Sparingly Soluble | Sparingly Soluble |
| Ethanol | Sparingly Soluble[4] | Poorly Soluble |
| Methanol | Poorly Soluble | Poorly Soluble |
| Hexane | Poorly Soluble | Insoluble |
| Water | Slightly Soluble[4] | Insoluble |
Table 2: Example Yields for Suzuki-Miyaura Coupling using a dppb-Palladium Catalyst
| Aryl Halide | Boronic Acid | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | PdCl₂(dppb) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | Fictionalized Example |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/dppb | Na₂CO₃ | DMF/H₂O | 100 | 6 | 92 | Fictionalized Example |
| 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/dppb | K₃PO₄ | Dioxane | 100 | 24 | 85 | Fictionalized Example |
Table 3: Example Yields for Buchwald-Hartwig Amination using a dppb-Palladium Catalyst
| Aryl Halide | Amine | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂/dppb | NaOtBu | Toluene | 100 | 18 | 91 | Fictionalized Example |
| 1-Bromo-3,5-dimethylbenzene | Aniline | Pd₂(dba)₃/dppb | Cs₂CO₃ | Dioxane | 110 | 12 | 88 | Fictionalized Example |
| 2-Bromopyridine | n-Butylamine | PdCl₂(dppb) | K₂CO₃ | THF | 80 | 24 | 78 | Fictionalized Example |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: A slurry of silica gel in the chosen non-polar eluent (e.g., hexane) is prepared.
-
Column Packing: The slurry is poured into a glass column and the silica is allowed to settle, ensuring an even and compact bed. A layer of sand is added on top of the silica bed.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to obtain a dry, free-flowing powder. This powder is carefully added to the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane), and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: The crude product is placed in a flask, and the minimum amount of the hot solvent is added to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Protocol 3: General Procedure for Liquid-Liquid Extraction
-
Dissolution: The crude product is dissolved in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Washing: The organic solution is transferred to a separatory funnel and washed sequentially with an aqueous solution (e.g., water, brine, or a dilute acid/base solution to remove specific impurities).
-
Layer Separation: The layers are allowed to separate, and the aqueous layer is drained off.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure to yield the partially purified product. This is often a preliminary step before chromatography or crystallization.
References
Technical Support Center: Managing Impurities in Commercial 1,4-Bis(diphenylphosphino)butane (dppb)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in commercial 1,4-Bis(diphenylphosphino)butane (dppb).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial dppb?
The most prevalent impurities in commercial dppb are its oxidation products: this compound monoxide (dppbO) and this compound dioxide (dppbO₂). These arise from the high sensitivity of the phosphine (B1218219) groups to atmospheric oxygen. Other potential impurities can include residual solvents from the manufacturing process or byproducts from its synthesis.
Q2: How do these impurities affect my catalytic reaction?
The impact of phosphine oxide impurities can be complex and reaction-dependent.
-
Negative Impact: In many cases, particularly in palladium-catalyzed cross-coupling reactions, the presence of dppbO and dppbO₂ can be detrimental. These oxidized species can alter the electronic properties and coordination environment of the metal center, leading to reduced catalytic activity, lower product yields, and altered selectivity.
-
Potential Positive or Neutral Impact: In some instances, phosphine oxides have been reported to act as stabilizing ligands for palladium catalysts, preventing the formation of inactive palladium black. There are also reports of beneficial effects of monophosphine oxides in certain cross-coupling reactions. However, relying on the presence of these impurities for a positive effect is not a reproducible or reliable strategy.
Q3: How can I assess the purity of my dppb?
The most effective and widely used method for determining the purity of dppb and quantifying its oxidized impurities is ³¹P NMR spectroscopy.[1] Unoxidized dppb exhibits a characteristic chemical shift in the negative ppm range, while the phosphine oxide impurities appear at significantly different chemical shifts in the positive ppm range. This clear separation allows for straightforward identification and quantification.
Q4: What are the best practices for handling and storing dppb to minimize impurity formation?
Due to its air-sensitive nature, dppb should be handled and stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] It is recommended to use a glovebox or Schlenk line techniques for all manipulations.[2] Store dppb in a tightly sealed container in a cool, dry, and dark place.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using dppb.
Issue 1: Low or no catalytic activity in a cross-coupling reaction.
-
Possible Cause: The dppb ligand may be significantly oxidized, leading to the formation of an inactive or less active catalyst.
-
Troubleshooting Steps:
-
Assess Ligand Purity: Analyze your dppb sample using ³¹P NMR to determine the percentage of oxidized impurities.
-
Purify the Ligand: If significant oxidation is detected, purify the dppb using the recrystallization protocol provided below.
-
Use Fresh or Properly Stored Ligand: For future reactions, use a fresh batch of dppb or ensure your current stock has been stored under a strictly inert atmosphere.
-
Issue 2: Inconsistent reaction yields or product selectivity.
-
Possible Cause: Varying levels of dppbO and dppbO₂ in different batches of the ligand can lead to inconsistent catalytic performance.
-
Troubleshooting Steps:
-
Standardize Ligand Purity: Before use, routinely check the purity of your dppb by ³¹P NMR.
-
Purify if Necessary: If the impurity levels are above an acceptable threshold for your reaction, purify the ligand to ensure consistency between batches.
-
Quantitative Data
The following table summarizes the typical ³¹P NMR chemical shifts for dppb and its common oxide impurities, which can be used for purity assessment.
| Compound | Abbreviation | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound | dppb | ~ -17 |
| This compound monoxide | dppbO | ~ +30 to +40 |
| This compound dioxide | dppbO₂ | ~ +30 to +40 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Purity Assessment of dppb by ³¹P NMR Spectroscopy
Objective: To determine the purity of a commercial dppb sample and quantify the percentage of its monoxide and dioxide impurities.
Materials:
-
dppb sample
-
Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent
-
NMR tube
-
NMR spectrometer
Procedure:
-
In a glovebox or under a stream of inert gas, accurately weigh approximately 10-20 mg of the dppb sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform.
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Integrate the signals corresponding to dppb and its oxidized impurities.
-
Calculate the percentage of each species using the following formula:
% Species = (Integral of Species / Total Integral of all Phosphorus Species) * 100
Protocol 2: Purification of dppb by Recrystallization
Objective: To remove oxidized impurities from a commercial dppb sample. Ethanol (B145695) is a commonly recommended solvent for this procedure.[3]
Materials:
-
Impure dppb
-
Ethanol (absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the impure dppb in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solid should be dissolved at or near the boiling point of the ethanol.[4]
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[5]
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.[5]
-
Collect the purified dppb crystals by vacuum filtration using a Buchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4]
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Assess the purity of the recrystallized dppb using ³¹P NMR spectroscopy as described in Protocol 1.
Visualizations
Caption: A flowchart illustrating the step-by-step workflow for the purification of dppb by recrystallization.
Caption: A decision tree for troubleshooting experimental failures potentially caused by impure dppb.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Synthesis, reactivity, and crystal and molecular structures of [µ-1,4-bis(diphenylphosphino)butane]-dicarbonylbis-(ηcyclopentadienyl)-dirhodium(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: dppb Catalyst Stability
Welcome to the Technical Support Center for dppb (1,4-bis(diphenylphosphino)butane) catalysts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the thermal stability of dppb-containing catalysts. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of dppb catalyst decomposition at elevated temperatures?
A1: Several indicators may suggest that your dppb catalyst is degrading due to thermal stress. These include:
-
Decreased Catalytic Activity: A noticeable drop in reaction yield or a complete stall of the reaction is a primary sign of catalyst deactivation.
-
Change in Reaction Mixture Color: The formation of palladium black (a fine, black precipitate of elemental palladium) is a strong indication that the ligand has dissociated and the palladium has agglomerated. The solution may also turn from a clear yellow or orange to a darker, heterogeneous mixture.
-
Formation of Side Products: An increase in the formation of byproducts from reactions such as dehalogenation can suggest that the active catalytic species is changing or degrading.[1]
-
Inconsistent Results: Poor reproducibility of reaction outcomes under identical high-temperature conditions can be a symptom of unpredictable catalyst decomposition.
Q2: What are the primary mechanisms of thermal decomposition for palladium-dppb catalysts?
A2: The thermal decomposition of palladium-phosphine catalysts, including those with dppb, can proceed through several pathways:
-
P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bonds within the dppb ligand can break. This can lead to the formation of undesired phosphorus byproducts and the destruction of the active catalytic complex.
-
Phosphine (B1218219) Oxidation: If trace amounts of oxygen are present in the reaction system, the phosphorus atoms of the dppb ligand can be oxidized to phosphine oxides. Phosphine oxides are generally poor ligands for palladium, leading to catalyst deactivation.
-
Reductive Elimination: Undesired reductive elimination pathways can occur at high temperatures, leading to the formation of inactive Pd(0) species that can then aggregate into palladium black.
-
Ligand Dissociation: At higher temperatures, the dppb ligand can dissociate from the palladium center. This can be a reversible process, but the unbound palladium can be unstable and prone to aggregation.
Q3: How do the properties of the dppb ligand influence the thermal stability of the catalyst?
A3: The stability of a palladium-dppb catalyst is influenced by both the steric and electronic properties of the dppb ligand. dppb is a chelating diphosphine ligand, and this chelation effect generally imparts greater stability compared to monodentate phosphine ligands. The bite angle of the dppb ligand, which is approximately 94°, also plays a crucial role in determining the geometry and stability of the resulting palladium complex.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no conversion in a high-temperature reaction. | 1. Catalyst decomposition due to excessive temperature. 2. Presence of oxygen or other impurities. 3. Insufficient catalyst loading for the given temperature. | 1. Optimize Reaction Temperature: Determine the lowest effective temperature for the reaction. Run the reaction at various temperatures to find the optimal balance between reaction rate and catalyst stability. 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Use a robust inert gas (argon or nitrogen) atmosphere throughout the setup and reaction. 3. Increase Catalyst Loading: If a higher temperature is necessary, a modest increase in catalyst loading may compensate for some level of decomposition. |
| Formation of palladium black. | 1. Ligand dissociation and subsequent palladium aggregation. 2. Reductive elimination leading to Pd(0). | 1. Add Excess Ligand: In some cases, adding a slight excess of the dppb ligand can help to stabilize the palladium center and prevent dissociation. 2. Use a More Stable Precatalyst: Consider using a more robust palladium precatalyst that is less prone to premature reduction. |
| Increased formation of dehalogenated byproducts. | Competing reductive pathways are favored at higher temperatures. | 1. Lower Reaction Temperature: This is the most direct way to minimize this side reaction.[1] 2. Solvent and Base Selection: The choice of solvent and base can influence the prevalence of dehalogenation. Consider screening different solvent/base combinations. Non-alcoholic solvents and weaker bases may reduce this side reaction.[1] |
| Inconsistent reaction yields at high temperatures. | Uncontrolled catalyst decomposition. | 1. Precise Temperature Control: Ensure accurate and stable temperature control throughout the reaction. Use an oil bath or a heating block with a reliable thermostat. 2. Standardize Procedures: Maintain strict consistency in all experimental parameters, including reagent purity, solvent degassing, and reaction setup. |
Quantitative Data on Thermal Stability
While specific decomposition temperatures for dppb-metal complexes can vary depending on the full composition of the complex and the analytical method used, the following table provides a summary of thermal decomposition data for related palladium-phosphine complexes to offer a point of reference.
| Complex | Method | Onset of Decomposition (°C) | Peak Decomposition (°C) | Final Residue |
| [Pd(DABA)Cl₂] | TGA/DTA | ~204 | 477-624 (first step) | Pd metal[3] |
| [Pd(CPDA)Cl₂] | TGA/DTA | ~277 | 550-682 (first step) | Pd metal[3] |
| [Pd(hzpy)Cl₂] | TGA/DTA | ~210 | 483-617 (first step) | Pd metal[3] |
| [Pt(tsac)(dppm)] | DTA/DTG | ~265 | - | - |
| [Pt(tsac)(dppe)] | DTA/DTG | ~317 | - | - |
| [Pt(tsac)(dppp)] | DTA/DTG | ~322 | - | - |
Note: DABA = 2,4-diamino-6-chloropyrimidine, CPDA = 2-chloro-4,6-diaminopyrimidine, hzpy = Hydralazine, tsac = thiosaccharinate, dppm = bis(diphenylphosphino)methane, dppe = 1,2-bis(diphenylphosphino)ethane, dppp (B1165662) = 1,3-bis(diphenylphosphino)propane. The stability of dppb complexes is expected to be in a similar range to these related diphosphine ligands.
Experimental Protocols
Protocol for Assessing Thermal Stability of a dppb Catalyst using Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of a palladium-dppb catalyst.
Materials:
-
Palladium-dppb complex of interest
-
TGA instrument
-
Inert gas (Nitrogen or Argon)
-
TGA sample pans (e.g., alumina, platinum)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the inert gas flow. Allow the system to stabilize.
-
Perform a blank run with an empty sample pan to establish a baseline.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the palladium-dppb complex into a TGA sample pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas for at least 30 minutes to remove any residual air.
-
Set the temperature program. A typical program would be to ramp the temperature from room temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Start the TGA run and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition is the temperature at which significant weight loss begins.
-
The peak decomposition temperature can be determined from the derivative of the TGA curve (DTG curve), which shows the rate of mass loss.
-
Visualizations
Caption: Thermal deactivation pathways for a Pd-dppb catalyst.
Caption: Troubleshooting workflow for low-yielding high-temperature reactions.
References
challenges in preparing air-sensitive dppb metal complexes
Welcome to the Technical Support Center for the preparation of air-sensitive 1,4-bis(diphenylphosphino)butane (dppb) metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What is dppb and why is it considered air-sensitive?
A1: this compound (dppb) is an organophosphorus compound widely used as a bidentate phosphine (B1218219) ligand in coordination chemistry.[1] The phosphorus(III) centers in dppb are susceptible to oxidation by atmospheric oxygen, which converts the phosphine into the corresponding phosphine oxide (dppbO₂). This oxidation is often irreversible and can compete with the desired metal coordination, leading to impurities and lower yields.[2] The ligand itself is typically a white, air-stable solid, but it becomes much more sensitive to air, especially at elevated temperatures or when in solution.[3][4]
Q2: What are the primary challenges in preparing dppb metal complexes?
A2: The main challenges stem from the air- and moisture-sensitivity of the reagents and products.[5][6] Key difficulties include:
-
Oxidation of the dppb ligand: Formation of dppbO₂ is a common side reaction that complicates purification and reduces the yield of the desired complex.
-
Sensitivity of metal precursors: Many metal precursors, particularly those in low oxidation states (e.g., Pd(0), Ni(0)), are themselves highly air-sensitive.[5]
-
Solvent purity: Trace amounts of water or oxygen in solvents can react with reagents, affecting results and requiring time-consuming troubleshooting.[5][7]
-
Purification: Separating the desired metal complex from unreacted starting materials and phosphine oxide byproducts can be difficult.
-
Handling and characterization: All manipulations, including reaction setup, workup, and preparation of analytical samples (e.g., for NMR), must be performed under an inert atmosphere.[8]
Q3: Which inert gas is better for this type of chemistry, Argon or Nitrogen?
A3: Both nitrogen and argon are commonly used. However, argon is often the superior choice for handling highly sensitive compounds. Because argon is denser than air, it provides a more effective "blanket" of inert gas over the reaction mixture, making it more forgiving than nitrogen.[9][10] The primary drawback of argon is its higher cost compared to nitrogen.
Q4: How can I confirm the purity of my dppb ligand before starting a reaction?
A4: The most effective method is ³¹P NMR spectroscopy. A pure sample of dppb should show a single sharp peak. The presence of a second, downfield peak often indicates oxidation to dppbO₂. The melting point can also be a useful indicator of purity; for dppb, it is typically in the range of 132-136 °C.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of dppb metal complexes.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Inadequate inert atmosphere leading to reagent degradation. 2. Impure or wet solvents.[5] 3. Inactive metal precursor. 4. Incorrect reaction temperature or time. | 1. Improve Schlenk line or glovebox technique. Ensure all glassware is properly dried and purged.[9] 2. Use freshly distilled or commercially available extra-dry solvents. Degas solvents thoroughly via freeze-pump-thaw cycles or by sparging with inert gas.[8] 3. Use a fresh batch of the metal precursor or test its activity. |
| Reaction Mixture Changes Color Unexpectedly (e.g., turns cloudy, yellow/brown) | 1. Oxidation of the phosphine ligand or metal center. 2. Thermal decomposition of the complex or starting materials, especially at elevated temperatures.[3] | 1. Immediately improve the inert atmosphere. Ensure a positive pressure of inert gas is maintained. 2. Check the reported thermal stability of your target complex and adjust the reaction temperature if necessary. |
| ³¹P NMR Spectrum Shows Multiple Peaks Instead of the Expected Signal | 1. Presence of dppbO₂ impurity. 2. A mixture of starting material and product. 3. Formation of different coordination isomers (e.g., cis/trans) or complexes with different ligand denticity (monodentate vs. bidentate).[1] | 1. Compare observed chemical shifts to known values for dppb, dppbO₂, and your target complex (see Table 1). 2. Attempt further purification (crystallization, column chromatography under inert atmosphere). 3. Consult literature for known isomers of your complex. 2D NMR techniques may be required for full characterization. |
| Difficulty Separating Product from dppbO₂ | 1. Similar polarity and solubility of the desired complex and the phosphine oxide byproduct. | 1. Recrystallization: Carefully choose a solvent system where the solubility of the complex and the oxide differ significantly. 2. Filtration through Celite/Silica (B1680970): Sometimes a quick filtration through a short plug of silica or Celite under inert atmosphere can remove the more polar phosphine oxide.[8] 3. Column Chromatography: This must be performed in a glovebox or using specialized air-free chromatography techniques. |
Key Characterization Data: ³¹P NMR Chemical Shifts
³¹P NMR is a critical tool for identifying phosphine-containing compounds and their common byproducts.[12][13] Chemical shifts are reported relative to 85% H₃PO₄.[12]
| Compound | Typical ³¹P Chemical Shift (δ, ppm) | Notes |
| dppb (free ligand) | ~ -17 | A single peak indicates the two phosphorus atoms are equivalent. |
| dppbO₂ (phosphine dioxide) | ~ +35 to +45 | Significant downfield shift upon oxidation. A common impurity. |
| Coordinated dppb | Varies widely (-10 to +60) | The chemical shift is highly sensitive to the metal center, its oxidation state, and the coordination geometry. A shift from the free ligand value confirms coordination. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Detailed Experimental Protocol: General Synthesis of a Pd(II)-dppb Complex
This protocol outlines a general procedure for synthesizing a complex like [PdCl₂(dppb)] using standard Schlenk line techniques.[14][15]
1. Preparation of Glassware and Apparatus:
-
All glassware (Schlenk flask, dropping funnel, condenser) must be thoroughly cleaned and oven-dried (>120 °C) overnight or flame-dried under vacuum to remove adsorbed water.[9]
-
Assemble the apparatus while hot and immediately connect it to a dual-manifold Schlenk line.
-
Evacuate the apparatus using the vacuum manifold and refill with inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[9]
2. Solvent Degassing:
-
Solvents (e.g., dichloromethane, toluene) must be deoxygenated.
-
Method A (Freeze-Pump-Thaw): Place the solvent in a sealed Schlenk flask. Freeze the solvent using a liquid nitrogen bath. Once frozen, open the flask to the vacuum line to remove gases. Close the flask, remove it from the bath, and allow it to thaw. Repeat this cycle three times.[8]
-
Method B (Sparging): Bubble a steady stream of inert gas through the solvent via a long needle for at least 30 minutes.
3. Reaction Setup:
-
Under a positive flow of inert gas, add the solid dppb ligand (1.0 eq.) and the palladium salt (e.g., Pd(COD)Cl₂, 1.0 eq.) to the reaction flask.
-
Using a cannula or a gas-tight syringe, transfer the degassed solvent into the reaction flask.[8]
-
Stir the mixture at room temperature or the desired reaction temperature. Monitor the reaction progress by TLC (if applicable) or by taking aliquots for NMR analysis under inert conditions.
4. Workup and Isolation:
-
Once the reaction is complete, reduce the solvent volume under vacuum.
-
The product may precipitate directly. If so, isolate it by cannula filtration. This involves transferring the suspension to a filter stick or frit under inert gas pressure.[8]
-
Wash the isolated solid with a small amount of cold, degassed solvent (e.g., diethyl ether or pentane) to remove soluble impurities.
-
Dry the final product under high vacuum.
5. Storage and Characterization:
-
Store the final air-sensitive complex in a glovebox or a sealed Schlenk tube under an inert atmosphere.[4]
-
Prepare NMR samples inside a glovebox using deuterated solvents that have been properly dried and degassed. Use a J. Young NMR tube for analysis to maintain the inert atmosphere.[8]
Visualized Workflows and Logic
Experimental Workflow for Air-Sensitive Synthesis
The following diagram outlines the standard workflow for preparing air-sensitive dppb metal complexes using a Schlenk line.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. fishersci.com [fishersci.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. ia801300.us.archive.org [ia801300.us.archive.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. youtube.com [youtube.com]
- 11. This compound 98 7688-25-7 [sigmaaldrich.com]
- 12. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Use of dppb in Catalytic Cycles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalytic reactions involving 1,4-bis(diphenylphosphino)butane (dppb).
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems encountered during experiments using dppb as a ligand.
Guide 1: Low or No Reaction Yield
Question: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with a palladium-dppb catalyst is giving low to no yield. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in a dppb-catalyzed reaction can stem from several factors, primarily related to catalyst activity and ligand integrity. Follow these steps to diagnose the issue:
Possible Causes & Solutions:
-
Catalyst Deactivation by Ligand Oxidation:
-
Problem: dppb is susceptible to oxidation to dppb monoxide (dppbO) and dppb dioxide (dppbO₂), especially in solution under air. These oxidized species are generally poor ligands and can lead to catalyst deactivation.
-
Diagnosis: Use ³¹P NMR spectroscopy to analyze a sample of your reaction mixture or your dppb ligand solution. The presence of new peaks downfield from the dppb signal (typically around -16 ppm in CDCl₃) can indicate oxidation. dppb monoxide often appears as two distinct signals.
-
Solution:
-
Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).
-
Fresh Ligand: Use fresh, high-purity dppb. If oxidation of your stock is suspected, it can be purified by recrystallization from a solvent like ethanol.
-
-
-
Formation of Inactive Palladium Black:
-
Problem: The reaction mixture turns black, and the reaction stalls. This often indicates the precipitation of inactive, elemental palladium (palladium black).[1]
-
Diagnosis: Visual inspection is the primary method. A black precipitate is a strong indicator of catalyst decomposition.[1]
-
Solution:
-
Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-metal ratio. For many cross-coupling reactions, a ratio of 1.1–1.5 : 1 (ligand:metal) is a good starting point.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[1] Try running the reaction at the lower end of the recommended temperature range for the specific transformation.
-
-
-
P-C Bond Cleavage of the dppb Ligand:
-
Problem: At elevated temperatures or with certain substrates, P-C bond cleavage can occur, leading to ligand degradation and catalyst deactivation. This can be a complex process involving oxidative addition of the P-C bond to the metal center.[2]
-
Diagnosis: This can be challenging to confirm without detailed mechanistic studies. However, the appearance of multiple, unidentified phosphorus-containing byproducts in the ³¹P NMR spectrum may suggest this degradation pathway.
-
Solution:
-
Lower Reaction Temperature: If possible, reduce the reaction temperature.
-
Ligand Screening: If P-C bond cleavage is suspected, consider screening other phosphine (B1218219) ligands that may be more robust under the reaction conditions (see Table 2).
-
-
Guide 2: Poor Selectivity
Question: My reaction is producing a mixture of regioisomers or undesired side products. How can the dppb ligand influence this, and what can I do to improve selectivity?
Answer:
Poor selectivity can be influenced by the steric and electronic properties of the ligand.
Possible Causes & Solutions:
-
Ligand Bite Angle and Flexibility:
-
Problem: The natural bite angle of dppb (around 94°) influences the geometry of the catalytic complex and, consequently, the selectivity of processes like migratory insertion.[3] Its flexible butane (B89635) backbone can also lead to different coordination modes.
-
Diagnosis: If you are observing poor regioselectivity, it may be that the dppb ligand is not providing the optimal steric environment for your specific substrates.
-
Solution:
-
Ligand Screening: Experiment with other diphosphine ligands that have different bite angles and backbone rigidity. For example, dppf has a larger bite angle, while dppe has a smaller one. These differences can significantly impact selectivity.[3]
-
-
-
Incomplete Reaction or Side Reactions:
-
Problem: The formation of byproducts could be due to an inefficient catalytic cycle, allowing for side reactions to occur.
-
Diagnosis: Analyze the crude reaction mixture by techniques like GC-MS or LC-MS to identify the major byproducts. This can provide clues about the competing reaction pathways.
-
Solution:
-
Optimize Reaction Conditions: Re-evaluate the base, solvent, and temperature. For instance, in Sonogashira couplings, the choice of base can be crucial, and some bases may promote side reactions.[4][5][6][7] A systematic optimization of these parameters can improve the rate of the desired reaction over competing pathways.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I detect the formation of dppb monoxide in my reaction?
A1: The most effective method for detecting dppb monoxide is ³¹P{¹H} NMR spectroscopy.[8] Pure dppb exhibits a single peak around -16 ppm (in CDCl₃). Upon mono-oxidation, you will typically observe two new signals downfield, corresponding to the oxidized and unoxidized phosphorus atoms. The exact chemical shifts can vary depending on the solvent and coordination to a metal. To confirm, you can intentionally expose a small sample of your dppb solution to air and monitor the appearance of these new peaks over time.
Q2: What are the best practices for storing and handling dppb?
A2: dppb is an air-stable solid. However, in solution, it is susceptible to oxidation.[9]
-
Storage: Store solid dppb in a tightly sealed container in a cool, dry place.
-
Handling: When preparing solutions of dppb, use degassed solvents and handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize oxidation.
Q3: My reaction works well with dppf but not with dppb. Why might this be?
A3: The difference in performance between dppf and dppb often comes down to their distinct structural and electronic properties.
-
Bite Angle: dppf has a larger natural bite angle (around 99°) compared to dppb (~94°). This difference in geometry around the metal center can significantly affect the rates of key steps in the catalytic cycle, such as reductive elimination.[3]
-
Electronic Effects: The ferrocene (B1249389) backbone of dppf also imparts different electronic properties to the phosphorus atoms compared to the simple alkyl chain of dppb. For a given reaction, one ligand's geometry and electronic profile may be more suitable than the other's.
Q4: Can I use a Pd(II) precatalyst with dppb, or do I need a Pd(0) source?
A4: Yes, you can use Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppb). In most catalytic cycles, the Pd(II) is reduced in situ to the active Pd(0) species. The choice between a Pd(II) or Pd(0) source (like Pd₂(dba)₃) can sometimes affect the induction period of the reaction but often leads to the same active catalyst.
Section 3: Data Presentation
Table 1: Comparison of Common Diphosphine Ligands
| Ligand | Full Name | Bite Angle (°) | Key Features |
| dppb | This compound | ~94 | Flexible butane backbone. |
| dppe | 1,2-Bis(diphenylphosphino)ethane | ~85 | Forms a stable 5-membered chelate ring. |
| dppp | 1,3-Bis(diphenylphosphino)propane | ~91 | Forms a 6-membered chelate ring. |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | ~99 | Rigid ferrocene backbone, larger bite angle. |
Table 2: Ligand Performance in a Suzuki-Miyaura Coupling
Reaction Conditions: Aryl bromide (1 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), Ligand (2.2 mol%), K₂CO₃ (2 mmol), Toluene (B28343)/H₂O (4:1), 80 °C, 12 h.
| Ligand | Yield (%) |
| dppb | 85 |
| dppe | 72 |
| dppp | 81 |
| dppf | 92 |
Note: Yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Section 4: Experimental Protocols
Protocol 1: ³¹P NMR Analysis for dppb Oxidation
Objective: To detect the presence of dppb monoxide (dppbO) and dppb dioxide (dppbO₂) in a sample.
Materials:
-
dppb sample (solid or in solution)
-
Deuterated chloroform (B151607) (CDCl₃), degassed
-
NMR tube and cap
-
Inert atmosphere source (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, prepare a sample of your dppb ligand or catalyst solution in an NMR tube. If starting from a solid, dissolve ~5-10 mg in ~0.6 mL of degassed CDCl₃.
-
If analyzing a reaction mixture, take an aliquot of the mixture and, if necessary, filter it through a small plug of celite to remove solids. Dilute with degassed CDCl₃.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
dppb: A single peak at approximately -16 ppm.
-
dppb Monoxide (dppbO): Two distinct signals. The chemical shifts can vary, but one will be close to the parent dppb, and the other will be significantly downfield (e.g., in the +25 to +35 ppm range).
-
dppb Dioxide (dppbO₂): A single peak, further downfield than the monoxide signal (e.g., in the +30 to +40 ppm range).
-
Protocol 2: Small-Scale Test Reaction for Catalyst Activity
Objective: To quickly assess the activity of a Pd/dppb catalyst system for a Suzuki-Miyaura cross-coupling reaction.[1]
Materials:
-
4-Bromotoluene (B49008) (Substrate A)
-
Phenylboronic acid (Substrate B)
-
Pd₂(dba)₃ (Palladium source)
-
dppb (Ligand)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene and Water (Solvents, degassed)
-
Small reaction vial with a stir bar
-
TLC plates and GC for analysis
Procedure:
-
To a small, oven-dried vial containing a stir bar, add 4-bromotoluene (e.g., 0.1 mmol), phenylboronic acid (0.12 mmol), and K₂CO₃ (0.2 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.001 mmol) and dppb (0.0022 mmol) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction vial.
-
Add degassed toluene (~1 mL) and degassed water (~0.25 mL).
-
Seal the vial and heat the reaction at 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC at regular intervals (e.g., 1h, 4h, 12h) by comparing to standards of the starting materials.
-
Analysis: Successful catalyst activity should show significant conversion of the 4-bromotoluene to the biphenyl (B1667301) product within a few hours.
Section 5: Visualizations
Figure 1: Suzuki-Miyaura catalytic cycle with potential dppb degradation pathways.
Figure 2: Troubleshooting workflow for low yield in dppb-catalyzed reactions.
References
- 1. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Yoneda Labs [yonedalabs.com]
how to handle dppb ligand under inert atmosphere
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ligand 1,4-bis(diphenylphosphino)butane (dppb).
Frequently Asked Questions (FAQs)
Q1: What is dppb and what are its common applications?
A1: this compound, commonly known as dppb, is an organophosphorus compound with the formula (C₆H₅)₂P(CH₂)₄P(C₆H₅)₂.[1] It is a white, solid compound that is soluble in organic solvents.[2] dppb is primarily used as a bidentate phosphine (B1218219) ligand in inorganic and organometallic chemistry.[3] It is utilized in various catalytic reactions, including transition-metal-catalyzed cross-coupling reactions for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[4][5]
Q2: What are the key physical and chemical properties of dppb?
A2: A summary of the key properties of dppb is provided in the table below.
Q3: Is dppb air-sensitive?
A3: Yes, dppb is an air-sensitive phosphine ligand.[6] Phosphine ligands are prone to oxidation in the presence of air, which can lead to the formation of the corresponding phosphine oxide.[6][7] This degradation can negatively impact its effectiveness as a ligand in catalytic reactions. Therefore, it is crucial to handle dppb under an inert atmosphere, such as nitrogen or argon.[6][8]
Q4: How should dppb be properly stored?
A4: dppb should be stored in a tightly sealed container under an inert atmosphere at room temperature.[9] If the original packaging is opened, it is best practice to transfer the ligand into a glovebox and divide it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure to potential atmospheric contaminants.[10]
Q5: What are the primary safety hazards associated with dppb?
A5: dppb is irritating to the eyes, skin, and respiratory system.[9][11] It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[9] Take precautionary measures against static discharges, and keep it away from ignition sources.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction failure or low yield | Ligand degradation due to oxidation. | Ensure all handling of dppb is performed under a strictly inert atmosphere (glovebox or Schlenk line).[6][8] Use freshly purchased ligand or test the purity of your existing stock. |
| Impure or wet solvents/reagents. | Use anhydrous and thoroughly degassed solvents.[6][8] Ensure all other reagents are free from water and oxygen. | |
| Inconsistent reaction results | Partial oxidation of the dppb ligand. | Check the purity of the dppb ligand using ³¹P NMR spectroscopy. The presence of signals corresponding to phosphine oxides indicates degradation.[10] |
| Variations in experimental setup. | Standardize the procedure for setting up the reaction under an inert atmosphere to ensure consistency.[12] | |
| Change in physical appearance of dppb (e.g., discoloration, clumping) | Oxidation or hydrolysis of the ligand. | A change in color or texture can be a visual indicator of degradation.[10] It is advisable to verify the purity of the ligand via analytical methods like ³¹P NMR before use. |
| Difficulty dissolving dppb | Incorrect solvent choice. | dppb is soluble in many common organic solvents like chloroform.[9] If solubility issues persist, gently warming the mixture under an inert atmosphere may help. Ensure the solvent is appropriate for your reaction conditions. |
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₈P₂ | [2][9] |
| Molar Mass | 426.47 g/mol | [1][11] |
| Appearance | White to off-white solid/crystals | [2][9] |
| Melting Point | 132-136 °C | [1][2][9] |
| Solubility | Soluble in organic solvents such as chloroform. | [2][9] |
Experimental Protocols
Protocol 1: Handling dppb using a Schlenk Line
This protocol outlines the general steps for setting up a reaction with dppb using standard Schlenk techniques.
-
Glassware Preparation: Flame-dry all glassware (e.g., reaction flask, condenser) under a vacuum and allow it to cool to room temperature under a positive pressure of an inert gas (argon or nitrogen).[13]
-
Inerting the Flask: Weigh the dppb in a separate container and quickly transfer it to the reaction flask. Immediately seal the flask with a septum.
-
Purging the Flask: Connect the flask to the Schlenk line. Evacuate the flask and then backfill it with the inert gas. Repeat this "evacuate-and-fill" cycle at least three times to ensure a completely inert atmosphere.
-
Solvent Addition: Use a thoroughly degassed, anhydrous solvent. Transfer the solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reagent Addition: Add other reagents and substrates as required by your specific reaction protocol, ensuring they are also handled under inert conditions.
-
Running the Reaction: Once all components are added, the reaction can be stirred and heated or cooled as necessary while maintaining a positive pressure of the inert gas.
Protocol 2: Handling dppb in a Glovebox
A glovebox provides a controlled inert atmosphere for handling highly air-sensitive reagents.
-
Preparation: Ensure the glovebox has been properly purged and that the oxygen and moisture levels are within the acceptable range for your experiment.
-
Bringing Materials Inside: Bring all necessary glassware, spatulas, weighing paper, vials, dppb, and degassed solvents into the glovebox antechamber.
-
Purging the Antechamber: Evacuate and refill the antechamber with the glovebox's inert gas for the recommended number of cycles before opening the inner door.
-
Handling dppb: Inside the glovebox, you can freely weigh and transfer the solid dppb to your reaction flask.
-
Reaction Setup: Add the degassed solvent and other reagents to the reaction flask within the glovebox.
-
Sealing and Removal: Securely seal the reaction flask. If the reaction is to be run outside the glovebox, ensure it is properly sealed before removing it through the antechamber.
Workflow for Handling dppb
Caption: Workflow for handling dppb under an inert atmosphere.
References
- 1. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Diphosphine ligands - Wikipedia [en.wikipedia.org]
- 4. This compound (7688-25-8) at Nordmann - nordmann.global [nordmann.global]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 9. Tetramethylenebis(diphenylphosphine)DPPB [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C28H28P2 | CID 82124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting dppb Coupling Reactions
Welcome to the technical support center for dppb (1,4-bis(diphenylphosphino)butane) mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these versatile C-C bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent or low yields in dppb-catalyzed coupling reactions?
A1: Inconsistent or low yields in dppb-catalyzed reactions can often be attributed to a few key factors:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black. Additionally, the dppb ligand itself can undergo oxidation or degradation under harsh reaction conditions.
-
Suboptimal Ligand-to-Metal Ratio: An incorrect ratio of dppb to the palladium precursor can lead to the formation of less active or inactive catalytic species.
-
Reagent and Solvent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst. Ensure all reagents are of high purity and solvents are appropriately dried and degassed.
-
Influence of Ligand Bite Angle: The natural bite angle of dppb (approximately 94°) influences the rates of oxidative addition and reductive elimination.[1] For certain substrates, this bite angle may not be optimal, leading to slower reaction rates or increased side reactions compared to ligands with wider or narrower bite angles.[2][3][4]
Q2: My reaction mixture is turning black. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate is a common sign of catalyst deactivation, where the active Pd(0) catalyst agglomerates into inactive palladium black. To prevent this:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Optimize Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Ligand Stabilization: Ensure an appropriate ligand-to-palladium ratio is used. In some cases, a slight excess of the dppb ligand can help stabilize the catalytic species.
Q3: I am observing significant amounts of side products, such as homocoupling of my starting materials. How can I minimize these?
A3: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings. It can be minimized by:
-
Thorough Degassing: Oxygen can promote the homocoupling of organoboron reagents. Ensure your reaction setup is free of oxygen.
-
Choice of Palladium Precursor: Using a Pd(0) source (e.g., Pd₂(dba)₃) directly can sometimes be advantageous over in situ reduction of a Pd(II) source (e.g., Pd(OAc)₂), which can sometimes favor homocoupling pathways.
-
Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration in the reaction mixture, disfavoring the homocoupling side reaction.
Q4: How critical is the purity of the dppb ligand?
A4: The purity of the dppb ligand is crucial for reproducible results. Phosphine (B1218219) ligands are susceptible to oxidation to the corresponding phosphine oxide. The presence of dppb-oxide can negatively impact the catalytic activity by altering the ligand-to-metal ratio and potentially coordinating to the palladium center, thus inhibiting catalysis. It is recommended to use dppb from a reliable source and store it under an inert atmosphere.
Troubleshooting Guides
Issue 1: Low or No Conversion
If you are experiencing low or no conversion of your starting materials, consider the following troubleshooting steps, presented in a logical workflow.
Issue 2: Inconsistent Yields and Reproducibility Problems
Inconsistent yields can be frustrating. The following diagram outlines a systematic approach to identifying the source of variability.
Data Presentation
Table 1: General Reaction Parameters for dppb-Palladium Catalyzed Cross-Coupling Reactions
This table provides a summary of typical reaction conditions for various cross-coupling reactions using dppb as a ligand. Note that optimal conditions can be substrate-dependent and may require further screening.
| Reaction Type | Palladium Source | Catalyst Loading (mol%) | Ligand:Pd Ratio | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppb) | 1 - 5 | 1:1 - 1.5:1 | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | 80 - 110 | 70 - 95 |
| Heck | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 3 | 1:1 - 2:1 | Et₃N, K₂CO₃ | DMF, Acetonitrile, Toluene | 80 - 120 | 60 - 90 |
| Negishi | PdCl₂(dppb), Pd(PPh₃)₄ | 1 - 5 | 1:1 | (No base required) | THF, Dioxane | 25 - 80 | 75 - 98 |
| Sonogashira | PdCl₂(dppb), Pd(PPh₃)₂Cl₂ | 1 - 5 | 1:1 | Et₃N, Piperidine | THF, DMF | 25 - 70 | 70 - 95 |
Experimental Protocols
General Procedure for a dppb-Palladium Catalyzed Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction using a dppb-ligated palladium catalyst.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the dppb ligand (0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) to the Schlenk flask via syringe.
-
Reaction Initiation: Add the catalyst mixture to the reaction flask.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
The efficiency of a dppb-catalyzed cross-coupling reaction is governed by the relative rates of the key steps in the catalytic cycle. The bite angle of the dppb ligand plays a significant role in influencing these rates, particularly the reductive elimination step.
References
Validation & Comparative
A Comparative Guide to dppb and dppf Ligands in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The choice of phosphine (B1218219) ligand is critical to the success of this reaction, profoundly influencing catalytic activity, stability, and selectivity. This guide provides an in-depth comparison of two widely used bidentate phosphine ligands: 1,4-bis(diphenylphosphino)butane (dppb) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), supported by experimental data and detailed protocols to aid in ligand selection for your specific synthetic needs.
At a Glance: dppb vs. dppf
| Feature | dppb (this compound) | dppf (1,1'-bis(diphenylphosphino)ferrocene) |
| Structure | Flexible aliphatic backbone | Rigid ferrocene (B1249389) backbone |
| Bite Angle | Smaller (~94°) | Larger (~99°) |
| Electron Donating Ability | Good σ-donor | Good σ-donor |
| Key Advantage | Effective in a range of cross-coupling reactions | Often superior for challenging couplings due to its larger bite angle, which promotes reductive elimination. |
| Typical Applications | General Suzuki couplings | Suzuki couplings involving sterically hindered substrates or where reductive elimination is rate-limiting. |
Performance Comparison in Suzuki Coupling
While a direct head-to-head comparison of dppb and dppf in a comprehensive study under identical conditions is not extensively documented in the literature, we can infer their relative performance from their structural and electronic properties and isolated studies.
The key differentiator between dppb and dppf is their "bite angle" – the P-Pd-P angle in a metal complex. The larger and more rigid bite angle of dppf, enforced by its ferrocene backbone, is believed to facilitate the rate-determining reductive elimination step in the Suzuki coupling catalytic cycle. This can lead to higher yields and faster reaction times, particularly with sterically demanding substrates.
Conversely, ligands with smaller bite angles, such as dppb, can sometimes be advantageous in suppressing side reactions. For instance, in couplings involving secondary alkyl Grignard reagents, ligands with smaller bite angles like dppe and dppp (B1165662) were found to suppress the formation of n-alkyl byproducts compared to ligands with larger bite angles like dppf and dppb.
A study on the carbonylation of (diphosphine)palladium(II) methyl complexes, a reaction mechanistically related to steps in some cross-coupling cycles, found that the rate of CO insertion decreased in the order dppb ≈ dppp > dppf. This suggests that for certain catalytic steps, the flexibility and smaller bite angle of dppb might be more favorable.
Table 1: Illustrative Performance in Suzuki Coupling
The following table provides a general representation of expected yields based on the known properties of the ligands in the Suzuki coupling of an aryl bromide with an arylboronic acid. Note: These are representative values and actual yields will vary depending on the specific substrates, reaction conditions, and catalyst system.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| dppb | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / dppb | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | Good to Excellent |
| dppf | 4-Bromotoluene | Phenylboronic Acid | [PdCl₂(dppf)] | K₂CO₃ | Toluene/H₂O | 100 | 8 | Excellent |
| dppb | 2-Bromotoluene (sterically hindered) | Phenylboronic Acid | Pd(OAc)₂ / dppb | K₃PO₄ | Dioxane | 100 | 24 | Moderate |
| dppf | 2-Bromotoluene (sterically hindered) | Phenylboronic Acid | [PdCl₂(dppf)] | K₃PO₄ | Dioxane | 100 | 12 | Good to Excellent |
Understanding the Catalytic Cycle
The choice of ligand directly impacts the efficiency of each step in the Suzuki coupling catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The electron-donating nature of both dppb and dppf facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.
-
Transmetalation: This step is less directly influenced by the ligand's bite angle but can be affected by the overall steric environment.
-
Reductive Elimination: This is often the rate-limiting step. The larger bite angle of dppf helps to bring the two organic groups on the palladium center closer, promoting their elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] This is a key reason for dppf's high efficacy in many Suzuki couplings.
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions using palladium catalysts with dppb and dppf ligands.
Protocol 1: Suzuki Coupling using Pd(OAc)₂/dppb
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using a palladium acetate (B1210297) and dppb ligand system.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (dppb, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, potassium carbonate, palladium(II) acetate, and dppb.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling using [PdCl₂(dppf)]
This protocol utilizes the air-stable precatalyst [PdCl₂(dppf)] for the Suzuki coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (B109758) ([PdCl₂(dppf)]·CH₂Cl₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine the aryl bromide, arylboronic acid, [PdCl₂(dppf)]·CH₂Cl₂, and potassium carbonate.
-
Add 1,4-dioxane and water to the vessel.
-
Thoroughly degas the mixture by purging with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for the specified duration (typically monitored by TLC or LC-MS).
-
Upon completion, allow the reaction to cool to ambient temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Choosing the Right Ligand: A Logical Workflow
The selection between dppb and dppf depends on several factors, primarily the nature of the substrates and the desired reaction efficiency.
References
A Comparative Guide to the Catalytic Activity of dppb, dppe, and dppp Ligands
A detailed analysis of the diphosphine ligands 1,4-bis(diphenylphosphino)butane (dppb), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) reveals significant differences in their catalytic performance across a range of cross-coupling and hydrogenation reactions. These differences are largely attributed to the distinct structural and electronic properties conferred by the varying lengths of the alkyl chains connecting the two phosphorus atoms, which in turn dictates the P-M-P "bite angle" in the resulting metal-ligand complexes.
The catalytic activity of transition metal complexes is profoundly influenced by the ligands that coordinate to the metal center. For bidentate phosphine (B1218219) ligands like dppb, dppe, and dppp (B1165662), the length of the aliphatic backbone dictates the natural bite angle, a key geometric parameter that affects the stability and reactivity of the catalytic species.[1] Generally, a larger bite angle, as seen in dppb, can favor certain mechanistic steps, such as reductive elimination, leading to enhanced catalytic activity in specific reactions.[2]
Performance in Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
In the realm of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, the length of the diphosphine ligand's alkyl chain has a demonstrable impact on product yield. Experimental data from the coupling of 1-chloro-4-fluorobenzene (B165104) and 2,4,6-trimethylphenylboronic acid shows a clear trend of increasing yield with a longer ligand backbone.
| Ligand | Catalyst Precursor | Yield (%) |
| dppe | Ni(dppe)(2,4,6-trimethylphenyl)Br | Low (not specified) |
| dppp | Ni(dppp)(2,4,6-trimethylphenyl)Br | 3 |
| dppb | Ni(dppb)(2,4,6-trimethylphenyl)Br | 24 |
| Data sourced from a study on Ni-catalyzed Suzuki-Miyaura cross-coupling.[3] |
This trend suggests that the increased flexibility and larger bite angle of dppb are beneficial for the catalytic cycle, potentially by facilitating the formation of a more reactive, unsaturated nickel species required for efficient transmetalation.[3]
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
A representative experimental procedure for the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction is as follows:
An oven-dried vial is charged with the nickel precatalyst (e.g., [Ni(diphosphine)(aryl)X]), the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and a base such as potassium phosphate (B84403) (2.0 equiv). The vial is sealed, and the appropriate solvent (e.g., 1,4-dioxane) is added. The reaction mixture is then heated to the specified temperature (e.g., 80 °C) and stirred for a set period. Upon completion, the reaction is cooled to room temperature, and the product yield is determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy against an internal standard.[4][5]
Performance in Rhodium-Catalyzed Hydroformylation
The hydroformylation of alkenes, a crucial industrial process for the synthesis of aldehydes, also exhibits a strong dependence on the diphosphine ligand structure. In the rhodium-catalyzed hydroformylation of 1-hexene (B165129), the catalytic activity and selectivity are directly influenced by the bite angle of the ligand. When a single equivalent of the diphosphine ligand is used, forming a trigonal bipyramidal rhodium hydride complex, both activity and selectivity for the linear aldehyde increase with a larger bite angle.
| Ligand | Activity Trend (1 equiv. ligand) | Selectivity Trend (1 equiv. ligand) |
| dppe | Lowest | Lowest |
| dppp | Intermediate | Intermediate |
| dppb | Highest | Highest |
| Qualitative trends from a comparative study on 1-hexene hydroformylation. |
Interestingly, this trend is reversed when two equivalents of the diphosphine ligand are employed, leading to the formation of cationic square planar rhodium species. In this case, steric hindrance at the metal center becomes a dominant factor, and the smaller bite angle of dppe results in a higher reaction rate.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Hexene
A typical experimental setup for the rhodium-catalyzed hydroformylation of 1-hexene involves the following steps:
The catalytic precursor, such as Rh(acac)(CO)₂, and the diphosphine ligand (1 or 2 equivalents) are placed in a high-pressure reactor. The alkene substrate (e.g., 1-hexene) and a suitable solvent are added. The reactor is then pressurized with a mixture of carbon monoxide and hydrogen (syngas) to the desired pressure. The reaction is heated to the specified temperature and stirred for the designated time. After cooling and depressurization, the product mixture is analyzed by gas chromatography to determine the conversion and the ratio of linear to branched aldehydes.
Logical Workflow for Ligand Selection
The choice of diphosphine ligand is critical for optimizing a catalytic reaction. The following diagram illustrates a simplified decision-making process for ligand selection based on the desired reaction outcome.
Figure 1. A simplified workflow for selecting between dppb, dppe, and dppp based on reaction considerations.
Signaling Pathway in Catalysis
The catalytic cycle itself can be visualized as a signaling pathway, where the coordination of the diphosphine ligand to the metal center initiates a series of transformations.
Figure 2. A generalized catalytic cross-coupling cycle initiated by a metal-diphosphine complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Crystallographic Analysis of Palladium-dppb Complexes and Their Analogs
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the structural characteristics of palladium complexes with 1,4-bis(diphenylphosphino)butane (dppb) and related diphosphine ligands. The data presented is derived from single-crystal X-ray diffraction studies, offering a quantitative basis for understanding the nuanced differences in their molecular geometries.
This guide summarizes key crystallographic data, outlines the experimental protocols for their synthesis and characterization, and visualizes the workflow for a comprehensive understanding of these important catalytic precursors.
Performance Comparison: Structural Parameters of Palladium-Diphosphine Complexes
The coordination of diphosphine ligands to a palladium center results in complexes with distinct geometric parameters. These structural variations, particularly in bond lengths and angles, can significantly influence the catalytic activity and stability of the complexes. Below is a comparative table summarizing key crystallographic data for palladium dichloride complexes with this compound (dppb) and its shorter-chain analogs: 1,1-bis(diphenylphosphino)methane (dppm), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and 1,3-bis(diphenylphosphino)propane (B126693) (dppp).
| Complex | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) | P-Pd-P Bite Angle (°) | Crystal System | Space Group | Ref. |
| [PdCl₂(dppb)] | 2.243 | 2.345 | 98.7 | Monoclinic | P2₁/c | [1] |
| [PdCl₂(dppp)] | 2.238 | 2.352 | 91.5 | Monoclinic | P2₁/n | [1] |
| [PdCl₂(dppe)] | 2.227 | 2.359 | 85.2 | Monoclinic | P2₁/c | [1] |
| [PdCl₂(dppm)] | 2.221 | 2.378 | 72.6 | Orthorhombic | Pbca | [1] |
An analysis of the data reveals a clear trend: as the length of the alkyl chain in the diphosphine ligand increases from dppm to dppb, the P-Pd-P "bite" angle widens significantly.[1] Concurrently, the Pd-P bond length shows a slight increase, while the Pd-Cl bond length generally decreases.[1] These structural changes are a direct consequence of the flexibility of the phosphine (B1218219) ligand's backbone.
Experimental Protocols
The synthesis and crystallographic analysis of these palladium-diphosphine complexes follow established procedures in inorganic and organometallic chemistry.
Synthesis of [PdCl₂(dppb)]
A general and straightforward method for the synthesis of [PdCl₂(dppb)] involves the reaction of a palladium(II) precursor with the dppb ligand.[2]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dppb)
-
Toluene (B28343) (or other suitable solvent like dichloromethane)
Procedure:
-
A suspension of palladium(II) chloride in toluene is prepared in a round-bottom flask.
-
A solution of this compound in toluene is added dropwise to the PdCl₂ suspension with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction, which is often indicated by a color change from the brown of PdCl₂ to a yellow solution or precipitate of the complex.
-
The product, [PdCl₂(dppb)], can be isolated by filtration if it precipitates directly from the reaction mixture.
-
Recrystallization from a suitable solvent system, such as dichloromethane/hexane, can be performed to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Crystallography
The determination of the molecular structure of the palladium complexes is achieved through single-crystal X-ray diffraction.
Instrumentation:
-
Single-crystal X-ray diffractometer
-
X-ray source (e.g., Mo Kα radiation)
-
Detector (e.g., CCD or CMOS)
Procedure:
-
Crystal Mounting: A suitable single crystal of the palladium complex is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The diffractometer then collects diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and bond angles.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the characterization of palladium-dppb complexes.
References
A Comparative Guide to the Spectroscopic Analysis of Ru(II)-dppb Coordination Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic parameters for a selection of Ru(II)-dppb and other diphosphine-containing complexes. Direct comparisons should be made cautiously, as the ancillary ligands and solvent environments significantly influence the photophysical properties.
Table 1: UV-Vis Absorption Data for Selected Ru(II)-Diphosphine Complexes
| Complex | λ_max_ (nm) (Assignment) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| trans-[RuCl₂(dppb)(N-N)] | ~350-450 (MLCT) | Not consistently reported | Dichloromethane |
| cis-[Ru(bpy)₂(dppe)]²⁺ | 458 (MLCT) | 6,900 | Acetonitrile |
| cis-[Ru(bpy)₂(dppm)]²⁺ | 452 (MLCT) | 7,200 | Acetonitrile |
| cis-[Ru(bpy)₂(dppf)]²⁺ | 462 (MLCT) | 8,100 | Acetonitrile |
Note: MLCT refers to Metal-to-Ligand Charge Transfer. dppe = 1,2-bis(diphenylphosphino)ethane, dppm = bis(diphenylphosphino)methane, dppf = 1,1'-bis(diphenylphosphino)ferrocene, bpy = 2,2'-bipyridine. Data is compiled from various sources and serves for illustrative comparison.
Table 2: Emission Data for Selected Ru(II)-Diphosphine Complexes
| Complex | λ_em_ (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Solvent |
| cis-[Ru(bpy)₂(dppe)]²⁺ | 610 | 0.035 | 360 | Acetonitrile |
| cis-[Ru(bpy)₂(dppm)]²⁺ | 605 | 0.042 | 410 | Acetonitrile |
| cis-[Ru(bpy)₂(dppf)]²⁺ | 625 | 0.011 | 150 | Acetonitrile |
Note: Comprehensive and comparable emission data for a series of Ru(II)-dppb complexes are scarce in the literature. The data for related diphosphine complexes are presented to illustrate general trends.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of Ru(II) coordination compounds, based on methodologies reported in the literature.
UV-Vis Absorption Spectroscopy
Objective: To determine the electronic absorption properties of the Ru(II)-dppb complexes, identifying MLCT and ligand-centered transitions.
Methodology:
-
Sample Preparation: Prepare solutions of the Ru(II)-dppb complexes in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette (1 cm path length).
-
Record the absorption spectrum of each sample solution from 200 to 800 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max_).
-
Calculate the molar extinction coefficient (ε) for each absorption band using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Emission Spectroscopy and Quantum Yield Determination
Objective: To measure the emission spectra and determine the luminescence quantum yields of the Ru(II)-dppb complexes.
Methodology:
-
Sample Preparation: Prepare solutions of the sample and a standard with known quantum yield (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.061) with absorbances between 0.05 and 0.1 at the excitation wavelength to minimize inner-filter effects.[1] The solutions should be deoxygenated by bubbling with argon or nitrogen for at least 15 minutes.
-
Instrumentation: Use a spectrofluorometer equipped with a suitable detector for the emission wavelength range.
-
Measurement:
-
Record the emission spectrum of the sample and the standard under identical conditions (excitation wavelength, slit widths).
-
Record the UV-Vis absorption spectra of the same solutions.
-
-
Data Analysis (Comparative Method):
-
Integrate the area under the emission spectra of the sample and the standard.
-
Calculate the quantum yield (Φ_sample_) using the following equation: Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Excited-State Lifetime Measurement
Objective: To determine the lifetime of the emissive excited state of the Ru(II)-dppb complexes.
Methodology:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup.
-
Measurement:
-
Excite the deoxygenated sample solution with a pulsed light source (e.g., a laser diode or a pulsed lamp) at a wavelength corresponding to an absorption band.
-
Record the decay of the emission intensity over time.
-
-
Data Analysis:
-
Fit the decay curve to an exponential function (or a sum of exponentials for multi-exponential decays) to extract the excited-state lifetime (τ).
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of Ru(II)-dppb coordination compounds.
Caption: Experimental workflow for the spectroscopic analysis of Ru(II)-dppb compounds.
Caption: Influence of ancillary ligands on the spectroscopic properties of Ru(II)-dppb complexes.
References
A Comparative Guide to Validating the Structure of Synthesized dppb-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel metal complexes is a cornerstone of innovation in fields ranging from catalysis to medicinal chemistry. For complexes incorporating the popular bulky phosphine (B1218219) ligand 1,4-bis(diphenylphosphino)butane (dppb), rigorous structural validation is paramount to understanding their chemical behavior and potential applications. This guide provides a comparative overview of the key analytical techniques used to confirm the structure of synthesized dppb-metal complexes, focusing on palladium, platinum, gold, and rhodium congeners. Detailed experimental protocols and comparative data are presented to aid researchers in their synthetic and characterization endeavors.
Workflow for Structural Validation of dppb-Metal Complexes
The structural elucidation of a newly synthesized dppb-metal complex typically follows a multi-step analytical workflow. This process begins with preliminary characterization to confirm the presence of the desired product, followed by more definitive techniques to establish the precise atomic arrangement and bonding.
Comparative Analysis of Validation Techniques
The primary methods for unambiguously determining the structure of dppb-metal complexes are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. Mass spectrometry and elemental analysis provide crucial complementary data regarding molecular weight and bulk purity, respectively.
³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for probing the coordination environment of the phosphorus atoms in the dppb ligand. The chemical shift (δ) of the phosphorus signal is highly sensitive to the nature of the metal center, its oxidation state, and the overall geometry of the complex.
Table 1: Comparative ³¹P NMR Chemical Shifts of Selected dppb-Metal Complexes
| Complex | Metal | Oxidation State | Solvent | ³¹P Chemical Shift (δ, ppm) |
| [PdCl₂(dppb)] | Pd | +2 | CDCl₃ | ~19-25 |
| [PtCl₂(dppb)] | Pt | +2 | CDCl₃ | ~10-15 (with ¹⁹⁵Pt satellites) |
| [AuCl(dppb)]Cl | Au | +1 | CDCl₃ | ~30-35 |
| [Rh(dppb)₂]BF₄ | Rh | +1 | CD₂Cl₂ | ~20-25 (doublet) |
Note: Chemical shifts can vary depending on the specific solvent and concentration.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths and angles. For dppb-metal complexes, key parameters include the metal-phosphorus (M-P) bond lengths and the phosphorus-metal-phosphorus (P-M-P) bite angle, which are influenced by the size and electronic properties of the metal center.
Table 2: Comparative Crystallographic Data for Selected dppb-Metal Complexes
| Complex | Metal | M-P Bond Length (Å) (average) | P-M-P Bite Angle (°) | Coordination Geometry |
| [PdCl₂(dppb)] | Pd | ~2.24 | ~98 | Square Planar |
| [PtCl₂(dppb)] | Pt | ~2.23 | ~97 | Square Planar |
| [Au₂(dppb)Cl₂] | Au | ~2.25 | N/A (bridging) | Linear (at Au) |
| [Rh(dppb)₂]⁺ | Rh | ~2.32 | ~92 (intra-ligand) | Square Planar |
Note: These values are approximate and can vary between different crystal structures and polymorphs.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of dppb-metal complexes. Due to the air- and moisture-sensitivity of many organometallic compounds, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[1][2]
Synthesis of Representative dppb-Metal Complexes
1. Synthesis of Dichloro[this compound]palladium(II) ([PdCl₂(dppb)]) [3]
-
Materials: Palladium(II) chloride (PdCl₂), this compound (dppb), ethanol (B145695), benzene (B151609).
-
Procedure:
-
Suspend PdCl₂ (1 mmol) in hot ethanol (50 mL).
-
Add a solution of dppb (1 mmol) in hot benzene (25 mL) to the PdCl₂ suspension with stirring.
-
Continue stirring the mixture at reflux for 2 hours.
-
The color of the suspension will change from dark brown to yellow.
-
Allow the mixture to cool to room temperature.
-
Collect the yellow crystalline product by filtration, wash with ethanol, and dry under vacuum.
-
2. Synthesis of Dichloro[this compound]platinum(II) ([PtCl₂(dppb)])
-
Materials: Potassium tetrachloroplatinate(II) (K₂PtCl₄), this compound (dppb), ethanol, water.
-
Procedure:
-
Dissolve K₂PtCl₄ (1 mmol) in a minimal amount of water.
-
Add a solution of dppb (1 mmol) in hot ethanol (50 mL) to the K₂PtCl₄ solution with stirring.
-
A pale yellow precipitate will form immediately.
-
Stir the mixture at room temperature for 1 hour.
-
Collect the product by filtration, wash with water and ethanol, and dry under vacuum.
-
3. Synthesis of Chloro[this compound]gold(I) Chloride ([AuCl(dppb)]Cl) [4]
-
Materials: Chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]), this compound (dppb), dichloromethane (B109758).
-
Procedure:
-
Dissolve [AuCl(tht)] (1 mmol) in dichloromethane (20 mL).
-
Add a solution of dppb (1 mmol) in dichloromethane (10 mL) dropwise to the gold solution with stirring.
-
Stir the resulting colorless solution at room temperature for 30 minutes.
-
Reduce the solvent volume under vacuum until a white precipitate forms.
-
Add pentane (B18724) to complete the precipitation.
-
Collect the white solid by filtration, wash with pentane, and dry under vacuum.
-
4. Synthesis of Bis[this compound]rhodium(I) Tetrafluoroborate (B81430) ([Rh(dppb)₂]BF₄) [5][6]
-
Materials: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄), this compound (dppb), dichloromethane, diethyl ether.
-
Procedure:
-
Dissolve [Rh(cod)₂]BF₄ (1 mmol) in dichloromethane (20 mL).
-
Add a solution of dppb (2 mmol) in dichloromethane (20 mL) to the rhodium solution with stirring.
-
The color of the solution will change from orange to yellow.
-
Stir the mixture at room temperature for 1 hour.
-
Add diethyl ether to precipitate the yellow product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterization Protocols
1. ³¹P NMR Spectroscopy [7][8][9]
-
Sample Preparation: Dissolve 5-10 mg of the dppb-metal complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube under an inert atmosphere.
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
Nucleus: ³¹P
-
Decoupling: ¹H decoupling (e.g., WALTZ-16) to simplify the spectrum. For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[9]
-
Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 1-5 seconds (should be at least 5 times the longest T₁ for quantitative analysis).
-
Number of Scans: 128-1024, depending on the sample concentration.
-
2. Single-Crystal X-ray Diffraction [1][2][10]
-
Crystal Growth: Grow single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the complex.[10]
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head, often coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation, especially for air-sensitive samples.[2]
-
Cool the crystal to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.[1][2]
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[1]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters, and to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Conclusion
The robust structural validation of synthesized dppb-metal complexes is a critical step in advancing chemical research. By employing a combination of ³¹P NMR spectroscopy and single-crystal X-ray diffraction, researchers can gain a comprehensive understanding of the molecular architecture of these important compounds. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the synthesis and characterization of novel dppb-metal complexes, ultimately facilitating the development of new catalysts and therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. ncl.ac.uk [ncl.ac.uk]
- 3. 1,4-Bis(diphenylphosphino) butane-palladium (II) chloride [vineethchemicals.com]
- 4. Synthesis and characterization of gold (I) complexes of bis(diphenylphosphino)-acetonitrile. [researchspace.ukzn.ac.za]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Performance Guide to Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, indispensable for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The success of these transformations—including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions—is critically dependent on the choice of phosphine (B1218219) ligand. These ligands stabilize the palladium catalyst and modulate its electronic and steric properties, directly influencing reaction efficiency, substrate scope, and catalyst longevity.
This guide provides an objective comparison of commonly employed phosphine ligands, supported by experimental data from peer-reviewed literature. We present quantitative data in structured tables, offer detailed experimental protocols for key reactions, and visualize critical concepts to aid in rational ligand selection for your specific synthetic challenge.
Understanding Ligand Effects: Sterics and Electronics
The performance of a phosphine ligand is primarily governed by two key features: its steric bulk and its electron-donating ability.
-
Steric Bulk: Often quantified by the Tolman cone angle (θ) or percent buried volume (%Vbur), steric bulk influences the coordination number of the palladium center. Bulky ligands favor the formation of highly reactive, monoligated Pd(0) species (L-Pd), which are crucial for accelerating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition of the catalyst to the aryl halide.
A delicate balance of these two properties is often required for optimal catalytic activity. The following diagram illustrates the relationship between these ligand properties and their influence on the key steps of a generic cross-coupling catalytic cycle.
Caption: Ligand properties influencing key steps in the catalytic cycle.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. The choice of ligand is particularly critical when using less reactive aryl chlorides as substrates. Below is a comparison of various phosphine ligands for the coupling of both electron-rich and electron-poor aryl chlorides.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | PPh₃ | Pd(OAc)₂ (2) | K₃PO₄ | Toluene (B28343) | 100 | 24 | <5 |
| 2 | 4-Chlorotoluene | PCy₃ | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 24 | 75 |
| 3 | 4-Chlorotoluene | dppf | Pd₂(dba)₃ (1) | K₃PO₄ | Dioxane | 100 | 18 | 68 |
| 4 | 4-Chlorotoluene | Xantphos | Pd₂(dba)₃ (1) | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 5 | 4-Chlorotoluene | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 4 | 98 |
| 6 | 4-Chlorotoluene | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 4 | >99 |
| 7 | 4-Chloroanisole | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 4 | 97 |
| 8 | 4-Chloroanisole | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 4 | 98 |
| 9 | 4-Chlorobenzonitrile | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 1 | 96 |
| 10 | 4-Chlorobenzonitrile | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 1 | 97 |
Data compiled and adapted from multiple sources for comparative purposes. Conditions are representative.
Observations: For the coupling of both electron-neutral (4-chlorotoluene), electron-rich (4-chloroanisole), and electron-poor (4-chlorobenzonitrile) aryl chlorides, the bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos and XPhos demonstrate superior performance, providing excellent yields in short reaction times. Traditional ligands like PPh₃ are largely ineffective for these challenging substrates. Bidentate ligands like dppf and Xantphos show good activity but are generally outperformed by the Buchwald-type ligands in these examples.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C–N bond formation. The reaction is highly sensitive to the ligand, especially when coupling unactivated aryl chlorides or sterically hindered amines.
Table 2: Ligand Performance in the Buchwald-Hartwig Amination of Aryl Chlorides with Aniline (B41778)
| Entry | Aryl Chloride | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | PPh₃ | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 100 | 24 | <5 |
| 2 | 4-Chlorotoluene | dppf | Pd(OAc)₂ (1) | NaOtBu | Toluene | 80 | 24 | 75 |
| 3 | 4-Chlorotoluene | Xantphos | Pd₂(dba)₃ (1) | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| 4 | 4-Chlorotoluene | RuPhos | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 100 | 2 | 96 |
| 5 | 4-Chlorotoluene | BrettPhos | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 100 | 2 | 99 |
| 6 | 2-Chlorotoluene | RuPhos | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 100 | 3 | 92 |
| 7 | 2-Chlorotoluene | BrettPhos | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 100 | 3 | 95 |
Data compiled and adapted from multiple sources for comparative purposes. Conditions are representative.
Observations: Similar to the Suzuki coupling, modern bulky monophosphine ligands are essential for the efficient amination of aryl chlorides. Ligands like RuPhos and BrettPhos are exceptionally effective, even with sterically hindered substrates like 2-chlorotoluene. Bidentate ligands such as dppf and Xantphos are viable but often require longer reaction times or higher temperatures.
Performance in Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. While often seen as more robust, ligand choice can still significantly impact yield and selectivity, particularly with less reactive aryl bromides.
Table 3: Ligand Performance in the Heck Reaction of 4-Bromotoluene with Styrene
| Entry | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 24 | 45 |
| 2 | PPh₃ | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 12 | 85 |
| 3 | P(o-tol)₃ | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 10 | 92 |
| 4 | PCy₃ | Pd(OAc)₂ (1) | K₂CO₃ | DMAc | 120 | 6 | 95 |
| 5 | dppf | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 12 | 88 |
Data compiled and adapted from multiple sources for comparative purposes. Conditions are representative.
Observations: For the Heck reaction of a standard aryl bromide, traditional monodentate phosphines like PPh₃ and the slightly bulkier P(o-tol)₃ provide a significant improvement over ligandless conditions. More electron-rich and bulky alkylphosphines like PCy₃ can further increase activity, allowing for the use of different bases and solvents. Bidentate ligands like dppf also perform well. In this context, the highly specialized biaryl phosphine ligands are often not necessary unless dealing with more challenging substrates like aryl chlorides.
Experimental Workflows and Protocols
A standardized workflow is crucial for screening and optimizing cross-coupling reactions. The following diagram outlines a typical experimental procedure from setup to analysis.
Caption: General experimental workflow for cross-coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride (Representative)
This protocol is representative of the conditions used to generate the data in Table 1 for ligands like SPhos and XPhos.
Materials:
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
SPhos or XPhos ligand
-
Potassium Phosphate (K₃PO₄), finely ground
-
Aryl Chloride (e.g., 4-chlorotoluene) (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 8.2 mg, 0.04 mmol, 4 mol%).
-
Reagent Addition: To the same tube, add K₃PO₄ (637 mg, 3.0 mmol, 3.0 equiv), the aryl chloride (1.0 mmol), and phenylboronic acid (183 mg, 1.5 mmol).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with inert gas (repeat 3 times). Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for the specified time (e.g., 1-4 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Detailed Experimental Protocol: Buchwald-Hartwig Amination (Representative)
This protocol is representative of the conditions used to generate the data in Table 2 for ligands such as BrettPhos.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Aryl Chloride (e.g., 4-chlorotoluene) (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried, sealable reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox
Procedure:
-
Catalyst Preparation (in a glovebox): In a vial, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd) and BrettPhos (10.7 mg, 0.02 mmol, 2 mol%).
-
Reagent Addition: To the same vial, add NaOtBu (135 mg, 1.4 mmol, 1.4 equiv). In a separate vial, prepare a stock solution of the aryl chloride (1.0 mmol) and aniline (1.2 mmol) in anhydrous toluene (5 mL).
-
Reaction Start: Add the stock solution to the vial containing the catalyst and base. Seal the vial with a screw cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir vigorously for the specified time (e.g., 2 hours).
-
Workup: After cooling to room temperature, dilute the reaction with diethyl ether, filter through a plug of silica gel, and wash with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the desired N-aryl amine.
A Comparative Guide to the Electrochemical Characterization of Iridium-dppb Complexes and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
The electrochemical behavior of iridium complexes is a critical aspect of their application in diverse fields, from photocatalysis and organic light-emitting diodes (OLEDs) to electrocatalysis and medicinal chemistry. The nature of the ligands coordinated to the iridium center plays a pivotal role in tuning the redox properties, and consequently, the reactivity and photophysical characteristics of these complexes. Among the vast array of ligands, diphosphines such as 1,4-bis(diphenylphosphino)butane (dppb) are of significant interest due to their strong σ-donating properties and steric bulk, which can stabilize different oxidation states of iridium and influence the complex's geometry and reactivity.
This guide provides a comparative overview of the electrochemical characterization of iridium complexes, with a focus on those containing dppb and related diphosphine ligands. Due to the relative scarcity of comprehensive electrochemical studies on a systematic series of iridium-dppb complexes in the public literature, this guide will draw comparisons with more extensively studied classes of iridium complexes, such as those bearing cyclometalating and diimine ligands. This comparative approach will help to contextualize the electrochemical properties of dppb-containing iridium complexes and highlight areas for future research.
Comparative Electrochemical Data
The electrochemical properties of iridium complexes are most commonly investigated using cyclic voltammetry (CV). This technique provides valuable information on the oxidation and reduction potentials of the complex, which are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.
Table 1: Electrochemical Data for Iridium(III) Complexes with Diphosphine and Alternative Ligands
| Complex/Ligand Type | Ancillary Ligand | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |
| Diphosphine Ligands | |||||||
| [Ir(ppy)2(dppe)]+ | dppe | ~ +0.9 to +1.1 (quasi-rev.) | Not reported | - | - | - | [1] |
| [Ir(C^N)2(xantphos)]+ | xantphos | Irreversible | Not reported | - | - | - | [1] |
| Cyclometalated Ligands | |||||||
| [Ir(ppy)3] | ppy | +0.77 | -2.59 | -5.10 | -2.12 | 2.98 | General Literature |
| [Ir(dfppy)3] | dfppy | +0.98 | -2.43 | -5.45 | -2.31 | 3.14 | General Literature |
| Diimine Ligands | |||||||
| [Ir(ppy)2(bpy)]+ | bpy | +1.05 | -2.15 | -5.55 | -2.60 | 2.95 | General Literature |
| [Ir(ppy)2(phen)]+ | phen | +1.06 | -2.13 | -5.56 | -2.62 | 2.94 | General Literature |
Note: The values presented are approximate and can vary depending on the specific experimental conditions (solvent, electrolyte, reference electrode). "ppy" = 2-phenylpyridine; "dfppy" = 2-(2,4-difluorophenyl)pyridine; "dppe" = 1,2-bis(diphenylphosphino)ethane; "xantphos" = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; "bpy" = 2,2'-bipyridine; "phen" = 1,10-phenanthroline.
From the available data, it is generally observed that iridium complexes with phosphine (B1218219) ligands exhibit irreversible or quasi-reversible oxidations.[1] This behavior can sometimes be attributed to structural rearrangements upon electron transfer. In contrast, many cyclometalated and diimine iridium complexes show reversible redox processes. The strong σ-donating nature of phosphine ligands is expected to raise the energy of the HOMO, thereby making the complexes easier to oxidize compared to those with purely N^N or C^N coordinating ligands. However, the overall redox potential is a result of a complex interplay of electronic and steric effects of all ligands present in the coordination sphere.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining comparable and reproducible electrochemical data. Below is a typical protocol for the characterization of iridium complexes using cyclic voltammetry.
Protocol: Cyclic Voltammetry of Iridium Complexes
1. Materials and Equipment:
-
Solvent: Anhydrous, deoxygenated dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (CH3CN).
-
Electrolyte: 0.1 M Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP).
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Saturated calomel (B162337) electrode (SCE) or a silver wire pseudo-reference electrode. If a pseudo-reference is used, the potentials should be referenced to the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple by adding ferrocene as an internal standard at the end of the experiment.
-
Counter Electrode: Platinum wire or foil.
-
Electrochemical Analyzer/Potentiostat.
-
Inert Atmosphere System: Schlenk line or glovebox for sample preparation and measurements to exclude oxygen and moisture.
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used, and dry under a stream of inert gas.
-
Solution Preparation: In an inert atmosphere, prepare a ~1 mM solution of the iridium complex in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell under an inert atmosphere. Ensure the reference electrode tip is close to the working electrode surface.
-
Cyclic Voltammetry Measurement:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove any dissolved oxygen. Maintain a blanket of the inert gas over the solution during the measurement.
-
Perform the cyclic voltammetry scan over a potential range that covers the expected redox processes of the complex. A typical scan rate is 100 mV/s.
-
Record the voltammogram. If redox processes are observed, vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the electron transfer processes.
-
-
Data Analysis:
-
Determine the half-wave potential (E1/2) for reversible or quasi-reversible processes, calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. For irreversible processes, only the peak potential (Ep) is reported.
-
Reference the obtained potentials to the Fc/Fc+ couple if an internal standard was used.
-
The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, using empirical relationships. For example, HOMO (eV) ≈ -[Eoxonset vs Fc/Fc+ + 4.8] and LUMO (eV) ≈ -[Eredonset vs Fc/Fc+ + 4.8].
-
Visualizations
The following diagrams illustrate the general workflow for the electrochemical characterization of iridium complexes and a simplified representation of the relationship between redox potentials and molecular orbital energies.
Caption: Experimental workflow for the electrochemical characterization of iridium complexes.
Caption: Relationship between HOMO/LUMO energies and redox potentials.
References
Kinetic Studies of Complex Formation: A Comparative Guide to the dppb Ligand
For Researchers, Scientists, and Drug Development Professionals
The synthesis and understanding of transition metal complexes are pivotal in fields ranging from catalysis to medicinal chemistry. The choice of ligand is critical in tuning the kinetic and thermodynamic properties of these complexes, thereby influencing their reactivity and efficacy. Among the vast array of phosphine (B1218219) ligands, 1,4-bis(diphenylphosphino)butane (dppb) is a widely utilized bidentate ligand. This guide provides a comparative analysis of the kinetic aspects of complex formation involving the dppb ligand, contrasted with other common diphosphine ligands.
Performance Comparison of Diphosphine Ligands
Kinetic studies on the formation of cationic (η³-allyl)-palladium(II) complexes have shown that the overall equilibrium for complex formation lies more in favor of the dppb-ligated complex compared to those with dppf or the monodentate triphenylphosphine (B44618) (PPh₃)[1]. This suggests a higher thermodynamic stability of the dppb complex in this specific reaction.
The bite angle of the diphosphine ligand, which is the P-M-P angle in the resulting complex, is a crucial parameter influencing both the stability and the reactivity of the metal complex. The flexibility of the four-carbon backbone of dppb allows it to adopt a larger bite angle compared to dppe and dppp, which can significantly impact the kinetics of subsequent catalytic steps.
Experimental Protocols
The kinetic analysis of dppb complex formation is commonly investigated using spectroscopic techniques such as UV-Visible and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible Spectrophotometry
This technique is employed to monitor the change in absorbance of the metal-ligand solution over time, which is indicative of complex formation.
Experimental Workflow:
Caption: Workflow for a UV-Visible spectrophotometry kinetic study.
Detailed Methodology:
-
Solution Preparation: Stock solutions of the metal precursor (e.g., K₂PdCl₄) and the dppb ligand are prepared in a suitable solvent (e.g., DMSO, CH₂Cl₂)[2].
-
Temperature Control: The solutions are thermostatted to the desired reaction temperature using a circulating water bath.
-
Reaction Initiation: The reaction is initiated by mixing the metal and ligand solutions directly in a quartz cuvette placed inside the temperature-controlled cell holder of a UV-Vis spectrophotometer.
-
Data Acquisition: The change in absorbance at a wavelength where the product complex shows significant absorption is monitored over time.
-
Data Analysis: The rate constants are determined by fitting the absorbance versus time data to an appropriate kinetic model (e.g., first-order or second-order rate equations).
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for studying the kinetics of ligand exchange and complex formation reactions involving phosphine ligands, as the chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment.
Experimental Workflow:
Caption: Workflow for a ³¹P NMR spectroscopy kinetic study.
Detailed Methodology:
-
Sample Preparation: The metal precursor and the dppb ligand are dissolved in a deuterated solvent in an NMR tube, often under an inert atmosphere to prevent oxidation of the phosphine[3].
-
Temperature Equilibration: The NMR tube is placed in the spectrometer, and the sample is allowed to equilibrate at the desired temperature.
-
Spectral Acquisition: A series of ³¹P NMR spectra are acquired at specific time intervals.
-
Signal Integration: The integrals of the NMR signals corresponding to the free dppb ligand and the metal-dppb complex are determined for each spectrum.
-
Kinetic Analysis: The rate of complex formation is determined by analyzing the change in the relative integrals of the free and complexed ligand signals over time. The rate constant can be evaluated by fitting this data to the appropriate rate law.
Signaling Pathways and Logical Relationships
The formation of a metal-diphosphine complex can proceed through different mechanistic pathways. A common mechanism involves the initial formation of an outer-sphere complex, followed by the displacement of a coordinated solvent molecule or another ligand to form the final inner-sphere complex.
Associative Mechanism of Complex Formation:
Caption: A generalized associative pathway for metal-dppb complex formation.
This diagram illustrates a common associative mechanism where the incoming dppb ligand first forms an outer-sphere complex with the solvated metal precursor. The rate-determining step is then the displacement of a solvent molecule (S) by the ligand to form the final, more stable inner-sphere complex.
References
Assessing the Purity of 1,4-Bis(diphenylphosphino)butane by ³¹P NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for assessing the purity of 1,4-Bis(diphenylphosphino)butane (dppb), a common phosphine (B1218219) ligand in catalysis.
This compound is susceptible to oxidation, which can impact its performance in chemical reactions. The primary oxidation products are the corresponding monophosphine oxide (dppbO) and diphosphine oxide (dppbO₂). ³¹P NMR spectroscopy is a powerful and direct method for identifying and quantifying these species.
The Power of ³¹P NMR for Purity Assessment
³¹P NMR offers several advantages for analyzing organophosphorus compounds. With a natural abundance of 100% and a wide chemical shift range, each unique phosphorus environment in a sample typically produces a distinct and sharp signal, minimizing the overlap often seen in proton (¹H) NMR.[1] This clarity allows for straightforward identification and quantification of dppb and its oxidized impurities.
A key indicator of dppb purity is the presence of signals corresponding to its oxidation products. The ³¹P NMR chemical shift is highly sensitive to the oxidation state of the phosphorus atom.
| Compound | Structure | ³¹P Chemical Shift (ppm) in CDCl₃ |
| This compound (dppb) | P(C₆H₅)₂(CH₂)₄P(C₆H₅)₂ | ~ -17 |
| This compound monoxide (dppbO) | O=P(C₆H₅)₂(CH₂)₄P(C₆H₅)₂ | ~ +35 (oxide), ~ -17 (phosphine) |
| This compound dioxide (dppbO₂) | O=P(C₆H₅)₂(CH₂)₄P(C₆H₅)₂=O | +32.0 |
Note: The chemical shift for dppb is estimated based on structurally similar diphosphine ligands. The chemical shift for dppbO will show two distinct signals for the phosphine and the phosphine oxide phosphorus atoms.
Experimental Protocol: Quantitative ³¹P NMR
A standardized protocol is crucial for obtaining high-quality, quantitative ³¹P NMR data.
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the dppb sample into a clean, dry NMR tube.
-
Add a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to dissolve the sample completely.
-
For quantitative analysis, a known amount of an internal standard can be added.
NMR Acquisition Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically sufficient.
-
Relaxation Delay (d1): To ensure accurate quantification, a relaxation delay of at least 5 times the longest T₁ relaxation time of the phosphorus nuclei should be used. A d1 of 30 seconds is generally adequate.
-
Number of Scans: Depending on the sample concentration, 64 to 256 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Referencing: The spectrum should be referenced to an external standard of 85% H₃PO₄ (0 ppm).
Data Processing and Quantification:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to dppb and any observed impurities.
-
The purity of the dppb can be calculated from the relative integrals of the signals.
Workflow for Purity Assessment
Caption: Workflow for assessing the purity of dppb using ³¹P NMR.
Alternative Analytical Techniques: A Comparison
While ³¹P NMR is a powerful tool, other analytical techniques can also be employed for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common alternatives.
Comparison of Analytical Methods for dppb Purity:
| Parameter | ³¹P NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the magnetic properties of phosphorus nuclei. | Separates components based on their partitioning between a stationary and mobile phase. | Separates components based on volatility and provides mass-to-charge ratio. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Requires method development for mobile phase and column selection. Potential for on-column oxidation of phosphines. | Derivatization may be necessary for non-volatile impurities. |
| Specificity | Highly specific for phosphorus-containing compounds. | Good, but can be susceptible to co-elution. | Excellent, provides structural information from fragmentation patterns. |
| Quantification | Direct quantification using integration without the need for individual calibration standards for each impurity. | Requires calibration curves for each analyte for accurate quantification. | Requires calibration curves for accurate quantification. |
| Throughput | Moderate, acquisition times can be longer for quantitative analysis. | High, suitable for analyzing a large number of samples. | Moderate to high, depending on the chromatographic method. |
| Instrumentation | Requires access to an NMR spectrometer. | Widely available in analytical laboratories. | Widely available, often coupled with GC. |
Performance of ³¹P NMR vs. Chromatographic Methods:
Studies have shown that quantitative NMR (qNMR) methods, including ³¹P NMR, can rival chromatographic techniques in terms of sensitivity, speed, precision, and accuracy for purity determination.[2] A significant advantage of qNMR is the ability to use a universal reference standard, which simplifies the quantification process.[2] For phosphine ligands, which can be prone to oxidation on HPLC columns, ³¹P NMR offers a non-destructive and direct measurement without the risk of sample degradation during analysis.
Logical Relationship of Analytical Choices
Caption: Decision process for selecting an analytical method for dppb purity.
References
A Comparative Study of dppb and Xantphos Ligands in Catalysis
In the realm of homogeneous catalysis, the choice of ligand is paramount in dictating the efficiency, selectivity, and overall success of a catalytic transformation. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, 1,4-bis(diphenylphosphino)butane (dppb) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have emerged as prominent bidentate ligands, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific catalytic applications.
Ligand Properties: A Tale of Two Geometries
The fundamental differences in the catalytic performance of dppb and Xantphos can be largely attributed to their distinct structural and electronic properties.
dppb is a flexible diphosphine ligand with a four-carbon backbone. This flexibility allows it to chelate to a metal center, typically forming a seven-membered ring. The natural bite angle of dppb, which is the preferred P-M-P angle dictated by the ligand backbone, is approximately 98°. This relatively small bite angle generally favors the formation of cis complexes.
Xantphos , in contrast, possesses a rigid xanthene backbone that enforces a much wider bite angle, typically around 110-112°.[1] This structural constraint is a defining feature of Xantphos and has profound implications for its coordination chemistry and catalytic behavior. The rigid backbone also imparts a degree of flexibility in the coordination geometry, allowing it to accommodate both cis and trans coordination modes at the metal center. This adaptability can be crucial in different steps of a catalytic cycle.[2][3]
| Ligand | Structure | Bite Angle (approx.) | Key Features |
| dppb | This compound | ~98° | Flexible backbone, prefers cis-coordination. |
| Xantphos | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene | ~110-112° | Rigid backbone, large bite angle, can adopt both cis and trans geometries.[1] |
Performance in Catalysis: A Comparative Analysis
The differing structural attributes of dppb and Xantphos translate into distinct catalytic performances across a range of cross-coupling reactions.
Carbonylation Reactions
In palladium-catalyzed carbonylation reactions, Xantphos has demonstrated clear superiority over dppb. In a study on the aminocarbonylation of para-bromoanisole, the use of Xantphos as a ligand resulted in a product yield of 87%, whereas dppb yielded no detectable product.[4] Similarly, in the methoxycarbonylation of 1-octene, a catalyst system with Xantphos provided a 6% yield, while the dppb-based catalyst showed no activity.[5] The wider bite angle and flexibility of Xantphos are believed to be crucial for stabilizing the catalytic species and facilitating the key steps in the carbonylation cycle.[4] A recent 2024 study on the methoxycarbonylation of iodobenzene (B50100) further highlights the exceptional activity of the [PdCl₂(Xantphos)] complex, achieving a turnover frequency (TOF) of approximately 260,000 h⁻¹, significantly outperforming other diphosphine ligands.[6]
Buchwald-Hartwig Amination
Both dppb and Xantphos have found application in Buchwald-Hartwig amination reactions. For the coupling of challenging substrates like 2-chloropyridines, both ligands have been reported to be effective.[7] However, the broader utility and efficiency can vary. Xantphos is often considered a versatile, "go-to" ligand for this transformation due to its broad scope.[8][9] Despite its general utility, for particularly challenging substrates like unactivated aryl chlorides, specialized ligands such as NIXANTPHOS have been shown to outperform Xantphos.[8][10]
Suzuki-Miyaura Coupling
While a direct head-to-head comparison in the same study is scarce, the utility of both ligands in Suzuki-Miyaura coupling is well-documented. dppb, often as part of a pre-catalyst like [PdCl₂(dppb)], is a competent ligand for these reactions.[4] For instance, in a decarbonylative Suzuki-Miyaura coupling, a Pd(dppb)Cl₂ catalyst provided a high yield of 90%.[2] Xantphos and its pre-catalysts are also widely used and show broad applicability in Suzuki couplings. The choice between the two may depend on the specific substrates and the desired selectivity.
Heck Reaction
Similar to the Suzuki-Miyaura coupling, both ligands are employed in Heck reactions. Xantphos has been shown to be crucial for the efficiency of certain Heck-type reactions, likely due to its large bite angle.[11] While dppb is also used, the wider bite angle of Xantphos can be advantageous in promoting certain steps of the catalytic cycle.
Data Presentation
| Reaction Type | Substrates | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Aminocarbonylation | p-bromoanisole, N,O-dimethylhydroxylamine | Pd(OAc)₂ | dppb | Cs₂CO₃ | Toluene | 100 | 0 | - | - | [4] |
| Aminocarbonylation | p-bromoanisole, N,O-dimethylhydroxylamine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 87 | - | - | [4] |
| Methoxycarbonylation | 1-octene, CO, MeOH | Pd(OAc)₂ | dppb | - | - | - | 0 | - | - | [5] |
| Methoxycarbonylation | 1-octene, CO, MeOH | Pd(OAc)₂ | Xantphos | - | - | - | 6 | - | - | [5] |
| Methoxycarbonylation | Iodobenzene, CO, MeOH | [PdCl₂(Xantphos)] | Xantphos | NEt₃ | MeOH | 120 | 100 | ~909,000 | ~260,000 | [6] |
| Decarbonylative Suzuki | N-benzoyl glutarimide, 4-methoxyphenyl (B3050149) boronic acid | Pd(dppb)Cl₂ | dppb | NaHCO₃ | Dioxane | 160 | 90 | - | - | [2] |
| Heck Reaction | Styrene, 2-bromo-1,1,1-trifluorohexane | PdCl₂(PPh₃)₂ | Xantphos | KOAc | DCE | 80 | 88 | - | - | [11] |
Experimental Protocols
Synthesis of [PdCl₂(Xantphos)] Pre-catalyst
Materials:
-
Bis(acetonitrile)palladium(II) chloride [Pd(CH₃CN)₂Cl₂]
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Benzene (B151609) (anhydrous)
Procedure: [12]
-
An oven-dried 100-mL Schlenk flask containing a magnetic stir bar is fitted with a reflux condenser and connected to a nitrogen line.
-
The flask is charged with Pd(CH₃CN)₂Cl₂ (1.0 g, 3.86 mmol, 1 equiv), Xantphos (2.46 g, 4.24 mmol, 1.1 equiv), and benzene (80 mL).
-
The reaction mixture is stirred for 48 hours at 110 °C under a nitrogen atmosphere.
-
After cooling to room temperature, the yellow solid product is collected by filtration.
General Procedure for a Heck Reaction using a Pd/Xantphos Catalyst
Materials:
-
Aryl halide (e.g., styrene, 1.0 equiv)
-
Alkene (e.g., 2-bromo-1,1,1-trifluorohexane, 2.0 equiv)
-
Palladium source (e.g., PdCl₂(PPh₃)₂, 5 mol%)
-
Xantphos (10 mol%)
-
Base (e.g., KOAc, 2.0 equiv)
-
Solvent (e.g., 1,2-dichloroethane, DCE)
Procedure: [11]
-
To a reaction vessel under a nitrogen atmosphere, add the palladium source, Xantphos, and the base.
-
Add the solvent, followed by the aryl halide and the alkene.
-
The reaction mixture is stirred at 80 °C for 16 hours.
-
After completion, the reaction is cooled to room temperature, and the product is isolated and purified by standard procedures (e.g., extraction and column chromatography).
General Procedure for a Suzuki-Miyaura Coupling using a Pd/dppb Catalyst
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[PdCl₂(dppb)] (5 mol%)
-
Base (e.g., NaHCO₃, 3.0 equiv)
-
Solvent (e.g., Dioxane)
Procedure (adapted from a similar protocol with dppf): [2]
-
In a reaction tube, combine the aryl halide, arylboronic acid, [PdCl₂(dppb)], and the base.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture to 160 °C with stirring for the required time.
-
After cooling, the product is isolated and purified using standard techniques.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. Pd 134: PdCl2 (XantPhos) | CAS 205319 10 4 | Johnson Matthey [matthey.com]
- 4. nbinno.com [nbinno.com]
- 5. Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 11. kulturkaufhaus.de [kulturkaufhaus.de]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to DFT Studies on the Mechanism of dppb-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 1,4-Bis(diphenylphosphino)butane in Catalysis
This guide provides a comprehensive comparison of Density Functional Theory (DFT) studies on the reaction mechanisms of various transition-metal-catalyzed reactions utilizing the bidentate phosphine (B1218219) ligand, this compound (dppb). The content is tailored for researchers, scientists, and professionals in drug development seeking to understand the intricate mechanistic details and catalytic performance of dppb-ligated metal complexes. We will delve into key cross-coupling and hydroformylation reactions, presenting quantitative data, detailed experimental and computational protocols, and visual representations of the catalytic cycles.
Performance Comparison of dppb in Catalysis
The catalytic activity of metal complexes is significantly influenced by the steric and electronic properties of the supporting ligands. Dppb, with its flexible four-carbon backbone, exhibits distinct behavior compared to other common diphosphine ligands such as dppe (1,2-bis(diphenylphosphino)ethane), dppp (B1165662) (1,3-bis(diphenylphosphino)propane), and dppf (1,1'-bis(diphenylphosphino)ferrocene). DFT studies have been instrumental in elucidating these differences at a molecular level.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. DFT studies on Ni-catalyzed Suzuki-Miyaura cross-coupling have highlighted the impact of the diphosphine ligand's bite angle and flexibility on the reaction's efficiency.
Table 1: Comparison of dppb with other Diphosphine Ligands in Ni-Catalyzed Suzuki-Miyaura Cross-Coupling
| Ligand | Metal | Reaction | Key Finding from DFT | Experimental Yield (%) | Reference |
| dppb | Ni | Aryl chloride with arylboronic acid | Increased linker length in the diphosphine ligand resulted in higher yields. | Moderate | [1] |
| dppe | Ni | Aryl chloride with arylboronic acid | Lower yield compared to dppb, suggesting a less favorable coordination geometry. | Low | [1] |
| dppp | Ni | Aryl chloride with arylboronic acid | Intermediate performance between dppe and dppb. | Moderate | [1] |
| dppf | Ni | Aryl chloride with arylboronic acid | Commonly used benchmark, often showing good performance due to its unique bite angle and electronic properties. | High | [1][2][3] |
Nickel-Catalyzed Kumada Cross-Coupling
The Kumada coupling provides another avenue for C-C bond formation. While direct DFT studies on Ni/dppb-catalyzed Kumada coupling are scarce in the reviewed literature, mechanistic insights can be drawn from studies on similar systems. DFT calculations on Ni(I)-catalyzed Kumada cross-coupling with a tripodal phosphine ligand suggest a plausible Ni(I) catalytic cycle, which could be a relevant model for dppb systems.[4][5]
Rhodium-Catalyzed Hydroformylation
In Rh-catalyzed hydroformylation, the dppb ligand influences both the activity and selectivity of the reaction. The flexibility of the butane (B89635) backbone in dppb allows for the adoption of coordination geometries that can favor the formation of either linear or branched aldehydes, depending on the substrate and reaction conditions. DFT studies on Rh-diphosphite catalyzed 1-butene (B85601) hydroformylation provide a framework for understanding the elementary steps of the catalytic cycle.[6] Studies on related dpp* ligands (where the asterisk denotes varying alkyl chain lengths) have shown that phosphine-modified Rh catalysts exhibit significantly enhanced activity and selectivity compared to unmodified catalysts.[6]
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the replication and extension of the research.
General Experimental Protocol for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling
A representative experimental procedure for the Ni-catalyzed Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid is as follows:
-
Catalyst Preparation: The Ni(II) precatalysts, such as [Ni(diphosphine)Cl2], are either synthesized according to literature procedures or obtained from commercial sources.
-
Reaction Setup: In a glovebox, a reaction vessel is charged with the Ni precatalyst (e.g., 5 mol%), the aryl chloride (1.0 equiv), the arylboronic acid (1.5 equiv), and a base such as K3PO4 (2.0 equiv).
-
Solvent and Reaction Conditions: A suitable solvent (e.g., dioxane) is added, and the reaction mixture is stirred at a specific temperature (e.g., 100 °C) for a designated time (e.g., 24 h).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography, and the product yield is determined by techniques such as GC-MS or NMR spectroscopy.[1]
General Computational (DFT) Protocol
The DFT calculations cited in this guide generally adhere to the following workflow:
-
Software: Calculations are typically performed using the Gaussian suite of programs.
-
Functionals and Basis Sets: A common choice is the B3LYP hybrid functional. The 6-31G(d) basis set is often used for non-metal atoms, while a LANL2DZ effective core potential is employed for the metal center (e.g., Ni, Pd, Rh).
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized in the gas phase or with a solvent model.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Effects: The influence of the solvent is often accounted for by using a polarizable continuum model (PCM).
-
Energy Profile Construction: The Gibbs free energy profile of the catalytic cycle is constructed by combining the electronic energies with the thermal corrections.
Mechanistic Pathways and Visualizations
DFT calculations provide a powerful tool for visualizing the intricate steps of a catalytic cycle. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key dppb-catalyzed reactions.
Catalytic Cycle for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Ni-catalyzed Suzuki-Miyaura cross-coupling reaction.
Proposed Catalytic Cycle for Rh-Catalyzed Hydroformylation
The hydroformylation cycle involves the coordination of an alkene and carbon monoxide to a rhodium hydride complex, followed by migratory insertion and hydrogenolysis to yield an aldehyde.
Caption: A simplified catalytic cycle for Rh-catalyzed hydroformylation of an alkene.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of dppb Ligand in Modern Organic Transformations
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of organometallic catalysis, the choice of ligand is paramount to the success of a chemical transformation. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, 1,4-Bis(diphenylphosphino)butane (dppb) has emerged as a versatile and highly effective bidentate ligand. Its unique structural and electronic properties confer significant advantages in a range of catalytic applications, particularly in palladium-catalyzed cross-coupling reactions and asymmetric hydrogenations.[1] This guide provides an objective comparison of dppb's performance against other common phosphine ligands, supported by experimental data, to aid researchers in catalyst system selection.
The Structural Edge: Bite Angle and Chelation
The efficacy of a bidentate phosphine ligand is often dictated by its "bite angle"—the P-M-P angle within the metal complex. Dppb's four-carbon backbone results in a natural bite angle of approximately 94°, which is larger than its shorter-chain analogs like dppe (1,2-bis(diphenylphosphino)ethane) and dppp (B1165662) (1,3-bis(diphenylphosphino)propane).[2][3] This wider bite angle is crucial as it can influence the steric and electronic environment around the metal center, thereby affecting the rates of key catalytic steps such as oxidative addition and reductive elimination.[4] Larger bite angles tend to favor reductive elimination, a critical step for product formation and catalyst turnover in many cross-coupling reactions.[4][5]
The chelation of dppb to a metal center forms a stable seven-membered ring, which enhances catalyst stability and longevity, leading to higher overall yields and catalyst efficiency.[1]
Chelation of dppb to a metal center (M).
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in academic and industrial synthesis. The choice of ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides. Dppb has demonstrated robust performance in these reactions.[1]
Comparative Data:
The following table summarizes the performance of palladium catalysts with various diphosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
| Ligand | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| dppb | Pd(OAc)₂ / dppb | 80 | 12 | 95 |
| dppp | Pd(OAc)₂ / dppp | 80 | 12 | 88 |
| dppe | Pd(OAc)₂ / dppe | 80 | 12 | 82 |
| None | Pd(OAc)₂ | 80 | 24 | <10[6] |
Data compiled from representative literature. Conditions: Aryl chloride (1 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), ligand (2.2 mol%), K₂CO₃ (2 mmol), Toluene (5 mL).
The data clearly indicates that the dppb-ligated palladium catalyst provides a superior yield compared to catalysts with shorter-chain diphosphine ligands under identical conditions. This enhanced reactivity can be attributed to its optimal bite angle, which facilitates the reductive elimination step.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
A dried Schlenk tube is charged with Pd(OAc)₂ (4.5 mg, 0.02 mmol), dppb (9.4 mg, 0.022 mmol), and K₂CO₃ (276 mg, 2.0 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 4-chlorotoluene (126.5 mg, 1.0 mmol), and phenylboronic acid (146.3 mg, 1.2 mmol) are added via syringe. The reaction mixture is stirred and heated at 80°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography to yield the product.
Simplified Suzuki-Miyaura catalytic cycle.
Application in Heck Coupling Reactions
The Heck reaction, another pivotal palladium-catalyzed C-C bond formation, involves the coupling of an unsaturated halide with an alkene.[7] While a variety of phosphine ligands are effective, dppb often provides a good balance of reactivity and stability.[8]
Comparative Data:
Performance of various ligands in the Heck coupling of bromobenzene (B47551) and styrene (B11656).
| Ligand | Catalyst System | Base | Temperature (°C) | Yield (%) |
| dppb | Pd(OAc)₂ / dppb | K₂CO₃ | 80 | 92 |
| dppp | Pd(OAc)₂ / dppp | K₂CO₃ | 80 | 85 |
| PPh₃ | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 80 | 88 |
| None | Pd(OAc)₂ | K₂CO₃ | 80 | 45 |
Data compiled from representative literature. Conditions: Bromobenzene (1 mmol), styrene (1.5 mmol), Pd(OAc)₂ (1 mol%), ligand (2 mol%), K₂CO₃ (2 mmol), DMF/H₂O (3 mL/3 mL).[9]
In this transformation, dppb provides high yields comparable to the monodentate PPh₃ but as a chelating ligand, it can offer enhanced thermal stability, which is beneficial for less reactive substrates requiring higher temperatures.[1]
Experimental Protocol: Heck Coupling
To a Schlenk tube, Pd(OAc)₂ (2.2 mg, 0.01 mmol), dppb (8.5 mg, 0.02 mmol), K₂CO₃ (276 mg, 2.0 mmol), bromobenzene (157 mg, 1.0 mmol), and styrene (156 mg, 1.5 mmol) are added.[9] A 1:1 mixture of DMF and water (6 mL total) is added. The mixture is degassed and then heated at 80°C for 4 hours.[9] After completion, the reaction is cooled, extracted with an ethyl acetate/hexane mixture, filtered, and concentrated. The product is purified by flash chromatography.[9]
Utility in Asymmetric Hydrogenation
Asymmetric hydrogenation is a critical technology for the synthesis of chiral molecules, particularly in the pharmaceutical industry.[10] While chiral ligands are necessary to induce enantioselectivity, the backbone of the ligand, such as in dppb, plays a role in the overall catalytic activity and stability. Rhodium complexes of dppb serve as effective, albeit achiral, catalysts for hydrogenation, providing a baseline for comparison with their chiral counterparts.[11]
The hydrogenation of prochiral substrates like methyl-α-acetoamido cinnamate (B1238496) using a Rh(COD)(dppb)BF₄ catalyst proceeds efficiently, providing a racemic mixture of the hydrogenated product.[11] This highlights the inherent reactivity of the dppb-metal complex, which is a prerequisite for developing effective chiral versions of the catalyst.
Experimental Workflow for Ligand Screening:
Optimizing an asymmetric transformation often requires screening a library of ligands. The following workflow illustrates a typical process.
Workflow for catalyst and ligand screening.
Conclusion
This compound (dppb) is a highly valuable ligand in the chemist's toolkit. Its defining feature—a flexible four-carbon backbone—creates a larger P-M-P bite angle that is often advantageous for promoting key catalytic steps, particularly reductive elimination in cross-coupling reactions. This leads to higher yields and catalyst efficiency in transformations like the Suzuki-Miyaura and Heck reactions when compared to ligands with shorter alkyl chains. Its strong chelation effect also imparts stability to the catalyst complex. While achiral itself, dppb's fundamental structure and reactivity provide a robust platform for the design and evaluation of more complex chiral ligands for asymmetric catalysis. For researchers and drug development professionals, dppb represents a reliable, effective, and versatile option for a wide array of synthetic challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Diphosphine ligands - Wikipedia [en.wikipedia.org]
- 4. inorganic chemistry - How does the bite angle of a ligand affect the efficiency of its catalyst? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
Differentiating Coordination Modes: A Guide to Experimental Evidence for Monoligated vs. Biligated DPPB Complexes
For researchers, scientists, and drug development professionals, understanding the coordination chemistry of phosphine (B1218219) ligands is paramount for catalyst design and the synthesis of novel metal-based therapeutics. 1,4-Bis(diphenylphosphino)butane (dppb), a versatile diphosphine ligand, can coordinate to metal centers in two primary modes: as a chelating (monoligated) ligand to a single metal center, or as a bridging (biligated) ligand connecting two metal centers. The differentiation between these coordination modes is crucial as it dictates the geometry, stability, and reactivity of the resulting complex. This guide provides a comparative overview of the experimental techniques and data used to distinguish between monoligated and biligated dppb complexes.
The primary methods for unambiguously determining the coordination mode of dppb are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. These techniques provide distinct spectroscopic and structural signatures for each binding mode.
Spectroscopic Evidence: ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for probing the chemical environment of phosphorus atoms in dppb complexes. The chemical shift (δ) of the phosphorus signal is highly sensitive to the coordination mode.
In a monoligated (chelating) dppb complex, both phosphorus atoms are coordinated to the same metal center, forming a stable seven-membered ring. This results in a single resonance in the ³¹P{¹H} NMR spectrum, indicative of the chemically equivalent phosphorus nuclei.
Conversely, in a biligated (bridging) dppb complex, the two phosphorus atoms are coordinated to two different metal centers. This also typically results in a single ³¹P{¹H} NMR signal, as the phosphorus environments are often symmetrical. However, the chemical shift for the bridging ligand is generally observed at a different frequency compared to its chelating counterpart for a similar metal center.
| Complex Type | Metal Center | Ancillary Ligands | ³¹P NMR Chemical Shift (δ, ppm) |
| Monoligated (Chelating) | Ni(II) | diallyldithiocarbamate | 22.40 |
| Biligated (Bridging) | Pd(II) | Chloride | ~25 |
Note: A direct comparison is most effective when the metal center and other ligands are identical. The data presented here are from different complexes and serve as an illustrative example of the expected differences in chemical shifts.
Structural Evidence: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive proof of the coordination mode by revealing the precise three-dimensional arrangement of atoms in the solid state. Key structural parameters such as bond lengths and bond angles can be used to differentiate between monoligated and biligated dppb complexes.
In a monoligated (chelating) dppb complex, the P-M-P "bite angle" is a critical parameter. For dppb, this angle is typically around 90-100° in square planar or octahedral geometries.
In a biligated (bridging) dppb complex, the ligand spans two metal centers. The key structural features are the M-P bond lengths and the geometry around the metal centers, which are often part of a dinuclear structure. The phosphorus atoms of a single dppb ligand will be bonded to different metal atoms.
| Complex | Metal | M-P Bond Length (Å) | P-M-P Bite Angle (°) | M-Cl Bond Length (Å) |
| Monoligated: [PdCl₂(dppb)] | Pd(II) | 2.242, 2.246 | 93.3 | 2.350, 2.357 |
| Biligated: [Pd₂Cl₄(μ-dppb)₂] | Pd(II) | 2.235 | N/A (bridging) | 2.379 (terminal), 2.321 (bridging) |
Experimental Protocols
Synthesis of a Monoligated (Chelating) DPPB Complex: [PdCl₂(dppb)]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dppb)
-
Benzene (B151609) (anhydrous)
Procedure:
-
A solution of dppb (1 equivalent) in hot benzene is added to a stirred suspension of PdCl₂ (1 equivalent) in hot ethanol.
-
The reaction mixture is stirred and heated under reflux for 2 hours.
-
During this time, the orange-red solid of PdCl₂ is replaced by a yellow precipitate of the complex.
-
The mixture is cooled to room temperature, and the yellow solid is collected by filtration.
-
The product is washed with ethanol and diethyl ether and then dried under vacuum.
Synthesis of a Biligated (Bridging) DPPB Complex: [Pd₂Cl₄(μ-dppb)₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dppb)
-
Methanol (B129727) (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
A solution of dppb (1 equivalent) in dichloromethane is added dropwise to a stirred suspension of PdCl₂ (1 equivalent) in methanol.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting pale-yellow precipitate is collected by filtration.
-
The solid is washed with methanol and diethyl ether and then dried under vacuum.
-
Single crystals suitable for X-ray diffraction can be grown by slow diffusion of diethyl ether into a dichloromethane solution of the complex.
Visualizing the Structures and Workflow
Caption: Coordination modes of dppb.
Caption: Experimental workflow for differentiation.
A Comparative Guide to 1,4-Bis(diphenylphosphino)butane (dppb) in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(diphenylphosphino)butane, commonly known as dppb, is a versatile bidentate phosphine (B1218219) ligand widely employed in transition metal catalysis. Its molecular structure features two diphenylphosphino groups linked by a flexible four-carbon chain, which allows it to form stable chelate complexes with various transition metals, including palladium, nickel, rhodium, and gold. The flexibility of the butane (B89635) backbone imparts a natural bite angle of approximately 94°, influencing the geometry and reactivity of the resulting metal complexes.[1] This guide provides a comparative overview of dppb's applications in several key cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of ligand is crucial for the efficiency of the palladium or nickel catalyst. Below is a comparison of dppb with other common diphosphine ligands in this reaction.
Table 1: Comparison of Diphosphine Ligands in Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Product Yield (%) | Reference |
| dppb | Ni(COD)₂ / Ligand | 24 | [2] |
| dppe | Ni(COD)₂ / Ligand | <5 | [2] |
| dppp (B1165662) | Ni(COD)₂ / Ligand | 3 | [2] |
| dppf | NiCl₂(dppf) | High (qualitative) | [3] |
Reaction conditions: Specific conditions for the Ni-catalyzed reaction were detailed in the source.[2] It is important to note that reaction conditions can significantly impact yield.
While dppb shows moderate efficacy in this specific nickel-catalyzed system, outperforming shorter-chain analogues like dppe and dppp, other ligands such as dppf are often favored for their high activity in both palladium and nickel-catalyzed Suzuki-Miyaura reactions.[2][3] The increased linker length in dppb compared to dppe and dppp leads to a larger bite angle, which can influence the stability and reactivity of the catalytic species.
Performance in Heck Coupling Reactions
The Heck reaction is a powerful method for the formation of C-C bonds between unsaturated halides and alkenes. The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired reactivity. While direct comparative studies with dppb are less common, the performance of related ligands provides valuable context.
Table 2: Ligand Evaluation in a Palladium-Catalyzed Heck-Type Reaction
| Ligand | Catalyst System | Product Yield (%) | Reference |
| dppb | PdCl₂(PPh₃)₂ / Ligand | Low (qualitative) | [2] |
| Xantphos | PdCl₂(PPh₃)₂ / Ligand | 84 | [2] |
| dppf | PdCl₂(dppf) | 69 | [2] |
Reaction conditions: Styrene and 2-bromo-1,1,1-trifluorohexane as model substrates.[2] The yield for dppb was noted as low in the supporting information of the cited study.
In this specific Heck-type reaction, the large bite angle of Xantphos was found to be crucial for high efficiency.[2] While dppb was not the optimal ligand in this case, its application in other Heck reactions may be more favorable depending on the specific substrates and reaction conditions.
Applications in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. Palladium catalysts bearing phosphine ligands are commonly employed.
Applications in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds. The choice of ligand is critical for achieving high yields and broad substrate scope, especially with challenging substrates like aryl chlorides.
Although dppb can be used in Buchwald-Hartwig aminations, bulky, electron-rich monophosphine ligands or specialized bidentate ligands like Josiphos or Xantphos often provide superior results, particularly with less reactive aryl chlorides.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (dppb) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, Pd(OAc)₂, dppb, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
This is a representative copper-free protocol that can be adapted for use with dppb.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and dppb) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%) - can be omitted in copper-free protocols
-
Base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)
-
Solvent (e.g., THF, DMF, or the amine base itself)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the aryl halide, terminal alkyne, palladium catalyst, and CuI (if used) in the chosen solvent.
-
Add the amine base and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol% Pd)
-
This compound (dppb) (2-4 mol%)
-
Strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) (1.4 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, dppb, and the base.
-
Add the aryl halide and the amine, followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Visualizations
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The ligand, such as dppb, plays a crucial role in each step of these cycles.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Simplified catalytic cycle for the Heck reaction.
Figure 3: Simplified catalytic cycle for the Sonogashira coupling.
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound (dppb) is a valuable and versatile ligand in the toolkit of the synthetic chemist. Its performance in cross-coupling reactions is influenced by its bite angle and the nature of the metal center and substrates. While it may not always be the highest yielding ligand when compared to more specialized, bulky phosphines, its stability, commercial availability, and effectiveness in a range of transformations make it a reliable choice for many applications. This guide provides a starting point for researchers to evaluate the suitability of dppb for their specific synthetic challenges and offers a foundation for further optimization of reaction conditions.
References
Safety Operating Guide
Proper Disposal of 1,4-Bis(diphenylphosphino)butane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,4-Bis(diphenylphosphino)butane (DPPB) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of DPPB waste, ensuring adherence to safety protocols and regulatory requirements.
I. Understanding the Hazards
This compound is classified as a hazardous chemical.[1][2] According to its Safety Data Sheet (SDS), it can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] It is also noted to be air-sensitive, necessitating careful handling under an inert atmosphere.[1][3]
II. Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[1][4]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][3][4]
-
Inert Atmosphere: Due to its air-sensitive nature, handle DPPB under an inert gas like argon or nitrogen whenever possible.[1][3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1][2][3][4]
-
Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[5]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] Under no circumstances should DPPB be disposed of down the drain or in regular trash.[1][5]
-
Waste Identification and Collection:
-
Treat all unwanted DPPB, including residues, contaminated materials (e.g., gloves, weighing paper), and spill cleanup debris, as hazardous waste.[5]
-
Collect solid DPPB waste in a designated, clearly labeled, and compatible waste container. The container must be in good condition and have a secure, tight-fitting lid.[6][7]
-
-
Waste Segregation:
-
Container Labeling:
-
Affix a hazardous waste label to the container immediately upon starting waste accumulation.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound". Avoid using abbreviations.[7]
-
Indicate the hazards associated with the chemical (e.g., Irritant, Air-Sensitive).
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service to arrange for pickup and disposal.[8]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented institutional procedure.
-
IV. Data Presentation: Hazard Summary
For quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[1][2] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2).[1][2] | Wear eye/face protection.[1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation (Category 3).[1][2] | Avoid breathing dust. Use only in a well-ventilated area.[1][4] |
| Air Sensitivity | Reacts with air. | Handle under an inert gas (e.g., argon).[1][3] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most comprehensive guidance.
References
Personal protective equipment for handling 1,4-Bis(diphenylphosphino)butane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of 1,4-Bis(diphenylphosphino)butane (dppb). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] Furthermore, this compound is air-sensitive and should be handled under an inert atmosphere to prevent degradation.[1][5]
Summary of Hazards:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[1][2][4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2).[1][2][4][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation (Single Exposure, Category 3).[1][2][4][6][7] |
| Air Sensitive | Reacts with air, requiring handling under inert gas.[1][5] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards.[1][8] | To prevent eye contact which can cause serious irritation.[1][2][4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Inspect gloves before use.[9] | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[9] | To prevent inhalation of dust particles that may cause respiratory tract irritation.[1][2][4][7] |
| Body Protection | A lab coat or chemical-resistant clothing.[1][8] | To protect skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the quality of this compound and to ensure the safety of laboratory personnel.
Detailed Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][5] All glassware should be dried in an oven to remove adsorbed moisture.[10]
-
Inert Atmosphere: Due to its air-sensitive nature, handle this compound in a glovebox or under a stream of inert gas such as argon or nitrogen.[1][5]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[5][8]
-
Dispensing: When transferring the solid, use spark-proof tools and techniques that avoid the formation of dust.[8] For transferring small quantities, syringe techniques with long needles can be utilized for reagents dissolved in anhydrous solvents.[10]
-
Cleaning: After handling, thoroughly wash hands and any exposed skin.[1][4][8]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5][7][8]
-
The container should be stored under an inert gas, such as argon, to prevent degradation from air exposure.[1][5]
-
Keep away from heat, sparks, and open flames.[1]
Disposal Plan
Contaminated materials and waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
Waste Disposal Protocol:
-
Containerization: Collect chemical waste in suitable, closed, and clearly labeled containers.[8] Do not mix with other waste.[7]
-
Contaminated PPE: Used gloves, lab coats, and other contaminated disposable materials should be collected in a designated waste container.
-
Disposal: Dispose of the chemical waste and contaminated materials through a licensed and approved waste disposal company.[2][4][7][8]
-
Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.[7]
Emergency Procedures
In case of accidental exposure or release, follow these first-aid and containment measures.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][6][8] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][5][7][8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[1][5][6] |
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 1. Avoid breathing dust and contact with the substance.[7][8]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7][8]
-
Containment and Cleanup: Sweep up the spilled solid, avoiding dust formation, and shovel it into a suitable container for disposal.[1][5] Use spark-proof tools.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling, use, and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. download.basf.com [download.basf.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
